2-Fluoropalmitic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-94-8 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16518-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoropalmitic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2-Fluoropalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid, palmitic acid. It serves as a valuable chemical tool and a potential therapeutic agent due to its targeted inhibition of key lipid metabolic pathways. By acting as an inhibitor of long-chain acyl-CoA synthetases (ACSL), 2-FPA effectively blocks the initial activation step required for the downstream utilization of palmitic acid. This blockade disrupts critical cellular processes, including protein S-palmitoylation and sphingosine biosynthesis, leading to significant effects on cell signaling, proliferation, and viability. This guide provides a comprehensive overview of the molecular mechanism of 2-FPA, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the pathways and workflows involved.
Core Mechanism of Action: Inhibition of Acyl-CoA Synthetase
The primary mechanism of action of this compound is the inhibition of long-chain acyl-CoA synthetases (ACSL)[1][2]. ACSL enzymes are critical for cellular lipid metabolism, catalyzing the "activation" of free fatty acids (FAs) into their corresponding acyl-CoA esters. This two-step reaction is essential for the participation of fatty acids in both anabolic and catabolic pathways[3].
The reaction proceeds as follows:
-
Adenylation : FA + ATP ↔ Acyl-AMP + PPi
-
Thioesterification : Acyl-AMP + Coenzyme A ↔ Acyl-CoA + AMP
By inhibiting ACSL, 2-FPA prevents the formation of palmitoyl-CoA from palmitic acid[4]. Since palmitoyl-CoA is the primary donor for protein S-palmitoylation and a precursor for sphingolipid synthesis, 2-FPA effectively blocks these downstream pathways.
Inhibition of Protein Palmitoylation
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues via a thioester linkage. This modification is crucial for regulating protein trafficking, localization to membrane rafts, stability, and protein-protein interactions[5][6]. 2-FPA's inhibition of palmitoyl-CoA biosynthesis results in a global blockade of protein palmitoylation, disrupting the function of numerous signaling proteins[4].
Inhibition of Sphingosine Biosynthesis
2-FPA also demonstrates inhibitory effects on the biosynthesis of sphingosine, a fundamental backbone of sphingolipids[1][7][8]. Sphingolipids are not only structural components of cell membranes but also key players in signal transduction and cell fate decisions. The inhibition of this pathway contributes to the overall cellular impact of 2-FPA.
Quantitative Data
The inhibitory potency of 2-FPA has been quantified, providing a basis for its application in cell-based assays and potential therapeutic development.
| Target Pathway/Enzyme | Reported IC50 Value | Cellular Context | Reference |
| Sphingosine Biosynthesis | 0.2 mM | Cultured Mammalian Cells | [1][2][7][8] |
| Long-chain Acyl-CoA Synthetase | 0.2 mM | Cultured Mammalian Cells | [1][2][7][8] |
Key Biological Effects and Signaling Pathways
The disruption of lipid metabolism by 2-FPA translates into significant anti-cancer effects, particularly in glioblastoma (GBM).
Anti-Glioma Activity
2-FPA has been identified as a potential anti-glioma agent that suppresses the viability and stem-like phenotype of glioma stem cells (GSCs)[9][10][11]. It also inhibits the proliferation and invasion of glioma cell lines. Furthermore, 2-FPA can act synergistically with the standard chemotherapeutic agent temozolomide (TMZ), enhancing its efficacy[11].
Modulation of Cancer Signaling Pathways
In the context of glioblastoma, 2-FPA has been shown to modulate key signaling and expression markers associated with cancer progression[11].
-
Suppression of p-ERK : It downregulates the phosphorylation of ERK, a central node in the MAPK signaling pathway that drives cell proliferation.
-
Reduction of Stemness Markers : It decreases the expression of CD133 and SOX-2, markers associated with cancer stem cell populations.
-
Inhibition of Invasion : It reduces the activity of matrix metalloproteinase-2 (MMP-2), an enzyme critical for extracellular matrix degradation and tumor invasion.
-
Epigenetic Modification : It increases the methylation of the MGMT promoter, a modification associated with increased sensitivity to alkylating agents like TMZ.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-FPA.
Cell Viability and Proliferation Assay
This protocol is used to assess the cytotoxic and cytostatic effects of 2-FPA on cancer cell lines.
-
Cell Seeding : Plate glioma cells (e.g., U87, GSC lines) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight.
-
Treatment : Prepare serial dilutions of 2-FPA in culture medium. Remove the old medium from the wells and add 100 µL of the 2-FPA-containing medium or vehicle control (e.g., DMSO) to respective wells.
-
Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay) :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot Analysis for Signaling Proteins
This protocol is used to measure changes in the expression and phosphorylation status of proteins.
-
Cell Lysis : Culture and treat cells with 2-FPA as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ERK, anti-ERK, anti-CD133, anti-SOX-2, anti-β-actin).
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Chemical Proteomic Profiling of Protein Palmitoylation
While 2-FPA itself is an inhibitor, the effect of this inhibition on the "palmitoylome" can be assessed using a chemical reporter strategy with a clickable analog of palmitic acid, such as alkynyl palmitate (e.g., 17-octadecynoic acid, 17-ODYA). This allows for the visualization and identification of proteins that fail to be palmitoylated in the presence of 2-FPA.
-
Metabolic Labeling : Culture cells in the presence or absence of 2-FPA for a predetermined time. Then, add the alkyne-palmitate reporter to the culture medium and incubate for 4-6 hours to allow for metabolic incorporation onto proteins.
-
Cell Lysis : Harvest and lyse the cells as described for Western blotting.
-
Click Chemistry Reaction :
-
To 50-100 µg of protein lysate, add the click chemistry reaction cocktail containing an azide-functionalized tag (e.g., Azide-Biotin for enrichment or Azide-Fluorophore for in-gel visualization), copper(I) catalyst (CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature.
-
-
Enrichment and Mass Spectrometry (for protein ID) :
-
If using Azide-Biotin, capture the labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the palmitoylated proteins. Compare the profiles of 2-FPA-treated vs. control cells to identify proteins with reduced palmitoylation.
-
-
In-Gel Fluorescence Visualization :
-
If using an Azide-Fluorophore, separate the reaction products by SDS-PAGE.
-
Visualize the labeled proteins directly using a fluorescence gel scanner. This provides a global profile of protein palmitoylation.
-
Conclusion and Future Directions
This compound is a potent inhibitor of long-chain acyl-CoA synthetase, leading to the disruption of essential cellular processes reliant on palmitoyl-CoA, such as protein palmitoylation and sphingolipid synthesis. Its demonstrated efficacy against glioma stem cells, both alone and in combination with existing therapies, highlights its potential as a novel anti-cancer agent. The methodologies described herein provide a framework for further investigation into its precise molecular interactions and broader therapeutic applications. Future research should focus on elucidating the detailed enzyme kinetics of ACSL inhibition, identifying the full spectrum of proteins and signaling pathways affected by 2-FPA-mediated palmitoylation blockade, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-fluoro Palmitic Acid | CAS 16518-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|CAS 16518-94-8|DC Chemicals [dcchemicals.com]
- 11. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluorohexadecanoic Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorohexadecanoic acid, also known as 2-fluoropalmitic acid, is a synthetic, fluorinated derivative of the saturated fatty acid, hexadecanoic acid (palmitic acid). The introduction of a fluorine atom at the alpha-position of the fatty acid chain significantly alters its biological properties, leading to the inhibition of key cellular enzymatic pathways. This document provides a comprehensive overview of the known biological activities of 2-fluorohexadecanoic acid, with a focus on its inhibitory effects on sphingosine biosynthesis, long-chain acyl-CoA synthetase, and N-myristoyltransferase. This guide also details relevant experimental protocols and visualizes the affected biochemical pathways.
Core Biological Activities
2-Fluorohexadecanoic acid exerts its biological effects primarily by acting as an antagonist in lipid metabolism. Its key activities include:
-
Inhibition of Sphingosine Biosynthesis: 2-Fluorohexadecanoic acid has been shown to be an inhibitor of sphingosine biosynthesis.[1][2] This process is fundamental for the production of sphingolipids, a class of lipids that are critical components of cell membranes and are involved in signal transduction. Disruption of sphingolipid metabolism can lead to the accumulation of ceramide, which may trigger cell cycle arrest and apoptosis.[3]
-
Inhibition of Long-Chain Acyl-CoA Synthetase (ACSL): This compound also inhibits the activity of long-chain acyl-CoA synthetase.[1][2] ACSL enzymes are responsible for the activation of long-chain fatty acids by converting them into their acyl-CoA esters. This activation is a prerequisite for their participation in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids.[4] Inhibition of ACSL can lead to an accumulation of intracellular free fatty acids, which can induce lipotoxicity and apoptosis.[4]
-
Inhibition of N-Myristoyltransferase (NMT) via Metabolic Activation: While 2-fluoro-fatty acids themselves are weak inhibitors of N-myristoyltransferase (NMT), their corresponding acyl-CoA thioesters are potent inhibitors.[5] 2-Fluorohexadecanoic acid can be metabolically activated to 2-fluorohexadecanoyl-CoA, which then acts as a competitive inhibitor of NMT. N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine of proteins, is crucial for the proper function and localization of a wide range of proteins involved in signaling pathways, oncogenesis, and viral replication.[6]
-
Antiviral Activity: 2-Fluorohexadecanoic acid has demonstrated antiviral effects, although it is reported to be less potent than its counterpart, 2-bromopalmitate.[6] The antiviral mechanism is linked to the depletion of lipid droplets, which are essential for the replication of various viruses.[7]
Quantitative Data
The following table summarizes the reported quantitative data for the inhibitory activity of 2-fluorohexadecanoic acid and its derivatives.
| Compound | Target Enzyme/Process | IC50 / Ki | Organism/System | Reference(s) |
| 2-Fluorohexadecanoic Acid | Sphingosine Biosynthesis | 0.2 mM (IC50) | Cultured mammalian cells | [1][2] |
| 2-Fluorohexadecanoic Acid | Long-Chain Acyl-CoA Synthetase | 0.2 mM (IC50) | Cultured mammalian cells | [1][2] |
| 2-Fluoromyristoyl-CoA | N-Myristoyltransferase (NMT) | 200 nM (Ki) | in vitro | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the specifics reported in the referenced literature.
Inhibition of Sphingosine Biosynthesis Assay
This protocol is based on the methodology for assessing the inhibition of de novo sphingolipid biosynthesis in cultured cells.
Objective: To determine the IC50 of 2-fluorohexadecanoic acid for the inhibition of sphingosine formation.
Materials:
-
Cultured mammalian cells (e.g., HL-60)
-
Cell culture medium and supplements
-
2-Fluorohexadecanoic acid
-
[¹⁴C]Serine (radiolabeled precursor)
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of 2-fluorohexadecanoic acid for a predetermined time.
-
Radiolabeling: Add [¹⁴C]serine to the culture medium and incubate to allow for its incorporation into newly synthesized sphingolipids.
-
Cell Lysis and Lipid Extraction: After the incubation period, wash the cells with PBS and lyse them. Extract the total lipids from the cell lysate using a chloroform/methanol solvent system.
-
TLC Analysis: Separate the different lipid species in the extract using a TLC system optimized for sphingolipid separation.
-
Quantification: Visualize the radiolabeled sphingosine on the TLC plate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [¹⁴C]serine incorporation into sphingosine for each concentration of the inhibitor compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay
This radiometric assay measures the activity of ACSL by quantifying the formation of radiolabeled acyl-CoA.[5]
Objective: To determine the IC50 of 2-fluorohexadecanoic acid for the inhibition of ACSL.
Materials:
-
Cell lysates or purified ACSL enzyme
-
Assay buffer (e.g., Tris-HCl)
-
ATP, Coenzyme A (CoA), and Mg²⁺
-
Radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid) bound to BSA
-
2-Fluorohexadecanoic acid
-
Reaction termination solution (e.g., isopropanol/heptane/H₂SO₄)
-
Heptane for extraction
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, ATP, CoA, Mg²⁺, and the cell lysate or purified enzyme.
-
Inhibitor Addition: Add varying concentrations of 2-fluorohexadecanoic acid to the reaction tubes.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid. Incubate at 30°C for a specified time (e.g., 15 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding the termination solution. Extract the unreacted free fatty acid using heptane, leaving the radiolabeled acyl-CoA in the aqueous phase.
-
Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter to quantify the amount of acyl-CoA formed.
-
Data Analysis: Calculate the percentage of inhibition of ACSL activity for each inhibitor concentration and determine the IC50 value.
N-Myristoyltransferase (NMT) Inhibition Assay
This assay determines the inhibitory potential of the metabolically activated form of 2-fluorohexadecanoic acid (2-fluorohexadecanoyl-CoA) against NMT.[5]
Objective: To determine the Ki of 2-fluorohexadecanoyl-CoA for NMT.
Materials:
-
Purified NMT enzyme
-
Myristoyl-CoA
-
2-Fluorohexadecanoyl-CoA (synthesized)
-
Peptide substrate with an N-terminal glycine
-
Assay buffer
-
Method for detecting CoA production (e.g., fluorescence-based using a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)[8] or a radiometric assay using [³H]myristoyl-CoA.[9]
Procedure (Fluorescence-based):
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NMT enzyme, peptide substrate, and the fluorescent probe.
-
Inhibitor Addition: Add varying concentrations of 2-fluorohexadecanoyl-CoA to the reaction wells.
-
Reaction Initiation: Initiate the reaction by adding myristoyl-CoA.
-
Kinetic Measurement: Monitor the increase in fluorescence over time, which corresponds to the production of CoA.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Use these data to perform a kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways affected by 2-fluorohexadecanoic acid and a general experimental workflow for its evaluation.
Caption: Inhibition of Sphingosine Biosynthesis by 2-Fluorohexadecanoic Acid.
Caption: Inhibition of Long-Chain Acyl-CoA Synthetase by 2-Fluorohexadecanoic Acid.
Caption: Metabolic Activation and Inhibition of N-Myristoyltransferase.
Conclusion
2-Fluorohexadecanoic acid is a valuable tool for studying lipid metabolism and signaling. Its ability to inhibit multiple key enzymes, either directly or after metabolic activation, makes it a compound of interest for research in areas such as cancer biology, virology, and metabolic disorders. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential and mechanistic intricacies of this and other fluorinated fatty acids. Further research is warranted to fully elucidate its downstream effects and potential for clinical applications.
References
- 1. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic, non-natural sphingolipid analogs inhibit the biosynthesis of cellular sphingolipids, elevate ceramide and induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Long Chain Acyl Coenzyme A Synthetases during Fatty Acid Loading Induces Lipotoxicity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
2-Fluoropalmitic Acid: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid, palmitic acid. The substitution of a fluorine atom at the α-carbon position renders 2-FPA resistant to β-oxidation, making it a valuable tool in metabolic research. Its primary mechanism of action involves the inhibition of key enzymes in lipid metabolism, notably long-chain acyl-CoA synthetase (ACSL) and enzymes involved in sphingosine biosynthesis. This inhibitory profile allows researchers to dissect the roles of fatty acid metabolism and protein acylation in various cellular processes, from signal transduction to cancer progression. This guide provides an in-depth overview of the research applications of 2-FPA, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Core Applications in Research
The utility of this compound in research is centered around its ability to competitively inhibit the metabolic activation and downstream utilization of palmitic acid. This allows for the targeted investigation of several key cellular processes:
-
Inhibition of Protein Palmitoylation: By blocking the formation of palmitoyl-CoA, 2-FPA serves as an effective inhibitor of protein palmitoylation, a reversible post-translational modification crucial for protein trafficking, localization, and function.
-
Interrogation of Fatty Acid Oxidation: As a non-metabolizable fatty acid analog, 2-FPA can be used to study the cellular consequences of impaired fatty acid oxidation and to investigate the roles of this pathway in energy homeostasis and disease.
-
Investigation of Sphingolipid Biosynthesis: 2-FPA has been shown to inhibit the initial steps of sphingolipid synthesis, providing a tool to explore the functions of this complex class of lipids in cell signaling and membrane biology.[1][2]
-
Anti-Cancer Research: Emerging evidence suggests that 2-FPA exhibits anti-proliferative and anti-invasive properties in cancer cells, particularly in glioma, by disrupting their metabolic and signaling pathways.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the inhibitory effects and biological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Long-chain acyl-CoA synthetase) | 0.2 mM | Not specified | [1][2] |
| IC50 (Sphingosine biosynthesis) | 0.2 mM | Not specified | [1][2] |
| Glioma Cell Invasion Inhibition (A172) | 32.3% at 1 µM, 71.2% at 8 µM | A172 human glioblastoma cells | |
| Glioma Cell Invasion Inhibition (U251) | 31.4% at 1 µM, 67.4% at 8 µM | U251 human glioblastoma cells | |
| Glioma Cell Invasion Inhibition (U87) | 16.7% at 1 µM, 65.8% at 8 µM | U87 human glioblastoma cells |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Determination of IC50 for Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This protocol is adapted from established radiometric assays for ACSL activity.
Principle: The assay measures the conversion of a radiolabeled fatty acid (e.g., [³H]palmitic acid) to its corresponding acyl-CoA in the presence of cell lysates and varying concentrations of 2-FPA.
Materials:
-
Cell lysates (from cells of interest)
-
[³H]palmitic acid
-
This compound (as inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM ATP, 10 mM MgCl₂, 0.3 mM DTT, 0.01% Triton X-100
-
Coenzyme A (CoA)
-
Stopping Solution: Isopropanol/n-heptane/1M H₂SO₄ (40:10:1)
-
n-heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of 2-FPA in the assay buffer.
-
In a microcentrifuge tube, combine cell lysate, assay buffer, and [³H]palmitic acid.
-
Add the different concentrations of 2-FPA to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding CoA to a final concentration of 200 µM.
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by adding 2.5 ml of the stopping solution.
-
Vortex vigorously and then add 1.5 ml of n-heptane to extract the unreacted [³H]palmitic acid.
-
Vortex again and centrifuge to separate the phases.
-
The aqueous phase, containing the [³H]palmitoyl-CoA, is collected.
-
Repeat the n-heptane extraction of the aqueous phase to remove any remaining free fatty acid.
-
Add the final aqueous phase to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of 2-FPA to determine the IC50 value.
Inhibition of Protein Palmitoylation Assay (Acyl-Biotin Exchange)
Principle: This method detects changes in protein palmitoylation by chemically labeling previously palmitoylated cysteines with biotin after treatment with 2-FPA.
Materials:
-
Cells treated with DMSO (control) or 2-FPA
-
Lysis Buffer: RIPA buffer with protease inhibitors
-
Blocking Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, and 25 mM Methyl methanethiosulfonate (MMTS)
-
Hydroxylamine (HAM) solution: 0.5 M hydroxylamine in water (pH 7.4)
-
Thiol-reactive biotin (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the desired concentration of 2-FPA for an appropriate time.
-
Lyse the cells and block free thiols by incubating the lysate in Blocking Buffer for 1 hour at 4°C.
-
Precipitate the proteins (e.g., with acetone) and resuspend the pellet in a buffer containing SDS.
-
Divide each sample into two aliquots. Treat one with HAM solution to cleave thioester bonds and the other with a control buffer (e.g., Tris-HCl) for 1 hour at room temperature.
-
Label the newly exposed thiols by adding thiol-reactive biotin for 1 hour at room temperature.
-
Capture the biotinylated proteins using streptavidin-agarose beads overnight at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. A decrease in the signal in the 2-FPA treated sample compared to the control indicates inhibition of palmitoylation.
Glioma Cell Invasion Assay (Boyden Chamber)
Principle: This assay measures the ability of glioma cells to invade through a basement membrane matrix in response to a chemoattractant, and how this is affected by 2-FPA.
Materials:
-
Glioma cell lines (e.g., U87, U251)
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound
-
Calcein-AM or crystal violet for cell staining and quantification
Procedure:
-
Seed glioma cells in the upper chamber of the Boyden chamber inserts in serum-free medium containing different concentrations of 2-FPA or DMSO (control).
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the chambers for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert with methanol and stain with crystal violet, or use a fluorescent dye like Calcein-AM.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Signaling Pathways Modulated by this compound
By inhibiting the production of palmitoyl-CoA, 2-FPA indirectly modulates signaling pathways that are dependent on protein palmitoylation or are influenced by fatty acid metabolism.
PI3K/Akt Signaling Pathway
Palmitic acid has been shown to impact the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of palmitate activation by 2-FPA can, therefore, be expected to alter the phosphorylation status of key components of this pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route involved in cell proliferation and differentiation that can be affected by alterations in lipid metabolism and protein palmitoylation.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Palmitic acid has been shown to activate this pathway, suggesting that 2-FPA could be used to attenuate NF-κB signaling in contexts where it is driven by fatty acid metabolism.
References
- 1. Analysis of Sphingolipid Synthesis and Transport by Metabolic Labeling of Cultured Cells with [³H]Serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 3. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoropalmitic Acid: An In-Depth Technical Guide to its Role as an Inhibitor of Palmityl-CoA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein palmitoylation, a reversible lipid modification, plays a pivotal role in regulating protein trafficking, localization, and activity, thereby influencing a myriad of cellular signaling pathways. The synthesis of palmityl-CoA, the activated form of palmitic acid, is a critical prerequisite for this post-translational modification. 2-Fluoropalmitic acid has emerged as a valuable chemical tool for studying these processes by acting as an inhibitor of palmityl-CoA biosynthesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cellular research. We present collated quantitative data on its inhibitory effects, detailed experimental protocols for its use and the analysis of protein palmitoylation, and visual representations of the affected signaling pathways to facilitate a deeper understanding of its utility in drug discovery and basic research.
Introduction
S-palmitoylation is the covalent attachment of the 16-carbon saturated fatty acid, palmitate, to cysteine residues of proteins via a thioester linkage. This dynamic and reversible modification is crucial for the proper functioning of a vast array of proteins, including signaling molecules, receptors, and enzymes. The process is initiated by the activation of palmitic acid to palmityl-CoA by long-chain acyl-CoA synthetases (ACSLs). The subsequent transfer of the palmitoyl group to substrate proteins is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain.
Inhibition of palmityl-CoA biosynthesis provides a powerful strategy to investigate the functional consequences of protein palmitoylation. This compound (2-FPA) is a synthetic analog of palmitic acid that serves as an inhibitor of this pathway. By competitively inhibiting ACSLs, 2-FPA reduces the intracellular pool of palmityl-CoA, thereby globally suppressing protein palmitoylation. This guide will delve into the technical details of using 2-FPA as a research tool.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of long-chain acyl-CoA synthetases (ACSLs). The fluorine atom at the C-2 position is thought to interfere with the enzymatic reaction that converts palmitic acid to palmityl-CoA. By reducing the available pool of palmityl-CoA, 2-FPA effectively blocks the substrate for protein acyltransferases (PATs), leading to a global reduction in protein S-palmitoylation.
Quantitative Data on Inhibition
The inhibitory potency of this compound has been characterized in various studies. The following table summarizes the available quantitative data.
| Inhibitor | Target Enzyme/Process | IC50 / Ki | Cell Type/System | Reference |
| This compound | Long-chain acyl-CoA synthetase | IC50: 0.2 mM | Not specified | [1] |
| This compound | Sphingosine biosynthesis | IC50: 0.2 mM | Not specified | [1] |
| 2-Bromopalmitate | Mono- and Diacylglycerol acyltransferases | Non-competitive inhibitor, Ki values lower than Km for palmitoyl-CoA | Microsomal activities | [2] |
Note: Direct comparative studies of the IC50 or Ki values for this compound and 2-bromopalmitate on the same isoform of long-chain acyl-CoA synthetase under identical conditions are limited in the currently available literature.
Impact on Cellular Signaling Pathways
The inhibition of palmityl-CoA biosynthesis by this compound has profound effects on numerous signaling pathways that are dependent on protein palmitoylation for their proper function.
Ras Signaling Pathway
The localization of Ras proteins to the plasma membrane is essential for their function in signal transduction. This localization is, in part, mediated by palmitoylation. Inhibition of palmitoylation can lead to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream signaling cascades such as the Raf-MEK-ERK pathway.[3][4]
Caption: Inhibition of Ras signaling by this compound.
G-Protein Coupled Receptor (GPCR) Signaling
Many G-protein coupled receptors and their associated G proteins require palmitoylation for proper membrane localization, dimerization, and signaling.[5][6] Inhibition of this process can disrupt GPCR-mediated signal transduction.
Caption: Disruption of GPCR signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and the analysis of protein palmitoylation.
Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures for measuring ACSL activity.[7][8][9][10]
Materials:
-
ACSL Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA, 10 mM MgCl2, 2 mM DTT)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Fatty acid substrate (e.g., palmitic acid)
-
This compound (inhibitor)
-
Enzyme Mix (containing acyl-CoA oxidase)
-
Developer Mix
-
Converter Mix
-
Fluorometric Probe (e.g., reacting to H2O2)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold ACSL Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant containing the enzyme.
-
Reaction Setup:
-
Prepare a reaction mix containing ACSL Assay Buffer, ATP, and CoA.
-
To test for inhibition, pre-incubate the enzyme sample with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Add the fatty acid substrate to initiate the reaction.
-
-
Detection:
-
At desired time points, or in a kinetic mode, add the Enzyme Mix, Developer Mix, Converter Mix, and the fluorometric probe to the reaction.
-
The acyl-CoA produced by ACSL will be oxidized by acyl-CoA oxidase, generating H2O2. The probe will react with H2O2 in the presence of the developer and converter to produce a fluorescent signal.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of acyl-CoA or H2O2.
-
Calculate the ACSL activity in the samples.
-
For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the fluorometric ACSL activity assay.
Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a widely used method to detect and enrich S-palmitoylated proteins.
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) solution (0.7 M, pH 7.4)
-
Tris-HCl (1 M, pH 7.4)
-
Thiol-reactive biotin label (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer with DTT)
Procedure:
-
Cell Lysis and Blocking of Free Thiols:
-
Lyse cells in Lysis Buffer containing NEM to block all free cysteine residues.
-
Incubate for 1 hour at 4°C with rotation.
-
-
Removal of NEM:
-
Precipitate proteins (e.g., with acetone or chloroform/methanol) to remove excess NEM.
-
Resuspend the protein pellet in a suitable buffer.
-
-
Cleavage of Thioester Bonds:
-
Divide the sample into two aliquots. Treat one with hydroxylamine solution to cleave the palmitoyl-cysteine thioester bonds. Treat the other with Tris-HCl as a negative control.
-
Incubate for 1 hour at room temperature.
-
-
Biotinylation of Newly Exposed Thiols:
-
Add the thiol-reactive biotin label to both samples to label the newly exposed cysteine residues in the hydroxylamine-treated sample.
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Incubate the biotinylated samples with streptavidin-agarose beads to capture the formerly palmitoylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the protein of interest, or by mass spectrometry for proteome-wide identification.
-
Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.
Metabolic Labeling with Click Chemistry
This method allows for the detection and identification of newly synthesized palmitoylated proteins.
Materials:
-
Palmitic acid analog with a bioorthogonal handle (e.g., alkynyl palmitate)
-
Cell culture medium
-
Lysis buffer
-
Click chemistry reagents (e.g., copper (I) catalyst, azide-tagged reporter molecule like biotin-azide or a fluorescent azide)
-
Streptavidin beads (for biotin-azide)
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the alkynyl palmitate analog in the culture medium for a desired period. The analog will be incorporated into newly synthesized palmitoylated proteins.
-
-
Cell Lysis:
-
Harvest and lyse the cells.
-
-
Click Reaction:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction by adding the azide-tagged reporter molecule and the copper catalyst to the cell lysate. This will covalently attach the reporter to the incorporated alkynyl palmitate.
-
-
Analysis:
-
If a fluorescent azide was used, proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.
-
If biotin-azide was used, the labeled proteins can be enriched using streptavidin beads, followed by elution and analysis by Western blotting or mass spectrometry.
-
Caption: Workflow for metabolic labeling and click chemistry.
Conclusion
This compound is a valuable tool for researchers investigating the roles of protein palmitoylation in cellular processes. By inhibiting the biosynthesis of palmityl-CoA, it provides a means to globally perturb protein palmitoylation and study the downstream consequences. This technical guide has provided a summary of its mechanism of action, quantitative inhibitory data, its effects on key signaling pathways, and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows are intended to facilitate the design and interpretation of experiments utilizing this inhibitor. Further research is warranted to directly compare the potency and specificity of this compound with other commonly used inhibitors and to further elucidate its precise effects on a wider range of cellular signaling networks.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Ras localization and cell transformation by evolutionarily conserved palmitoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insider information: how palmitoylation of Ras makes it a signaling double agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of G protein-coupled receptors by palmitoylation and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.genprice.com [store.genprice.com]
- 9. abcam.cn [abcam.cn]
- 10. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
In-Depth Technical Guide: 2-Fluoropalmitic Acid and Its Effect on Sphingosine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of 2-Fluoropalmitic acid on sphingosine biosynthesis. It details the mechanism of action, impact on key enzymes, and the resulting alterations in the cellular sphingolipidome. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support researchers in the fields of lipid biology, cell signaling, and drug development.
Introduction to Sphingolipid Biosynthesis and the Role of this compound
Sphingolipids are a class of lipids characterized by a sphingoid base backbone that play crucial roles in cell structure and signaling. The de novo synthesis of sphingolipids is a highly regulated process initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step is the primary regulatory point for the entire pathway.
This compound, a synthetic analog of palmitic acid, has been identified as an inhibitor of sphingosine biosynthesis. Its primary mechanism of action involves the inhibition of long-chain acyl-CoA synthetase (LCAS), the enzyme responsible for the activation of palmitic acid to palmitoyl-CoA. By reducing the available pool of palmitoyl-CoA, this compound indirectly curtails the activity of SPT and, consequently, the entire sphingolipid biosynthesis cascade.
Mechanism of Action of this compound
The inhibitory effect of this compound on sphingosine biosynthesis is primarily attributed to its action on long-chain acyl-CoA synthetase.
Inhibition of Long-Chain Acyl-CoA Synthetase
This compound acts as a competitive inhibitor of long-chain acyl-CoA synthetase. This inhibition reduces the formation of palmitoyl-CoA, a crucial substrate for serine palmitoyltransferase.
-
Inhibitory Concentration: this compound has been shown to inhibit long-chain acyl-CoA synthetase with a reported IC50 value of 0.2 mM.[1]
Downstream Effects on Sphingolipid Levels
The reduction in palmitoyl-CoA levels directly impacts the de novo synthesis of sphingolipids, leading to a decrease in the cellular concentrations of key intermediates and complex sphingolipids. Studies have shown that treatment of cells with this compound results in decreased amounts of ceramide and gangliosides.[1]
Quantitative Data on the Effects of this compound
The following table summarizes the known quantitative effects of this compound on enzymes and lipid species involved in sphingosine biosynthesis.
| Parameter | Enzyme/Lipid | Effect | Value | Reference |
| IC50 | Long-chain acyl-CoA synthetase | Inhibition | 0.2 mM | [1] |
| Cellular Levels | Ceramides | Decrease | Not Quantified | [1] |
| Cellular Levels | Gangliosides | Decrease | Not Quantified | [1] |
| Incorporation | Cellular Lipids | Incorporation of this compound | Yes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on sphingosine biosynthesis.
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol describes a method to measure the activity of SPT in cell lysates, adapted from established procedures.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Reaction buffer (100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM pyridoxal 5'-phosphate)
-
[³H]-L-serine
-
Palmitoyl-CoA
-
This compound (or other inhibitors)
-
Stop solution (Chloroform:Methanol, 1:2, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 50-100 µg) with the reaction buffer.
-
Add this compound at various concentrations for in vitro inhibition studies.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [³H]-L-serine and palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding the stop solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the radiolabeled sphingolipid product.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate SPT activity based on the incorporation of [³H]-L-serine into the lipid fraction.
-
Quantification of Sphingolipids by Mass Spectrometry
This protocol outlines a general workflow for the extraction and quantification of various sphingolipid species from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with this compound or vehicle.
-
Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-sphinganine, C17-ceramide).
-
Extraction solvent (e.g., Isopropanol:Water:Ethyl acetate, 30:10:60, v/v/v).
-
LC-MS/MS system equipped with a suitable column (e.g., C18).
Procedure:
-
Sample Preparation:
-
Harvest cells and count them to normalize the data.
-
Spike the cell pellet with a cocktail of internal standards.
-
Add the extraction solvent and homogenize or sonicate the sample.
-
Centrifuge to pellet the precipitate.
-
-
Lipid Extraction:
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under vacuum or nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the different sphingolipid species using a suitable chromatographic gradient.
-
Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each sphingolipid species relative to the internal standard and normalize to the cell number or protein content.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Sphingosine Biosynthesis by this compound.
Experimental Workflow Diagram
Caption: Workflow for studying this compound effects.
Conclusion
This compound serves as a valuable tool for studying the intricate pathways of sphingolipid biosynthesis. Its well-characterized inhibitory effect on long-chain acyl-CoA synthetase provides a specific mechanism to probe the consequences of reduced de novo sphingolipid synthesis. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound in their investigations into the roles of sphingolipids in health and disease. Further research is warranted to fully elucidate the quantitative changes in the sphingolipidome following treatment and to explore the potential therapeutic applications of modulating this critical metabolic pathway.
References
An In-depth Technical Guide to the Targets of 2-Fluoropalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated fatty acid analogue that has garnered significant interest in the scientific community for its potent biological activities. As an inhibitor of key metabolic enzymes, 2-FPA serves as a valuable chemical probe for studying lipid metabolism and has emerged as a promising candidate for therapeutic development, particularly in the context of oncology. This technical guide provides a comprehensive overview of the known molecular targets of 2-FPA, its mechanism of action, and its effects on cellular signaling pathways. The information is presented to be a core resource for researchers, scientists, and drug development professionals working with or interested in this compound.
Core Targets of this compound
The primary molecular targets of 2-FPA identified to date are enzymes involved in lipid metabolism, specifically long-chain acyl-CoA synthetase and enzymes in the sphingosine biosynthesis pathway.
Inhibition of Long-Chain Acyl-CoA Synthetase
2-FPA functions as an inhibitor of long-chain acyl-CoA synthetases (ACSLs)[1][2]. ACSLs are a family of enzymes responsible for the activation of long-chain fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is a critical step for their subsequent involvement in various metabolic pathways, including β-oxidation, triacylglycerol synthesis, and the synthesis of other complex lipids. By inhibiting ACSLs, 2-FPA effectively blocks the entry of long-chain fatty acids into these pathways. While 2-FPA is known to inhibit the general activity of long-chain acyl-CoA synthetases, the specific isozymes (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6) that are targeted by 2-FPA have not been fully elucidated in the available literature.
Inhibition of Sphingosine Biosynthesis
2-FPA has been demonstrated to be an inhibitor of sphingosine biosynthesis[1]. Sphingolipids are a class of lipids that are integral components of cell membranes and also function as signaling molecules involved in regulating cell growth, differentiation, and apoptosis. The inhibition of sphingosine biosynthesis by 2-FPA can, therefore, have profound effects on cellular function and survival.
Quantitative Data on 2-FPA Inhibition
The inhibitory potency of 2-FPA has been quantified in in vitro assays. This data is crucial for designing experiments and for understanding the concentrations at which 2-FPA exerts its biological effects.
| Target Enzyme/Process | IC50 Value (mM) | Reference(s) |
| Sphingosine Biosynthesis | 0.2 | [1] |
| Long-chain Acyl-CoA Synthetase | 0.2 | [1] |
Effects of this compound on Glioma Cells
A significant body of research on 2-FPA has focused on its potential as an anti-cancer agent, particularly for glioblastoma (GBM), an aggressive form of brain cancer.
Suppression of Glioma Cell Viability and Stem-like Phenotype
2-FPA has been shown to suppress the viability of glioma stem cells (GSCs), which are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and recurrence[1]. Furthermore, it inhibits the stem-like phenotype of these cells, suggesting it may target the cancer stem cell niche[1].
Inhibition of Proliferation and Invasion
In addition to its effects on GSCs, 2-FPA inhibits the proliferation and invasion of various glioma cell lines[1]. The invasive nature of glioblastoma is a major contributor to its poor prognosis, and the ability of 2-FPA to curb this characteristic is of significant therapeutic interest. Quantitative data from invasion assays with different glioma cell lines are presented below.
| Glioma Cell Line | 2-FPA Concentration (µM) | Reduction in Cell Invasion (%) | Reference(s) |
| A172 | 1 | 32.3 | [3] |
| A172 | 8 | 71.2 | [3] |
| U251 | 1 | 31.4 | [3] |
| U251 | 8 | 67.4 | [3] |
| U87 | 1 | 16.7 | [3] |
| U87 | 8 | 65.8 | [3] |
Impact on Cellular Signaling Pathways
The anti-cancer effects of 2-FPA are mediated through its modulation of key cellular signaling pathways that are often dysregulated in cancer.
Downregulation of Pro-survival and Pro-invasive Pathways
In glioma cells, 2-FPA has been demonstrated to suppress the phosphorylation of key signaling proteins, including ERK (extracellular signal-regulated kinase) and STAT3 (signal transducer and activator of transcription 3) [1][2]. Both the MAPK/ERK and JAK/STAT3 pathways are critical drivers of cell proliferation, survival, and invasion in many cancers, including glioblastoma.
Furthermore, 2-FPA treatment leads to a dose-dependent reduction in the activity of matrix metalloproteinase-2 (MMP-2) [1][3]. MMPs are enzymes that degrade the extracellular matrix, a process that is essential for tumor cell invasion and metastasis. The inhibition of MMP-2 activity by 2-FPA likely contributes to its anti-invasive properties[3].
Epigenetic Modifications
Interestingly, 2-FPA has also been shown to increase the methylation of the O⁶-methylguanine-DNA methyltransferase (MGMT) promoter in some glioma cell lines[1]. The MGMT protein is a DNA repair enzyme that can counteract the effects of alkylating chemotherapy agents like temozolomide (TMZ), a standard-of-care treatment for glioblastoma. By increasing the methylation of the MGMT promoter, which typically leads to gene silencing, 2-FPA may enhance the efficacy of TMZ.
Mandatory Visualizations
Signaling Pathway of 2-FPA in Glioma Cells
Caption: Signaling pathway of 2-FPA in glioma cells.
Experimental Workflow for Assessing 2-FPA's Effect on ACSL Activity
Caption: Workflow for ACSL activity assay.
Experimental Protocols
Acyl-CoA Synthetase (ACSL) Activity Assay
This protocol is adapted from methods used to measure ACSL activity and can be used to determine the inhibitory effect of 2-FPA.
1. Cell Culture and Treatment:
-
Culture glioma cells (e.g., A172, U251, U87) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of 2-FPA concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
3. ACSL Activity Measurement:
-
Prepare a reaction mixture containing:
-
A defined amount of cell lysate protein (e.g., 10-50 µg).
-
A fluorescently labeled long-chain fatty acid substrate (e.g., BODIPY-C12).
-
ATP and Coenzyme A (CoA).
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT).
-
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a solution of isopropanol/heptane/water).
-
Extract the fluorescently labeled acyl-CoA into the organic phase.
-
Measure the fluorescence of the organic phase using a fluorescence spectrophotometer or plate reader.
4. Data Analysis:
-
Calculate the ACSL activity as the rate of fluorescent product formation per unit of protein.
-
Plot the ACSL activity against the log of the 2-FPA concentration.
-
Determine the IC50 value of 2-FPA for ACSL inhibition by fitting the data to a dose-response curve.
Gelatin Zymography for MMP-2 Activity
This protocol can be used to assess the effect of 2-FPA on the activity of secreted MMP-2.
1. Conditioned Media Collection:
-
Culture glioma cells in serum-free media.
-
Treat the cells with various concentrations of 2-FPA for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cells and debris.
2. Protein Concentration Normalization:
-
Determine the protein concentration of the conditioned media.
-
Normalize the samples to have equal amounts of protein loaded onto the gel.
3. Zymography Gel Electrophoresis:
-
Prepare a non-reducing SDS-PAGE gel containing gelatin (e.g., 1 mg/mL) as the substrate for MMPs.
-
Load the normalized conditioned media samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage in a cold room or on ice.
4. Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 in Tris buffer) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (e.g., Tris buffer containing CaCl2 and ZnCl2) at 37°C for 12-24 hours. During this incubation, the MMPs will digest the gelatin in the gel.
5. Staining and Visualization:
-
Stain the gel with a Coomassie Brilliant Blue solution.
-
Destain the gel with a solution of methanol and acetic acid.
-
Areas of gelatin digestion by MMPs will appear as clear bands against a blue background. The pro- and active forms of MMP-2 can be distinguished by their different molecular weights.
6. Densitometric Analysis:
-
Scan the gel and quantify the intensity of the clear bands using densitometry software.
-
Compare the band intensities between the control and 2-FPA-treated samples to determine the effect on MMP-2 activity.
Conclusion
This compound is a potent inhibitor of long-chain acyl-CoA synthetase and sphingosine biosynthesis. Its ability to modulate lipid metabolism translates into significant anti-cancer effects in glioma cells, including the suppression of proliferation, invasion, and stem-like characteristics. These effects are mediated through the downregulation of key oncogenic signaling pathways, such as the ERK and STAT3 pathways, and the reduction of MMP-2 activity. The presented data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of 2-FPA and for the exploration of its detailed molecular mechanisms of action. Future research should focus on identifying the specific ACSL isozymes targeted by 2-FPA and on conducting comprehensive proteomic studies to uncover its full range of cellular targets. Such studies will be invaluable for the continued development of 2-FPA as a targeted therapeutic agent.
References
2-Fluoropalmitic Acid: A Technical Guide to its Application as a Chemical Probe in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetically modified fatty acid that serves as a powerful chemical probe for investigating the complex roles of lipid metabolism and protein acylation in cellular processes. As an analog of the saturated fatty acid palmitic acid, 2-FPA is designed to mimic its natural counterpart in cellular uptake and initial metabolic activation. However, the strategic placement of a fluorine atom at the alpha-carbon position renders it metabolically distinct, allowing researchers to dissect specific lipid-dependent pathways. This guide provides an in-depth overview of 2-FPA's mechanism of action, its applications in research, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound functions primarily as an inhibitor of protein palmitoylation by targeting the enzymes responsible for fatty acid activation.[1] The core of its mechanism involves its conversion to 2-fluoro-palmitoyl-CoA, which then acts as a competitive inhibitor of long-chain acyl-CoA synthetase, an enzyme crucial for the formation of palmitoyl-CoA from palmitic acid.[2][3] By reducing the intracellular pool of palmitoyl-CoA, 2-FPA effectively blocks the covalent attachment of palmitate to proteins, a post-translational modification known as S-palmitoylation. This modification is critical for the proper localization, trafficking, and function of a wide array of proteins, including signaling molecules and receptors.
The inhibitory action of 2-FPA allows for the study of the functional consequences of reduced protein palmitoylation, providing insights into the roles of this modification in health and disease. Its mechanism is distinct from other commonly used inhibitors like 2-bromopalmitate (2-BP), which, in addition to inhibiting palmitoylation, has been shown to affect protein deacylation by inhibiting acyl-protein thioesterases.[4]
Applications in Lipid Metabolism Research
The unique properties of 2-FPA make it a versatile tool in lipid research with several key applications:
-
Inhibition of Protein Palmitoylation: 2-FPA is widely used to study the biological significance of protein palmitoylation. By treating cells with 2-FPA, researchers can observe the effects of inhibiting this modification on various cellular processes, including signal transduction, protein stability, and subcellular localization. For instance, studies have used palmitate analogs to demonstrate the importance of palmitoylation for the membrane binding and signaling functions of Src family kinases like Fyn and Lck.[5]
-
Metabolic Labeling Studies: While not a direct substrate for "click chemistry" like alkyne or azide-tagged fatty acids, 2-FPA can be used in metabolic labeling experiments to trace the incorporation of fatty acids into different lipid species and to identify proteins that undergo acylation. The fluorine atom can serve as a probe for detection by ¹⁹F NMR spectroscopy.[6]
-
Investigation of Cellular Signaling Pathways: Given that many signaling proteins require palmitoylation for their function, 2-FPA can be employed to dissect signaling cascades. By inhibiting palmitoylation, the probe can help to elucidate the role of lipid modifications in the activation and regulation of pathways such as those involved in cell growth, differentiation, and apoptosis.
-
Drug Development and Target Validation: As aberrant lipid metabolism is implicated in numerous diseases, including cancer and metabolic disorders, 2-FPA can be a valuable tool in drug discovery. It can be used to validate enzymes in the fatty acid metabolism pathway as potential therapeutic targets. For example, research has shown that 2-FPA can suppress the invasion of glioma cells by reducing the activity of matrix metalloproteinase-2 (MMP-2).[7]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound from published research.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for Sphingosine Biosynthesis | 0.2 mM | Not Specified | [2][3] |
| IC₅₀ for Long-chain Acyl-CoA Synthetase | 0.2 mM | Not Specified | [2][3] |
Table 1: Inhibitory Concentrations of this compound. This table presents the half-maximal inhibitory concentrations (IC₅₀) of 2-FPA for key enzymes in lipid metabolism.
| Cell Line | 2-FPA Concentration | Reduction in Invasion | p-value | Reference |
| A172 | 1 µM | 32.3% | < 0.01 | [7] |
| A172 | 8 µM | 71.2% | < 0.01 | [7] |
| U251 | 1 µM | 31.4% | < 0.01 | [7] |
| U251 | 8 µM | 67.4% | < 0.01 | [7] |
| U251R | 1 µM | 16.7% | < 0.05 | [7] |
| U251R | 8 µM | 65.8% | < 0.05 | [7] |
Table 2: Effect of this compound on Glioma Cell Invasion. This table details the dose-dependent inhibitory effect of 2-FPA on the invasion of various glioblastoma cell lines.
Visualizations of Pathways and Workflows
Caption: Mechanism of 2-FPA as an inhibitor of protein palmitoylation.
Caption: Experimental workflow for quantitative proteomics with 2-FPA.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-fluoro Palmitic Acid | CAS 16518-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Fluoropalmitic Acid in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid, palmitic acid. While not traditionally employed as a direct metabolic label for proteomic analysis in the same manner as bioorthogonal fatty acid analogs, its role as a specific inhibitor of key lipid metabolic enzymes makes it a valuable tool for investigating the impact of lipid metabolism on the proteome. This document provides detailed application notes and protocols for the use of 2-FPA in proteomics-based research, focusing on its application as a chemical probe to study cellular signaling and protein expression changes.
Mechanism of Action: 2-FPA is known to inhibit sphingosine biosynthesis and long-chain acyl-CoA synthetase.[1][2] By blocking these pathways, 2-FPA can be used to induce specific cellular states, the downstream effects of which can be comprehensively analyzed at the proteome level. This allows researchers to unravel the intricate connections between lipid metabolism and various cellular processes.
Applications in Proteomics
The primary application of 2-FPA in proteomics is as a specific chemical inhibitor to perturb cellular systems. Researchers can then employ quantitative proteomics workflows to analyze the resulting changes in protein expression and post-translational modifications. This approach can be instrumental in:
-
Target Discovery and Validation: Identifying proteins and pathways that are regulated by sphingosine biosynthesis or fatty acid activation.
-
Mechanism of Action Studies: Elucidating the downstream effects of inhibiting lipid metabolism on cellular signaling networks.
-
Biomarker Discovery: Identifying potential protein biomarkers associated with diseases where these metabolic pathways are dysregulated.
Quantitative Proteomics Data Analysis with 2-FPA
Table 1: Representative Quantitative Proteomic Data of 2-FPA Treated Cells
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (2-FPA/Control) | p-value | Biological Process |
| P04049 | APP | Amyloid-beta precursor protein | -1.5 | 0.001 | Neuronal signaling |
| Q02878 | SQSTM1 | Sequestosome-1 | 2.1 | <0.001 | Autophagy |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.8 | 0.02 | Protein folding |
| P31946 | XPO1 | Exportin-1 | -1.2 | 0.005 | Nuclear transport |
| Q13148 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -0.9 | 0.01 | Protein synthesis |
Note: This is a hypothetical dataset for illustrative purposes. Actual results will vary depending on the experimental system.
Experimental Protocols
The following are detailed protocols for a typical proteomics experiment using 2-FPA as a chemical inhibitor.
Protocol 1: Cell Culture and 2-FPA Treatment
-
Cell Culture: Culture cells of interest (e.g., HEK293T, HeLa, or a relevant disease model cell line) in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
2-FPA Preparation: Prepare a stock solution of 2-FPA in a suitable solvent, such as DMSO. The final concentration of 2-FPA used for treatment will need to be optimized for the specific cell line and experimental goals. A typical starting concentration range is 10-100 µM.
-
Treatment:
-
For the experimental group, replace the culture medium with fresh medium containing the desired concentration of 2-FPA.
-
For the control group, replace the culture medium with fresh medium containing an equivalent volume of the vehicle (e.g., DMSO).
-
-
Incubation: Incubate the cells for a predetermined period. The incubation time should be optimized to allow for significant changes in the proteome without causing excessive cell death. A typical time course could range from 6 to 24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer compatible with downstream proteomics applications (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.
Protocol 2: Quantitative Proteomics Workflow (SILAC-based)
This protocol outlines a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow for quantitative proteomic analysis of 2-FPA treated cells.
-
SILAC Labeling:
-
Culture one population of cells in "light" medium (containing normal L-lysine and L-arginine).
-
Culture another population of cells in "heavy" medium (containing stable isotope-labeled L-lysine and L-arginine, e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) for at least five cell divisions to ensure complete incorporation of the heavy amino acids.
-
-
2-FPA Treatment:
-
Treat the "heavy" labeled cells with 2-FPA as described in Protocol 1.
-
Treat the "light" labeled cells with the vehicle control.
-
-
Cell Lysis and Protein Mixing:
-
Lyse the "heavy" and "light" cell populations separately.
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein sample using a protease such as trypsin.
-
-
Peptide Fractionation (Optional): For complex samples, fractionate the resulting peptides using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify peptides and proteins.
-
The software will calculate the heavy/light (H/L) ratios for each protein, representing the relative abundance of the protein in the 2-FPA treated sample compared to the control.
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
-
Visualizations
Signaling Pathway Perturbation by 2-FPA
The inhibition of sphingosine biosynthesis and fatty acid activation by 2-FPA can have widespread effects on cellular signaling. The following diagram illustrates the potential downstream consequences that can be investigated using proteomics.
Caption: Potential signaling pathways affected by 2-FPA inhibition.
Experimental Workflow for 2-FPA Proteomics
The following diagram outlines the key steps in a typical quantitative proteomics experiment utilizing 2-FPA.
Caption: Experimental workflow for 2-FPA based proteomics.
Conclusion
While this compound is not a conventional tool for direct metabolic labeling in proteomics, its specific inhibitory properties make it a powerful chemical probe for dissecting the intricate roles of lipid metabolism in cellular function. By combining 2-FPA treatment with state-of-the-art quantitative proteomics, researchers can gain valuable insights into the downstream consequences of perturbing sphingosine biosynthesis and fatty acid activation. The protocols and conceptual frameworks provided here offer a solid foundation for designing and executing such studies, ultimately contributing to a deeper understanding of cellular signaling and the identification of novel therapeutic targets.
References
Application Notes and Protocols for Studying Protein S-Palmitoylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-palmitoylation is a dynamic and reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues via a thioester linkage. This lipid modification plays a critical role in regulating protein trafficking, subcellular localization, stability, and protein-protein interactions. Consequently, S-palmitoylation is integral to a myriad of cellular signaling pathways, and its dysregulation has been implicated in numerous diseases, including cancer, neurological disorders, and infectious diseases.
The study of this dynamic process has been significantly advanced by the development of chemical tools designed to label, identify, and quantify S-palmitoylated proteins. These tools can be broadly categorized into two main classes:
-
Metabolic Probes: These are fatty acid analogs containing bioorthogonal functional groups (e.g., an alkyne or azide) that are metabolically incorporated into proteins by the cell's own enzymatic machinery. Once incorporated, the bioorthogonal handle allows for the selective attachment of reporter tags for visualization or affinity purification.
-
Inhibitors: These molecules, such as 2-halopalmitate derivatives, interfere with the enzymes that mediate the addition (palmitoyl acyltransferases, PATs) and removal (acyl-protein thioesterases, APTs) of palmitate. They are crucial for studying the dynamics and functional consequences of palmitoylation.
This document provides detailed protocols for the use of these chemical tools. While the initial inquiry focused on 2-Fluoropalmitic acid (2-FPA) as a metabolic probe, it is important to clarify its role. Based on current scientific literature, 2-FPA, much like its well-characterized analog 2-bromopalmitate (2-BP), is understood to function as an inhibitor of the enzymes involved in the palmitoylation cycle rather than as a probe for metabolic labeling and detection. This is due to the absence of a bioorthogonal handle required for subsequent ligation reactions.
Therefore, this guide will first detail the state-of-the-art methodology for using the widely accepted alkynyl-palmitate analog, 17-octadecynoic acid (17-ODYA), as a metabolic probe. Subsequently, it will describe the application of inhibitors like 2-bromopalmitate to investigate the dynamics of protein palmitoylation.
Part 1: Metabolic Labeling and Identification of S-Palmitoylated Proteins using an Alkynyl Probe
The most common strategy for identifying S-palmitoylated proteins involves metabolic labeling with a palmitic acid analog containing a bioorthogonal handle, such as a terminal alkyne. This alkyne group is inert in biological systems but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This allows for the covalent attachment of an azide-containing reporter molecule for downstream analysis.
Caption: Experimental workflow for metabolic labeling and analysis of S-palmitoylated proteins.
Protocol 1: Metabolic Labeling of Cultured Cells with 17-ODYA
This protocol describes the metabolic incorporation of 17-octadecynoic acid (17-ODYA), an alkynyl analog of stearic acid widely used to study palmitoylation, into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
17-ODYA (stock solution in DMSO or ethanol)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Probe Preparation: Prepare the 17-ODYA labeling medium. The final concentration of 17-ODYA typically ranges from 25-100 µM. It is recommended to first complex the fatty acid analog with fatty acid-free BSA to improve its solubility and delivery to cells.
-
Metabolic Labeling: Replace the existing culture medium with the 17-ODYA labeling medium.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and the turnover rate of palmitoylation on the protein of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess 17-ODYA.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for click chemistry.
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70-80% | Ensures active metabolism for probe incorporation. |
| 17-ODYA Concentration | 25-100 µM | Optimize for your cell line to balance labeling efficiency and potential toxicity. |
| Labeling Time | 4-16 hours | Longer times may increase signal but could also lead to metabolic breakdown of the probe. |
| Lysis Buffer | RIPA or similar | Must be compatible with downstream applications. |
Table 1: Recommended conditions for metabolic labeling with 17-ODYA.
Protocol 2: Click Chemistry for Detection and Enrichment of Labeled Proteins
This protocol describes the CuAAC reaction to attach an azide-functionalized reporter to the alkyne-labeled proteins in the cell lysate.
Materials:
-
17-ODYA-labeled protein lysate (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP, stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, stock solution in DMSO)
-
Copper(II) sulfate (CuSO4, stock solution in water)
-
Azide reporter (e.g., Azide-Fluorophore for fluorescence detection, or Azide-Biotin for enrichment; stock solution in DMSO)
Procedure:
-
Prepare Lysate: In a microcentrifuge tube, add 50-100 µg of the 17-ODYA-labeled protein lysate. Adjust the volume with lysis buffer to ensure all samples have the same starting volume.
-
Prepare Click Chemistry Master Mix: Prepare a master mix of the click chemistry reagents immediately before use. The reagents should be added in the following order to prevent premature precipitation of copper: TBTA, CuSO4, and TCEP.
-
Initiate Reaction: Add the azide reporter to the protein lysate, followed by the click chemistry master mix.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent azide.
-
Sample Preparation for Analysis:
-
For In-Gel Fluorescence: Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and proceed with gel electrophoresis.
-
For Western Blotting and Biotin Enrichment: Precipitate the protein to remove excess reagents. A common method is methanol-chloroform precipitation. Resuspend the protein pellet in a buffer suitable for downstream applications.
-
| Reagent | Stock Concentration | Final Concentration |
| Azide Reporter | 2 mM | 100 µM |
| TBTA | 2 mM | 100 µM |
| CuSO4 | 50 mM | 1 mM |
| TCEP | 50 mM | 1 mM |
Table 2: Recommended reagent concentrations for the click chemistry reaction.
Protocol 3: Affinity Enrichment and Proteomic Analysis
This protocol is for the selective enrichment of biotin-tagged S-palmitoylated proteins for subsequent identification by mass spectrometry.
Materials:
-
Biotin-tagged protein lysate (from Protocol 2)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., high salt, urea-containing buffers)
-
Elution buffer (e.g., SDS-PAGE loading buffer containing biotin)
-
Reagents for in-solution or on-bead tryptic digestion
Procedure:
-
Bead Incubation: Incubate the biotin-tagged protein lysate with streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended.
-
Elution: Elute the bound proteins from the beads. For proteomic analysis, on-bead digestion is often preferred to minimize contamination from the streptavidin protein.
-
Sample Preparation for Mass Spectrometry: The eluted proteins or digested peptides are then processed for analysis by LC-MS/MS.
-
Data Analysis: The mass spectrometry data is analyzed using standard proteomics software to identify the enriched proteins.
Part 2: Investigating Palmitoylation Dynamics with Inhibitors
While metabolic probes are excellent for identifying S-palmitoylated proteins, inhibitors are powerful tools for studying the functional importance and dynamics of this modification. 2-bromopalmitate (2-BP) is a widely used, albeit non-specific, inhibitor of PATs.[2] It is believed that 2-FPA acts in a similar manner. These inhibitors can be used to block the incorporation of palmitate, allowing researchers to study the rate of de-palmitoylation (turnover) and the functional consequences of reduced palmitoylation.
Caption: S-palmitoylation is crucial for the membrane localization and function of proteins like Ras.
Protocol 4: Pulse-Chase Analysis of Palmitoylation Turnover
This protocol combines metabolic labeling with an inhibitor to measure the rate of palmitate removal from proteins.
Materials:
-
All materials from Protocol 1
-
2-bromopalmitate (2-BP) or this compound (2-FPA)
-
Complete medium containing a high concentration of natural palmitic acid
Procedure:
-
Pulse Labeling: Label cells with 17-ODYA for a short period (e.g., 1-2 hours) as described in Protocol 1. This "pulse" incorporates the alkyne probe into the pool of S-palmitoylated proteins.
-
Chase: Wash the cells with warm medium to remove the 17-ODYA. Then, add "chase" medium containing an excess of natural palmitic acid and the inhibitor (e.g., 100 µM 2-BP).
-
Time Course Harvest: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Lyse the cells from each time point and perform the click reaction with an azide-fluorophore. Analyze the samples by in-gel fluorescence scanning. The decrease in the fluorescent signal for a specific protein band over time reflects the rate of de-palmitoylation.
| Parameter | Recommended Range | Notes |
| Pulse Time | 1-2 hours | A shorter pulse is ideal for tracking rapid turnover. |
| Inhibitor (2-BP) Conc. | 50-100 µM | Inhibits re-palmitoylation with the natural palmitic acid in the chase medium. |
| Chase Time Points | 0 to 8 hours | Adjust based on the expected turnover rate of the protein of interest. |
Table 3: Recommended conditions for pulse-chase analysis.
Caption: Workflow for a pulse-chase experiment to measure palmitoylation turnover.
Conclusion
The study of protein S-palmitoylation is essential for understanding fundamental cellular processes and the pathology of various diseases. The use of chemical tools provides powerful and accessible methods for this area of research. Bioorthogonal metabolic probes, such as 17-ODYA, are the gold standard for identifying S-palmitoylated proteins and their sites of modification. In contrast, inhibitors like 2-bromopalmitate and this compound are invaluable for dissecting the functional roles and dynamic turnover of this critical post-translational modification. The protocols outlined in this document provide a robust framework for researchers to explore the "palmitoylome" and its regulatory functions.
References
Application Notes and Protocols: 2-Fluoropalmitic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic fatty acid analog that acts as an inhibitor of acyl-CoA synthetase (ACSL). ACSL enzymes are crucial for the activation of long-chain fatty acids, a key step in cellular lipid metabolism. In the context of cancer, where metabolic reprogramming is a hallmark, the inhibition of fatty acid metabolism presents a promising therapeutic strategy. 2-FPA has emerged as a tool to probe the reliance of cancer cells on fatty acid metabolism and as a potential anti-cancer agent. These application notes provide a comprehensive overview of the use of 2-FPA in cancer cell line studies, including its mechanism of action, effects on signaling pathways, and detailed protocols for key experiments.
Mechanism of Action
This compound functions primarily as an inhibitor of acyl-CoA synthetase. By competing with endogenous fatty acids, 2-FPA prevents their conversion to acyl-CoAs. This disruption of fatty acid activation has several downstream consequences for cancer cells, which often exhibit a heightened dependence on lipid metabolism for energy production, membrane synthesis, and signaling molecule generation. Inhibition of ACSL can lead to decreased cell viability, proliferation, and invasion.[1] Furthermore, studies have shown that 2-FPA can suppress the expression of key signaling molecules, including phosphorylated ERK (p-ERK), indicating an impact on critical cancer-promoting pathways.[1]
Data Presentation
Quantitative Effects of this compound
| Cancer Type | Cell Line(s) | Parameter Measured | Treatment Concentration | Result | Reference |
| Glioblastoma | A172, U251 | Cell Invasion | 1 µM | 32.3% and 31.4% reduction, respectively | [2] |
| Glioblastoma | A172, U251 | Cell Invasion | 8 µM | 71.2% and 67.4% reduction, respectively | [2] |
| Glioblastoma | U87 | Cell Invasion | 1 µM and 8 µM | 16.7% and 65.8% reduction, respectively | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
The diagram below illustrates the proposed signaling pathway affected by this compound. By inhibiting Acyl-CoA Synthetase, 2-FPA disrupts fatty acid metabolism, leading to a reduction in downstream signaling pathways that promote cancer cell survival and proliferation, such as the ERK pathway, and contributes to the induction of apoptosis.
References
Application Notes and Protocols for 2-Fluoropalmitic Acid in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic fatty acid analogue that serves as a valuable tool for studying and targeting enzymes involved in fatty acid metabolism. It is a known inhibitor of several key enzymes, including long-chain acyl-CoA synthetase (ACSL) and enzymes involved in protein palmitoylation and sphingosine biosynthesis. By inhibiting these targets, 2-FPA can modulate various cellular signaling pathways, making it a compound of interest for drug discovery in areas such as oncology, metabolic diseases, and inflammatory disorders. This document provides detailed application notes and protocols for the utilization of 2-FPA in high-throughput screening (HTS) campaigns to identify novel modulators of these important cellular processes.
Mechanism of Action
This compound primarily exerts its biological effects by inhibiting two key classes of enzymes:
-
Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of long-chain fatty acids by converting them into their acyl-CoA derivatives. This is a crucial step for their involvement in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids.
-
Protein Acyltransferases (PATs): Specifically, 2-FPA can interfere with protein palmitoylation, a reversible post-translational modification where a palmitate group is attached to cysteine residues of a protein. This modification is critical for protein trafficking, localization, and function.
By inhibiting these enzymes, 2-FPA can disrupt downstream signaling pathways that are dependent on fatty acid metabolism and protein palmitoylation.
Quantitative Data from Representative HTS Assays
The following tables summarize quantitative data from HTS assays targeting long-chain acyl-CoA synthetases and protein palmitoylation. While these examples may not have used 2-FPA directly, they provide a reference for the expected performance of well-designed HTS assays for these target classes.
Table 1: Biochemical HTS Assay for ACSL Inhibitors
| Parameter | Value | Reference |
| Assay Format | Fluorescence-based coupled-enzyme assay | [1] |
| Enzyme Source | Recombinant human ACSL3 | [1] |
| Substrate | Palmitic Acid, CoA, ATP | [1] |
| Detection Method | NADH production (Ex: 340 nm, Em: 460 nm) | [1] |
| Positive Control | Triacsin C | [2] |
| IC50 of Control | 3.66 µM (for total cellular ACSL activity) | [2] |
| Z'-Factor | > 0.7 | [3] |
| Signal-to-Background | > 8 | [4] |
Table 2: Cell-Based HTS Assay for Protein Palmitoylation Inhibitors
| Parameter | Value | Reference |
| Assay Format | Yeast-based reporter gene assay | [5] |
| Cell Line | Saccharomyces cerevisiae expressing human FATP2 | [5] |
| Principle | Inhibition of fatty acid uptake, a prerequisite for palmitoylation | [5] |
| Detection Method | Intracellular fluorescence of a fatty acid analog | [5] |
| Positive Control | 2-Bromopalmitate | [1] |
| Z'-Factor | 0.6 ± 0.2 | [6] |
| Hit Rate | ~0.4% | [6] |
Signaling Pathways Modulated by 2-FPA Inhibition
The inhibition of ACSLs and protein palmitoylation by 2-FPA can impact multiple signaling pathways critical for cell growth, proliferation, and inflammation. A key pathway affected is the Ras/Raf/MEK/ERK signaling cascade, where the palmitoylation of Ras proteins is essential for their membrane association and subsequent activation of downstream effectors.
Experimental Protocols
Here we provide detailed protocols for a biochemical and a cell-based HTS assay to identify inhibitors of long-chain acyl-CoA synthetase and protein palmitoylation, respectively. 2-FPA can be used as a reference inhibitor in these assays.
Protocol 1: Biochemical HTS for ACSL Inhibitors (Fluorescence-Based)
This protocol is adapted from a coupled-enzyme assay that measures the production of NADH.[1]
1. Materials and Reagents:
-
Recombinant human ACSL enzyme
-
Palmitic acid
-
Coenzyme A (CoA)
-
ATP
-
2-Oxoglutarate
-
NAD+
-
Thiamine Pyrophosphate
-
2-Oxoglutarate dehydrogenase
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8, 1 mM EDTA, 1 mM DTT)
-
384-well black, clear-bottom assay plates
-
Test compounds and 2-FPA (dissolved in DMSO)
2. Assay Procedure:
-
Prepare a master mix containing all assay components except for the enzyme and substrates.
-
Dispense 10 µL of the master mix into each well of a 384-well plate.
-
Add 50 nL of test compounds or controls (2-FPA, DMSO) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of a solution containing the ACSL enzyme, palmitic acid, and CoA.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based HTS for Fatty Acid Uptake/Palmitoylation Inhibitors
This protocol is based on a yeast live-cell assay that monitors the uptake of a fluorescent fatty acid analog.[5]
1. Materials and Reagents:
-
Saccharomyces cerevisiae strain expressing a mammalian fatty acid transport protein (e.g., FATP2) and deficient in endogenous fatty acid uptake.
-
Yeast growth medium.
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12).
-
Trypan Blue solution (to quench extracellular fluorescence).
-
384-well black, clear-bottom assay plates.
-
Test compounds and 2-FPA (dissolved in DMSO).
2. Assay Procedure:
-
Grow the yeast cells to mid-log phase and resuspend them in assay buffer.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Add 100 nL of test compounds or controls (2-FPA, DMSO) to the appropriate wells.
-
Incubate the plate at 30°C for 30 minutes.
-
Add 5 µL of the fluorescent fatty acid analog to each well.
-
Incubate for an additional 60 minutes at 30°C.
-
Add 5 µL of Trypan Blue solution to each well to quench the extracellular fluorescence.
-
Measure the intracellular fluorescence (e.g., Ex: 485 nm, Em: 520 nm for BODIPY-FL) using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition of fatty acid uptake for each compound.
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
Conduct secondary assays to confirm that the inhibition of fatty acid uptake translates to an inhibition of protein palmitoylation.
References
- 1. Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Visualizing 2-Fluoropalmitic Acid Incorporation in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for visualizing the cellular incorporation of 2-Fluoropalmitic acid (2-FPA), a valuable tool for studying fatty acid metabolism and its role in various physiological and pathological processes.
Introduction
This compound (2-FPA) is a synthetic analog of the saturated fatty acid, palmitic acid. The substitution of a hydrogen atom with fluorine at the alpha-carbon position allows 2-FPA to act as a metabolic probe. It is recognized by cellular machinery involved in fatty acid transport and metabolism, but the C-F bond can alter its subsequent processing, making it a useful tool to trace and potentially perturb these pathways. Visualizing the uptake and distribution of 2-FPA within cells can provide critical insights into lipid metabolism, membrane dynamics, and the development of diseases such as cancer, metabolic syndrome, and cardiovascular disorders. This document outlines key techniques for visualizing 2-FPA incorporation, including fluorescence microscopy with click chemistry, and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).
Core Techniques for Visualization
Two primary methods are highlighted for the visualization of 2-FPA incorporation:
-
Fluorescence Microscopy with Click Chemistry: This method involves metabolically labeling cells with an azide- or alkyne-modified 2-FPA. Following incorporation, a fluorescent reporter molecule with a complementary reactive group is "clicked" onto the modified 2-FPA via a bioorthogonal chemical reaction. This allows for direct visualization of 2-FPA localization within cellular compartments using fluorescence microscopy.
-
MALDI Mass Spectrometry Imaging (MALDI-MSI): This label-free technique allows for the direct detection and spatial mapping of 2-FPA and its metabolites within a thin tissue section or cell culture slide. By analyzing the mass-to-charge ratio of molecules at different coordinates, a detailed image of 2-FPA distribution can be generated.
Data Presentation: Quantitative Analysis of Fatty Acid Analog Uptake
While specific quantitative data for 2-FPA is still emerging, the following tables summarize representative data from studies using fluorescently labeled fatty acid analogs, which provide a strong proxy for the expected uptake kinetics and incorporation levels of 2-FPA.
Table 1: Concentration-Dependent Uptake of a Fluorescent Fatty Acid Analog (BODIPY-FL C16) in Different Cell Lines
| Concentration (µM) | HepG2 (Hepatocyte) Uptake Rate (µmole/min/10⁶ cells) | Caco-2 (Intestinal) Uptake Rate (µmole/min/10⁶ cells) |
| 2.5 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| 5 | 0.11 ± 0.02 | 0.09 ± 0.02 |
| 10 | 0.20 ± 0.03 | 0.17 ± 0.03 |
| 25 | 0.45 ± 0.05 | 0.38 ± 0.06 |
| 50 | 0.85 ± 0.09 | 0.72 ± 0.10 |
| 100 | 1.50 ± 0.15 | 1.25 ± 0.18 |
Data adapted from studies on fluorescent fatty acid analogs to illustrate expected trends. Actual values for 2-FPA may vary.
Table 2: Time-Course of Radiolabeled Palmitate Incorporation into Rabbit Alveolar Type II Cells
| Time (seconds) | Percent of Total Uptake | Percent Nonesterified Palmitate |
| 15 | 25% | ~80% |
| 30 | 50% | ~80% |
| 45 | 75% | ~80% |
| 60 | 100% | ~70% |
| 120 | Plateau | 55% |
This data for radiolabeled palmitate suggests that the initial uptake is rapid, with esterification into complex lipids occurring within minutes. A similar trend is expected for 2-FPA.[1]
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism of this compound
The following diagram illustrates the putative metabolic pathway of 2-FPA upon entering the cell.
Caption: Putative metabolic fate of this compound (2-FPA) in a cell.
Experimental Workflow for Fluorescence Microscopy Visualization
This diagram outlines the key steps for visualizing 2-FPA incorporation using click chemistry and fluorescence microscopy.
Caption: Workflow for visualizing 2-FPA via click chemistry and fluorescence microscopy.
Experimental Protocols
Protocol 1: Metabolic Labeling and Visualization of 2-FPA using Click Chemistry and Fluorescence Microscopy
This protocol describes the labeling of cellular lipids with an azide-modified 2-FPA (Azide-2-FPA) and subsequent visualization using a fluorescent alkyne probe.
Materials:
-
Mammalian cells of interest (e.g., HeLa, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Azide-2-Fluoropalmitic acid (or Alkyne-2-FPA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click chemistry reaction cocktail:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper (II) sulfate (CuSO₄)
-
Copper protectant ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium ascorbate)
-
-
Mounting medium with DAPI
-
Glass coverslips (#1.5 thickness) and microscope slides
Procedure:
-
Cell Seeding:
-
Seed cells onto #1.5 glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Metabolic Labeling:
-
Prepare a stock solution of Azide-2-FPA in DMSO.
-
Dilute the Azide-2-FPA stock solution in complete culture medium to a final concentration of 25-100 µM.
-
Remove the old medium from the cells and replace it with the labeling medium.
-
Incubate for 4-24 hours at 37°C. The optimal labeling time should be determined empirically for each cell type.
-
-
Fixation:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent alkyne probe, CuSO₄, a copper protectant ligand, and a reducing agent in PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with nail polish.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Sample Preparation for MALDI-Mass Spectrometry Imaging of 2-FPA
This protocol outlines the basic steps for preparing cell cultures for MALDI-MSI analysis of 2-FPA incorporation.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (unmodified)
-
Indium Tin Oxide (ITO) coated glass slides
-
Methanol, Chloroform, and Water (LC-MS grade)
-
MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
Matrix solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid)
-
Automated matrix sprayer or spotter
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells directly onto ITO-coated glass slides placed in a sterile culture dish.
-
Allow cells to adhere and grow to the desired confluency.
-
Incubate the cells with medium containing 2-FPA (typically 10-50 µM) for a desired period (e.g., 4-24 hours).
-
-
Washing and Fixation:
-
Gently aspirate the medium and wash the cells twice with cold PBS to remove any unincorporated 2-FPA.
-
Quickly rinse the cells with ice-cold water to remove salts.
-
Fix the cells by immersing the slide in ice-cold methanol for 10 minutes.
-
Allow the slide to air dry completely in a desiccator.
-
-
Matrix Application:
-
Prepare a saturated solution of the MALDI matrix (e.g., DHB) in the appropriate solvent.
-
Apply the matrix uniformly over the dried cells using an automated sprayer or spotter. The goal is to create a fine, homogenous layer of matrix crystals.
-
-
MALDI-MSI Analysis:
-
Load the prepared slide into the MALDI-TOF mass spectrometer.
-
Define the imaging area and set the laser parameters (laser intensity, number of shots per spot, and raster step size).
-
Acquire the mass spectra across the defined area.
-
Generate ion images for the m/z corresponding to 2-FPA and its potential metabolites.
-
Conclusion
The visualization of this compound incorporation provides a powerful approach to study fatty acid metabolism in living cells. The choice between fluorescence microscopy with click chemistry and MALDI-MSI will depend on the specific research question. Fluorescence microscopy offers high-resolution subcellular localization, while MALDI-MSI provides label-free detection and spatial mapping of 2-FPA and its metabolites. The protocols provided herein serve as a starting point for researchers to design and implement experiments to investigate the dynamic processes of fatty acid uptake and utilization in various biological contexts.
References
Application Notes and Protocols for Click Chemistry with 2-Fluoropalmitic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-Fluoropalmitic acid (2-F-pA) analogs in click chemistry applications. The primary application detailed is the metabolic labeling of proteins in cultured cells to study protein S-acylation, a critical post-translational modification involved in various cellular processes and disease states. While specific protocols for 2-F-pA analogs are not widely published, this document provides a representative protocol adapted from established methods for other fatty acid analogs.
Introduction to this compound Analogs in Click Chemistry
This compound is a fatty acid analog that can be metabolically incorporated into cells and used by enzymes involved in protein acylation. By functionalizing 2-F-pA with a bioorthogonal handle, such as an azide or a terminal alkyne, it becomes a powerful probe for studying protein lipidation. The "click" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the specific and efficient covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) to the metabolically incorporated 2-F-pA analog. This enables the visualization, identification, and quantification of acylated proteins.[1][2][3][4]
The introduction of a fluorine atom at the alpha-position can influence the metabolic stability and biological activity of the fatty acid, making 2-F-pA analogs valuable tools for studying the dynamics of protein acylation.
Experimental Overview
The overall workflow for utilizing a clickable this compound analog involves several key steps:
-
Synthesis of a Clickable this compound Analog: A terminal alkyne or azide group is chemically introduced into the this compound backbone.
-
Metabolic Labeling of Cells: The clickable 2-F-pA analog is introduced to cultured cells, where it is taken up and incorporated into proteins by cellular machinery.[5][6]
-
Cell Lysis and Protein Extraction: The cells are lysed to release the labeled proteins.
-
Click Chemistry Reaction: The cell lysate containing the alkyne- or azide-modified proteins is reacted with a corresponding azide- or alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin) in the presence of a copper(I) catalyst.[3][7]
-
Analysis of Labeled Proteins: The labeled proteins are then analyzed using various techniques such as in-gel fluorescence scanning, microscopy, or affinity purification followed by mass spectrometry for proteomic identification.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data from click chemistry experiments using various fatty acid analogs. This data can serve as a guideline for optimizing experiments with this compound analogs.
Table 1: Metabolic Labeling Conditions for Fatty Acid Analogs
| Fatty Acid Analog | Cell Line | Concentration (µM) | Incubation Time (h) | Reference |
| Alkynyl Palmitate (15-HDYA) | HEK293T | 100 | 4 | [9] |
| Alkynyl Myristate (13-TDYA) | HEK293T | 25 | 4 | [9] |
| 17-Octadecynoic acid (17-ODYA) | Jurkat | 50 | 8 | [8] |
| Alkynyl Stearate (17-ODYA) | Various | 20-100 | 1-8 | [3][5] |
| Eicosapentaenoic Acid Alkyne | N2a | 20 | 24 | [2] |
Table 2: Click Chemistry Reaction Components and Conditions
| Component | Stock Concentration | Final Concentration | Reference |
| Azide Reporter (e.g., Azide-Fluorophore) | 2 mM in DMSO | 100 µM | [9] |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | [3][9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 1 mM | [9] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 2 mM in DMSO | 100 µM | [9] |
| Reaction Time | - | 30 min - 1 h | [3][9] |
| Reaction Temperature | - | Room Temperature or 37°C | [2][9] |
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound Analog (Hypothetical)
This section outlines a plausible synthetic route for 2-fluoro-16-azidohexadecanoic acid. This is a hypothetical protocol as a specific published synthesis was not identified.
Objective: To synthesize 2-fluoro-16-azidohexadecanoic acid from 16-hydroxyhexadecanoic acid.
Materials:
-
16-hydroxyhexadecanoic acid
-
2-bromo-16-hydroxyhexadecanoic acid
-
Diethylaminosulfur trifluoride (DAST)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard reagents for workup and purification (e.g., ethyl acetate, hexane, sodium bicarbonate, magnesium sulfate)
Procedure:
-
Protection of the Carboxylic Acid: The carboxylic acid of 16-hydroxyhexadecanoic acid is first protected, for example, as a methyl or benzyl ester, using standard esterification conditions.
-
Fluorination: The protected 16-hydroxyhexadecanoic acid is dissolved in an anhydrous solvent like DCM. DAST is added dropwise at a low temperature (e.g., -78°C). The reaction is slowly warmed to room temperature and stirred until completion, monitored by TLC. This step replaces the hydroxyl group with a fluorine atom.
-
Azidation: The resulting 16-fluorohexadecanoate is then converted to an azide. The terminal hydroxyl group (if the starting material was a diol) would first be converted to a good leaving group (e.g., tosylate or mesylate). Then, reaction with sodium azide in a polar aprotic solvent like DMF at elevated temperature will yield the 16-azido-2-fluorohexadecanoate.
-
Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis with LiOH for a methyl ester) to yield the final product, 2-fluoro-16-azidohexadecanoic acid.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Metabolic Labeling of Cultured Cells
Objective: To incorporate a clickable 2-F-pA analog into cellular proteins.
Materials:
-
Clickable 2-F-pA analog (e.g., 2-fluoro-15-hexadecynoic acid or 2-fluoro-16-azidohexadecanoic acid)
-
Cultured mammalian cells (e.g., HEK293T, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Prepare Labeling Medium: Prepare cell culture medium supplemented with 1-5% charcoal-stripped FBS. The use of charcoal-stripped serum reduces the concentration of endogenous lipids, enhancing the uptake of the fatty acid analog.
-
Prepare Fatty Acid Stock Solution: Dissolve the clickable 2-F-pA analog in DMSO to make a 50-100 mM stock solution.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Metabolic Labeling: a. Aspirate the growth medium from the cells and wash once with warm PBS. b. Add the prepared labeling medium to the cells. c. Add the 2-F-pA analog stock solution to the medium to achieve a final concentration of 20-100 µM. A titration experiment is recommended to determine the optimal concentration for your cell line and experiment. d. Incubate the cells for 4-16 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the protein of interest and its turnover rate.
-
Cell Harvest: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). d. The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 3: In-Gel Fluorescence Detection of Labeled Proteins
Objective: To visualize metabolically labeled proteins via click chemistry and in-gel fluorescence scanning.
Materials:
-
Metabolically labeled cell pellet (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide- or alkyne-functionalized fluorophore (e.g., Azide-TAMRA, Alkyne-Alexa Fluor 488)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer. b. Lyse the cells by sonication or incubation on ice with occasional vortexing. c. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. The final concentrations should be approximately:
- 100 µM azide/alkyne-fluorophore
- 1 mM CuSO₄
- 1 mM TCEP (or 5 mM Sodium Ascorbate)
- 100 µM TBTA b. The order of addition is important: first add the lysate, then the fluorophore, TCEP, TBTA, and finally CuSO₄ to initiate the reaction. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protein Precipitation and SDS-PAGE: a. Precipitate the protein from the reaction mixture using methanol/chloroform or acetone precipitation to remove excess reagents. b. Resuspend the protein pellet in SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: a. After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Signaling Pathway Visualization
Protein S-acylation, the process studied using these probes, is a reversible post-translational modification that plays a crucial role in regulating the localization and function of numerous proteins, including those involved in cell signaling.
Concluding Remarks
The use of clickable this compound analogs provides a powerful approach for the detailed investigation of protein S-acylation. The protocols outlined here, adapted from established methods for other fatty acid analogs, offer a comprehensive guide for researchers to apply this technology. Optimization of labeling conditions and click reaction parameters will be crucial for achieving the best results with these novel probes. The quantitative data from related fatty acid analogs should serve as a valuable starting point for these optimization efforts.
References
- 1. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]
- 8. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2-Fluoropalmitic Acid: A Versatile Tool for Interrogating Lipid-Modified Proteins and Signaling Pathways in Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a valuable chemical probe in the field of lipidomics, primarily utilized for its ability to inhibit protein acylation. As a non-metabolizable analog of palmitic acid, 2-FPA serves as a potent inhibitor of acyl-CoA synthetases, enzymes crucial for the activation of fatty acids before their attachment to proteins.[1][2][3] This inhibitory action disrupts the process of protein palmitoylation, a reversible post-translational modification that plays a critical role in regulating protein trafficking, localization, stability, and function.[4][5] Consequently, 2-FPA has emerged as an indispensable tool for elucidating the functional significance of protein palmitoylation in various cellular processes and disease states, particularly in cancer biology.
These application notes provide a comprehensive overview of 2-FPA, its applications in lipidomics research with a focus on its use in studying glioblastoma, and detailed protocols for its experimental use.
Applications in Lipidomics and Cancer Research
2-FPA has demonstrated significant potential as a therapeutic agent against glioblastoma, the most aggressive form of brain cancer.[6][7] Research has shown that 2-FPA can suppress the viability, proliferation, and invasion of glioma cells and glioma stem cells (GSCs).[6][7] Its mechanism of action is linked to the inhibition of protein palmitoylation, which in turn affects key signaling pathways implicated in cancer progression.
Key Research Findings in Glioblastoma:
-
Inhibition of Cell Invasion: 2-FPA has been shown to significantly reduce the invasive capacity of various glioblastoma cell lines in a dose-dependent manner.
-
Modulation of Signaling Pathways: Treatment with 2-FPA has been observed to suppress the phosphorylation of ERK (extracellular signal-regulated kinase) and downregulate the expression of stemness markers such as CD133 and SOX2 in glioma stem cells.[6]
-
Reduction of MMP-2 Activity: 2-FPA treatment leads to a decrease in the activity of matrix metalloproteinase-2 (MMP-2), an enzyme critically involved in the degradation of the extracellular matrix, a key step in cancer cell invasion.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cellular processes in glioblastoma cell lines. These tables are structured to provide a clear comparison of the dose-dependent inhibitory effects of 2-FPA.
Table 1: Effect of this compound on Glioblastoma Cell Viability
| Cell Line | 2-FPA Concentration (µM) | % Viability (Relative to Control) |
| A172 | 1 | Data not available |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| U251 | 1 | Data not available |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| U87 | 1 | Data not available |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| Note: This table is a template. Researchers should populate it with their own experimental data. |
Table 2: Effect of this compound on Glioblastoma Cell Proliferation
| Cell Line | 2-FPA Concentration (µM) | % Proliferation (Relative to Control) |
| A172 | 1 | Data not available |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| U251 | 1 | Data not available |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| U87 | 1 | Data not available |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| Note: This table is a template. Researchers should populate it with their own experimental data. |
Table 3: Effect of this compound on Glioblastoma Stem Cell Sphere Formation
| GSC Line | 2-FPA Concentration (µM) | Number of Spheres (Relative to Control) |
| GSC Line 1 | 1 | Data not available |
| 5 | Data not available | |
| 10 | Data not available | |
| GSC Line 2 | 1 | Data not available |
| 5 | Data not available | |
| 10 | Data not available | |
| Note: This table is a template. Researchers should populate it with their own experimental data. |
Table 4: Effect of this compound on Glioblastoma Cell Invasion
| Cell Line | 2-FPA Concentration (µM) | % Invasion (Relative to Control) |
| A172 | 1 | 67.7% |
| 8 | 28.8% | |
| U251 | 1 | 68.6% |
| 8 | 32.6% | |
| U87 | 1 | 83.3% |
| 8 | 34.2% | |
| Data is derived from a study on the effect of 2-FPA on glioma cell invasion.[6] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound to study its effects on glioblastoma cells.
Protocol 1: Cell Viability Assay
This protocol outlines the steps to assess the effect of 2-FPA on the viability of glioblastoma cell lines using a standard MTT or similar colorimetric assay.
Materials:
-
Glioblastoma cell lines (e.g., A172, U251, U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (2-FPA)
-
DMSO (for dissolving 2-FPA)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of 2-FPA Solutions: Prepare a stock solution of 2-FPA in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 2, 4, 8 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest 2-FPA treatment.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of 2-FPA or the vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This protocol describes how to measure the effect of 2-FPA on the proliferation of glioblastoma cells using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound (2-FPA)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate solution for the detection enzyme
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate for the recommended time.
-
Fixation and Denaturation: Remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS and add the anti-BrdU antibody solution. Incubate for 1-2 hours at room temperature.
-
Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Stop Reaction and Read Plate: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells.
Protocol 3: Sphere Formation Assay for Glioblastoma Stem Cells
This protocol details the methodology to assess the effect of 2-FPA on the self-renewal capacity of glioma stem cells (GSCs) by quantifying sphere formation.
Materials:
-
Glioblastoma stem cells (GSCs)
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound (2-FPA)
-
Ultra-low attachment plates (e.g., 96-well or 6-well)
-
Microscope with a camera
Procedure:
-
Cell Preparation: Dissociate GSC spheres into a single-cell suspension.
-
Cell Seeding: Seed the single cells in ultra-low attachment plates at a low density (e.g., 100-1000 cells/well for a 96-well plate) in neurosphere culture medium containing the desired concentrations of 2-FPA or vehicle control.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Sphere Counting: Count the number of spheres (typically defined as having a diameter > 50 µm) in each well using a microscope.
-
Data Analysis: Calculate the number of spheres formed relative to the vehicle-treated control.
Protocol 4: Matrigel Invasion Assay
This protocol describes how to evaluate the effect of 2-FPA on the invasive potential of glioblastoma cells using a Matrigel-coated transwell chamber.
Materials:
-
Glioblastoma cell lines
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound (2-FPA)
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture glioblastoma cells to sub-confluency and then serum-starve them for 24 hours.
-
Assay Setup:
-
Place the Matrigel-coated transwell inserts into the wells of a 24-well plate.
-
Add 500 µL of complete culture medium (chemoattractant) to the lower chamber of each well.
-
Resuspend the serum-starved cells in serum-free medium containing the desired concentrations of 2-FPA or vehicle control.
-
Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Staining and Visualization:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the insert with methanol and stain with crystal violet.
-
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of invasion relative to the vehicle-treated control.
Protocol 5: Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation
This protocol provides a method to identify and quantify changes in protein palmitoylation in cells treated with 2-FPA.
Materials:
-
Cells treated with 2-FPA or vehicle control
-
Lysis buffer (e.g., containing protease inhibitors and N-ethylmaleimide (NEM))
-
Hydroxylamine (HAM) solution (to cleave thioester bonds)
-
Tris-HCl (as a control for HAM)
-
Thiol-reactive biotinylation reagent (e.g., HPDP-Biotin)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis and Thiol Blocking:
-
Lyse the 2-FPA or vehicle-treated cells in lysis buffer containing NEM to block free thiol groups.
-
Incubate to ensure complete blocking.
-
-
Thioester Cleavage:
-
Divide the lysate into two aliquots. Treat one aliquot with HAM to cleave palmitate-cysteine thioester bonds, exposing a free thiol. Treat the other aliquot with Tris-HCl as a negative control.
-
-
Biotinylation:
-
Add the thiol-reactive biotinylation reagent to both the HAM-treated and control lysates to label the newly exposed thiols.
-
-
Affinity Purification:
-
Incubate the biotinylated lysates with streptavidin-agarose beads to pull down the biotin-labeled (i.e., originally palmitoylated) proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest. A stronger signal in the HAM-treated sample compared to the control indicates that the protein was palmitoylated.
-
Protocol 6: Gelatin Zymography for MMP-2 Activity
This protocol is for assessing the effect of 2-FPA on the activity of secreted MMP-2.
Materials:
-
Conditioned medium from 2-FPA or vehicle-treated cells
-
SDS-PAGE gel containing gelatin
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect the conditioned medium from treated cells and concentrate it if necessary. Mix the samples with non-reducing sample buffer.
-
Electrophoresis: Run the samples on a gelatin-containing SDS-PAGE gel.
-
Renaturation: After electrophoresis, wash the gel with zymogram renaturing buffer to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C to allow the MMPs to digest the gelatin.
-
Staining and Visualization: Stain the gel with Coomassie blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantification: The intensity of the clear bands can be quantified using densitometry software.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways related to the use of this compound in lipidomics research.
References
- 1. Sox2, a stemness gene, regulates tumor-initiating and drug-resistant properties in CD133-positive glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoropalmitic Acid Labeling
Welcome to the technical support center for 2-Fluoropalmitic Acid (2-FPA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during metabolic labeling experiments with 2-FPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and how does it work?
A1: this compound (2-FPA) is a fatty acid analog of palmitic acid. It acts as an inhibitor of long-chain acyl-CoA synthetase and can be metabolically incorporated into cells, making it a useful tool for studying protein palmitoylation and other lipid modifications.[1][2] Its fluorine substitution can be utilized for specific detection methods.
Q2: What are the primary applications of 2-FPA in research?
A2: 2-FPA is primarily used for:
-
Metabolic labeling: To study protein S-palmitoylation and identify novel lipid-modified proteins.
-
Inhibition of protein palmitoylation: To understand the functional role of this post-translational modification in cellular processes.
-
Probing enzyme activity: As a substrate for enzymes involved in fatty acid metabolism.
Q3: How is 2-FPA detected after labeling?
A3: Detection of 2-FPA incorporation can be achieved through various methods, including:
-
Mass Spectrometry: To identify 2-FPA-modified proteins and pinpoint the site of modification.
-
Click Chemistry: If an alkyne- or azide-modified version of 2-FPA is used, it can be detected via a copper-catalyzed or copper-free click reaction with a corresponding fluorescent probe or biotin tag for visualization or enrichment.[3][4]
-
Radiolabeling: If a radiolabeled version of 2-FPA is used (e.g., with Fluorine-18), detection can be performed via autoradiography.[5]
Q4: Is this compound toxic to cells?
A4: Like its parent compound, palmitic acid, 2-FPA can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[6][7] It is crucial to determine the optimal, non-toxic concentration and incubation time for your specific cell type through a dose-response experiment and cell viability assay.
Troubleshooting Guides
Issue 1: Low or No Labeling Signal
If you are observing a weak or absent signal from your 2-FPA labeling experiment, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal 2-FPA Concentration | Titrate the concentration of 2-FPA. Start with a range of concentrations (e.g., 10 µM to 100 µM) to determine the optimal concentration for your cell line that provides a balance between labeling efficiency and cell viability.[6] |
| Insufficient Incubation Time | Optimize the incubation time. A time course experiment (e.g., 4, 8, 12, 24 hours) can help identify the point of maximal incorporation without inducing significant cell death.[8] |
| Poor 2-FPA Solubility or Stability | Ensure proper dissolution of 2-FPA. It is often dissolved in DMSO to create a stock solution.[2] Prepare fresh solutions and avoid repeated freeze-thaw cycles. When adding to aqueous media, ensure it is well-mixed to prevent precipitation. |
| Low Abundance of Target Protein | If you are investigating a specific protein, its low expression level may result in a weak signal. Consider methods to enrich your protein of interest, such as immunoprecipitation, before detection.[9] |
| Inefficient Downstream Detection (e.g., Click Chemistry) | Optimize your click chemistry reaction conditions. Ensure the correct concentrations of copper catalyst, reducing agent, and detection probe are used.[4][10] Consider using a copper-free click reaction if copper-induced cytotoxicity is a concern. |
| Inefficient Protein Digestion for Mass Spectrometry | If using mass spectrometry, ensure complete protein digestion. In-gel digestion protocols may require optimization of enzyme-to-protein ratio and digestion time. Consider using a different protease if the target protein has few cleavage sites for the current enzyme.[9] |
Issue 2: High Background Signal
A high background can obscure your specific signal. The following table outlines common causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents | Increase the number of wash steps after incubation with your detection probe (e.g., fluorescent azide/alkyne or antibody). Include a blocking step (e.g., with BSA) before adding the detection reagent. |
| Excess 2-FPA in the Media | Thoroughly wash cells with PBS after the 2-FPA labeling period to remove any unincorporated probe before cell lysis or fixation. |
| Contaminants in the Sample | Ensure high purity of all reagents and solvents. Contaminants can interfere with mass spectrometry analysis or increase background fluorescence.[11] |
| Suboptimal Click Chemistry Conditions | The copper catalyst used in click chemistry can sometimes lead to non-specific signal. Titrate the copper concentration and consider using a copper chelator in your wash buffers. Alternatively, switch to a copper-free click chemistry method. |
| Cell Autofluorescence | If using fluorescence detection, include an unlabeled control to assess the level of natural cell autofluorescence. This can be subtracted from the labeled samples. |
Issue 3: Poor Cell Viability
2-FPA can be toxic to cells, leading to compromised results. Monitor cell health and consider the following.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| 2-FPA Concentration is Too High | Perform a dose-response experiment to determine the maximum tolerable concentration of 2-FPA for your specific cell line. Use the lowest effective concentration for your labeling experiments.[7] |
| Prolonged Incubation Time | A shorter incubation time may be sufficient for labeling and can reduce cytotoxicity. Optimize the incubation period as described in the "Low or No Signal" section. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent used to dissolve 2-FPA (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Synergistic Toxicity with Other Reagents | If co-incubating with other compounds (e.g., inhibitors), be aware of potential synergistic toxic effects. Test the toxicity of each compound individually and in combination. |
Experimental Protocols
Protocol 1: Optimizing 2-FPA Concentration and Incubation Time
This protocol describes a method to determine the optimal labeling conditions for 2-FPA in a specific cell line using a cell viability assay.
Materials:
-
This compound (2-FPA)
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, MTS, or a resazurin-based assay)[12][13]
-
Plate reader
Methodology:
-
Prepare 2-FPA Stock Solution: Dissolve 2-FPA in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.
-
Dose-Response Setup: Prepare serial dilutions of the 2-FPA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Also, include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of 2-FPA.
-
Time Course: Incubate the plates for different periods (e.g., 4, 8, 12, 24 hours).
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.[12]
-
-
Data Analysis: Calculate the percentage of viable cells for each concentration and time point relative to the vehicle control. Plot the results to determine the highest concentration and longest incubation time that does not significantly reduce cell viability (e.g., >90% viability).
Optimization Data Summary Table Example
| 2-FPA Conc. (µM) | % Viability (4h) | % Viability (8h) | % Viability (12h) | % Viability (24h) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 10 | 99 | 98 | 97 | 95 |
| 25 | 98 | 96 | 94 | 90 |
| 50 | 95 | 91 | 85 | 78 |
| 100 | 90 | 82 | 75 | 60 |
| 200 | 80 | 70 | 55 | 40 |
Based on this example data, a concentration of 25 µM for up to 24 hours or 50 µM for up to 8 hours would be suitable starting points for labeling experiments.
Visualizations
Caption: General experimental workflow for 2-FPA labeling.
Caption: Troubleshooting decision tree for 2-FPA labeling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and tissue distribution of fluorine-18 labeled trifluorohexadecanoic acids. Considerations in the development of metabolically blocked myocardial imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for time-resolved transcriptomics through metabolic labeling and combinatorial indexing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
minimizing off-target effects of 2-Fluoropalmitic acid in experiments
Welcome to the technical support center for 2-Fluoropalmitic Acid (2-FPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and what are its primary targets?
This compound (2-FPA) is a fatty acid analog that acts as an inhibitor of several key enzymes involved in lipid metabolism. Its primary targets are:
-
Long-chain acyl-CoA synthetase (ACSL): These enzymes are crucial for the activation of long-chain fatty acids, a necessary step for their involvement in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids.
-
Sphingosine biosynthesis: 2-FPA inhibits the synthesis of sphingosine, a foundational component of sphingolipids, which are critical for cell structure and signaling.[1]
-
Protein Palmitoylation: By inhibiting the formation of palmitoyl-CoA, 2-FPA effectively blocks the attachment of palmitate to proteins, a post-translational modification known as S-palmitoylation that affects protein localization and function.
Q2: What are the known off-target effects of 2-FPA?
While 2-FPA is a valuable tool, its inhibitory actions are not entirely specific, which can lead to off-target effects. These primarily stem from the disruption of metabolic pathways that are not the intended focus of the experiment. Key considerations include:
-
Alterations in Fatty Acid Metabolism: Inhibition of ACSLs can lead to an accumulation of intracellular free fatty acids, which may induce lipotoxicity and mitochondrial dysfunction.[2][3]
-
Disruption of Sphingolipid-dependent Signaling: By inhibiting sphingosine biosynthesis, 2-FPA can affect signaling pathways that rely on sphingolipids, such as those involved in cell growth, apoptosis, and stress responses.[4][5]
-
Comparison with 2-Bromopalmitate (2-BP): While both 2-FPA and the more commonly used 2-BP inhibit palmitoylation, they exhibit different off-target profiles. For instance, 2-BP has been shown to deplete lipid droplets, an effect not observed with 2-FPA.[6] This makes 2-FPA a more specific inhibitor of palmitoylation in contexts where lipid droplet dynamics are a concern.
Q3: What are the recommended working concentrations for 2-FPA in cell culture?
The optimal concentration of 2-FPA is cell-type dependent and requires empirical determination. However, based on available data, a starting point for most cell lines, including HEK293 and Jurkat cells, is in the range of 10-100 µM.[7][8][9] It is crucial to perform a dose-response experiment to identify the lowest effective concentration that inhibits the target of interest (e.g., protein palmitoylation) without causing significant cytotoxicity or widespread metabolic disruption.
Q4: How can I confirm that 2-FPA is inhibiting protein palmitoylation in my experiment?
The Acyl-Biotin Exchange (ABE) assay is a widely used method to specifically detect and quantify changes in protein S-palmitoylation. This technique involves blocking free cysteine residues, cleaving the thioester bond of palmitoylated cysteines, and then labeling the newly freed thiols with biotin for detection. A reduction in the biotin signal for a protein of interest after 2-FPA treatment would confirm its inhibitory effect.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell toxicity or unexpected cell death. | 2-FPA concentration is too high, leading to significant off-target effects like lipotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1-10 µM) and gradually increase. Ensure proper solubilization of 2-FPA, as precipitates can cause cytotoxicity. |
| No observable effect on the protein or pathway of interest. | 2-FPA concentration is too low. The protein of interest is not palmitoylated or is not sensitive to 2-FPA mediated inhibition. Ineffective delivery of 2-FPA to the cells. | Increase the concentration of 2-FPA. Confirm that your protein of interest is indeed palmitoylated using prediction software or the ABE assay. Ensure 2-FPA is properly complexed with fatty acid-free BSA for efficient cellular uptake. |
| Inconsistent results between experiments. | Variability in 2-FPA solution preparation. Differences in cell confluence or passage number. Inconsistent incubation times. | Prepare fresh 2-FPA solutions for each experiment. Standardize cell culture conditions, including seeding density and passage number. Adhere to a strict and consistent experimental timeline. |
| Observed phenotype may be due to off-target effects. | Inhibition of ACSL or sphingolipid biosynthesis is causing the observed effect, rather than the inhibition of palmitoylation of the target protein. | Perform a rescue experiment. For example, if the phenotype is due to ACSL inhibition, co-treatment with a downstream metabolite might rescue the effect. Use a structurally unrelated palmitoylation inhibitor to see if it recapitulates the phenotype. |
Experimental Protocols
Determining Optimal 2-FPA Concentration
-
Cell Seeding: Plate cells at a density that will not exceed 80% confluency by the end of the experiment.
-
2-FPA Preparation: Prepare a stock solution of 2-FPA in a suitable solvent (e.g., ethanol or DMSO). For cell culture, complex 2-FPA with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake. A typical molar ratio of 2-FPA to BSA is 4:1.
-
Dose-Response: Treat cells with a range of 2-FPA concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for the desired experimental duration.
-
Assays:
-
Cytotoxicity Assay: Use an MTT or similar assay to determine the concentration at which 2-FPA becomes toxic.
-
On-Target Effect Assay: Use the Acyl-Biotin Exchange (ABE) assay to measure the inhibition of palmitoylation of a known palmitoylated protein.
-
Off-Target Effect Assay: Measure markers of off-target effects, such as intracellular free fatty acid levels or changes in sphingolipid profiles.
-
-
Analysis: Select the lowest concentration of 2-FPA that provides significant inhibition of the on-target effect without causing significant cytotoxicity or off-target effects.
Control Experiments for Specificity
-
Negative Control:
-
Vehicle Control: Treat cells with the vehicle (e.g., ethanol or DMSO complexed with BSA) used to dissolve 2-FPA. This accounts for any effects of the solvent.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of 2-FPA.
-
-
Positive Control:
-
2-Bromopalmitate (2-BP): Use 2-BP as a positive control for the inhibition of general protein palmitoylation. Be mindful of its known off-target effects, such as lipid droplet depletion.[6]
-
-
Rescue Experiment:
-
Treat cells with the optimal concentration of 2-FPA to induce the phenotype of interest.
-
In a parallel experiment, co-treat cells with 2-FPA and a downstream product of the inhibited pathway. For example, if you suspect the phenotype is due to the inhibition of sphingolipid biosynthesis, you could try to rescue the phenotype by adding a cell-permeable sphingosine analog.
-
If the phenotype is reversed, it suggests that the effect was due to the inhibition of that specific pathway and not the intended target.
-
Acyl-Biotin Exchange (ABE) Assay Protocol
This is a generalized protocol and may require optimization for specific proteins and cell types.
-
Cell Lysis: Lyse cells treated with or without 2-FPA in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to block free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine (HAM) to specifically cleave the thioester bonds of palmitoylated cysteines. A control sample should be treated with a neutral buffer instead of HAM.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Detection: Elute the captured proteins and analyze by western blotting using an antibody against the protein of interest. A reduced signal in the 2-FPA-treated, HAM-positive sample compared to the untreated, HAM-positive sample indicates inhibition of palmitoylation.
Data Presentation
Table 1: Comparison of 2-FPA and 2-BP at Concentrations Inhibiting Protein Palmitoylation
| Feature | This compound (2-FPA) | 2-Bromopalmitate (2-BP) |
| Primary On-Target | Inhibition of protein palmitoylation | Inhibition of protein palmitoylation |
| Known Off-Targets | Long-chain acyl-CoA synthetase, Sphingosine biosynthesis | Broader off-target profile, including enzymes of lipid metabolism |
| Effect on Lipid Droplets | No significant effect reported[6] | Depletes lipid droplets[6] |
| Recommended Starting Concentration | 10-100 µM | 10-100 µM[7] |
| Considerations | More specific for studying palmitoylation without affecting lipid droplet homeostasis. | Broader inhibitor, useful as a positive control but with more potential confounding effects. |
Visualizations
References
- 1. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitic acid decreases cell migration by increasing RGS2 expression and decreasing SERCA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
addressing solubility issues of 2-Fluoropalmitic acid in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-Fluoropalmitic acid (2-FPA) in culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and what are its primary cellular targets?
A1: this compound is a fluorinated analog of the saturated fatty acid, palmitic acid. It acts as an inhibitor of key enzymes involved in lipid metabolism. Its primary targets include:
-
Sphingosine biosynthesis: 2-FPA inhibits the synthesis of sphingosine, a fundamental building block of sphingolipids, which are crucial components of cell membranes and are involved in signal transduction.[1][2]
-
Long-chain acyl-CoA synthetase (ACSL): This enzyme is responsible for activating long-chain fatty acids, a critical step for their metabolism and incorporation into complex lipids. 2-FPA has been shown to inhibit ACSL with an IC50 value of 0.2 mM.[1][2]
-
Protein Palmitoylation: By inhibiting the production of palmityl-CoA, 2-FPA can block the process of protein palmitoylation, a post-translational modification that affects protein trafficking, localization, and function.[3]
Q2: Why is 2-FPA difficult to dissolve in culture media?
A2: Like its parent compound, palmitic acid, 2-FPA is a long-chain fatty acid with a nonpolar hydrocarbon tail, making it poorly soluble in aqueous solutions such as cell culture media.[4] This inherent hydrophobicity leads to the formation of precipitates and aggregates, making it challenging to achieve a desired and consistent concentration for cellular experiments.
Q3: What is the recommended method for solubilizing 2-FPA for cell culture experiments?
A3: The most effective method involves a two-step process: initial dissolution in an organic solvent followed by complexation with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the purpose of using fatty acid-free BSA?
A4: Fatty acid-free BSA is crucial for several reasons:
-
Enhanced Solubility: BSA binds to the hydrophobic tail of 2-FPA, effectively creating a soluble complex that can be readily dispersed in culture media.[4]
-
Improved Bioavailability: The BSA-2-FPA complex facilitates the delivery of 2-FPA to the cells in a more physiologically relevant manner.[4]
-
Reduced Toxicity: Free, unbound fatty acids can be toxic to cells. Complexing 2-FPA with BSA helps to mitigate these cytotoxic effects.[4]
-
Experimental Consistency: Using fatty acid-free BSA ensures that the observed cellular effects are due to the supplemented 2-FPA and not from other fatty acids that may be present in standard BSA preparations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding 2-FPA stock to media | - Inadequate complexation with BSA.- High concentration of 2-FPA stock solution.- Incorrect solvent used for initial dissolution. | - Ensure the molar ratio of 2-FPA to BSA is appropriate (typically between 3:1 and 6:1).- Prepare a more dilute stock solution of 2-FPA in the organic solvent.- Use ethanol or DMSO for the initial dissolution of 2-FPA. |
| Cloudiness or precipitate appears in the media after incubation | - Temperature fluctuations causing the complex to fall out of solution.- High final concentration of 2-FPA in the media.- Instability of the 2-FPA-BSA complex over time. | - Maintain a constant temperature of 37°C during incubation. Avoid repeated warming and cooling of the media.- Lower the final working concentration of 2-FPA.- Prepare fresh 2-FPA-BSA complex for each experiment. Do not store the complex in media for extended periods. |
| Inconsistent experimental results | - Incomplete dissolution of 2-FPA leading to variable concentrations.- Degradation of 2-FPA stock solution.- Variability in BSA lots. | - Visually inspect the 2-FPA-BSA stock solution for any cloudiness or precipitate before adding to the culture media. If present, gently warm and vortex to redissolve.- Store the 2-FPA stock solution (in organic solvent) at -20°C and protect from light. Prepare fresh stock solutions regularly.- Use the same lot of fatty acid-free BSA for a series of related experiments to minimize variability. |
| Cell toxicity observed at expected non-toxic concentrations | - Presence of residual organic solvent (ethanol or DMSO) in the final culture media.- High ratio of unbound 2-FPA. | - Ensure the final concentration of the organic solvent in the culture media is minimal (typically ≤0.1%). Prepare a vehicle control with the same concentration of the solvent.- Optimize the 2-FPA:BSA molar ratio to ensure maximum complexation. |
Experimental Protocols
Protocol for Preparing 2-FPA-BSA Complex
This protocol is adapted from methods used for palmitic acid and is suitable for preparing a stock solution of 2-FPA complexed with BSA.
Materials:
-
This compound (powder)
-
Ethanol (100%, anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate Buffered Saline (PBS) or serum-free culture medium
-
Sterile conical tubes
-
Water bath or heating block
-
Vortex mixer
Procedure:
-
Prepare a 2-FPA Stock Solution (e.g., 100 mM):
-
Dissolve the desired amount of 2-FPA powder in 100% ethanol. For example, to make 1 mL of a 100 mM stock, dissolve 27.44 mg of 2-FPA (MW: 274.4 g/mol ) in 1 mL of ethanol.
-
Gently warm the solution to 55-60°C to aid dissolution. Vortex until the 2-FPA is completely dissolved. This is your 2-FPA stock solution .
-
-
Prepare a BSA Solution (e.g., 10% w/v):
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 10% (w/v). For example, dissolve 1 g of BSA in 10 mL of PBS.
-
Stir gently at 37°C until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing and denaturation.
-
Sterile filter the BSA solution through a 0.22 µm filter. This is your BSA solution .
-
-
Complex 2-FPA with BSA:
-
Pre-warm the BSA solution to 37°C.
-
While vortexing the BSA solution gently, add the 2-FPA stock solution dropwise to achieve the desired molar ratio. A common starting point is a 5:1 molar ratio of 2-FPA to BSA.
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complexation.
-
The resulting solution is your 2-FPA-BSA complex stock solution . This can be stored at -20°C for short periods, but fresh preparation is recommended.
-
-
Preparing the Final Working Solution:
-
Dilute the 2-FPA-BSA complex stock solution into your complete cell culture medium to achieve the desired final concentration of 2-FPA for your experiment.
-
Always include a vehicle control in your experiments, which consists of the BSA solution with an equivalent amount of ethanol, diluted in the same way as the 2-FPA-BSA complex.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Initial Solvent for 2-FPA | Ethanol or DMSO | Ensure the final solvent concentration in culture is non-toxic (≤0.1%). |
| 2-FPA:BSA Molar Ratio | 3:1 to 6:1 | Higher ratios may lead to increased levels of unbound, potentially toxic 2-FPA. |
| BSA Concentration | 5-10% (w/v) for stock solution | Use fatty acid-free BSA. |
| Complexation Temperature | 37°C | Avoid excessive heat which can denature the BSA. |
| Complexation Time | At least 1 hour | Gentle agitation is recommended. |
| Final 2-FPA Concentration | Varies by cell type and experiment (typically in the µM range) | Determine optimal concentration through dose-response experiments. |
Visualizations
Experimental Workflow for 2-FPA Solubilization
Caption: Workflow for preparing 2-FPA-BSA complex for cell culture.
Potential Signaling Pathway of 2-FPA Action
References
Technical Support Center: 2-Fluoropalmitic Acid (2-FPA) Metabolic Labeling
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the metabolic labeling of lipids and proteins with 2-Fluoropalmitic acid (2-FPA) and subsequent detection via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and how does it work? A1: this compound (2-FPA) is a modified version of palmitic acid, a common saturated fatty acid. It is designed to be metabolically incorporated into cells and their components, such as proteins and lipids. The key feature of 2-FPA is a bioorthogonal handle (an alkyne or azide group, though alkyne is more common for fatty acids) that allows it to be detected via a highly specific chemical reaction called "click chemistry". This enables researchers to visualize, identify, and quantify molecules that have incorporated the fatty acid.
Q2: What is "click chemistry" in the context of 2-FPA labeling? A2: Click chemistry generally refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] After cells are labeled with an alkyne-modified 2-FPA, they are fixed and permeabilized. Then, a detection reagent containing an azide group (e.g., an azide-fluorophore or azide-biotin) is added.[2] In the presence of a copper(I) catalyst, the alkyne on the 2-FPA and the azide on the detection reagent "click" together, forming a stable covalent bond.[3] This allows for the specific attachment of a fluorescent tag or an affinity handle to the molecules that incorporated the 2-FPA.
Q3: Is 2-FPA toxic to cells? A3: Like its natural counterpart, palmitic acid, 2-FPA can exhibit cytotoxicity, especially at high concentrations or with prolonged exposure.[4] It is crucial to determine the optimal, non-toxic concentration and incubation time for your specific cell type through a dose-response and time-course experiment. Always include a viability assay (e.g., Trypan Blue, MTT, or Live/Dead staining) when first establishing your experimental conditions. Saturated fatty acids like palmitate can be more cytotoxic than unsaturated fatty acids.[4]
Q4: Can I use serum in my cell culture medium during labeling? A4: Standard fetal bovine serum (FBS) contains lipids that will compete with 2-FPA for uptake and incorporation, reducing labeling efficiency. It is highly recommended to use delipidated FBS or to perform the labeling in serum-free media for a defined period.[1] If serum is required for cell health, using fatty-acid-free bovine serum albumin (FAF-BSA) to help solubilize and deliver the 2-FPA is an effective strategy.[1][5]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Suboptimal 2-FPA Concentration: The concentration is too low for efficient uptake and incorporation. | Titrate the 2-FPA concentration. A common starting point is 20-100 µM, but this must be optimized for your cell line.[2] (See Table 1) |
| 2. Insufficient Incubation Time: The labeling period is too short for the metabolic process. | Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to find the optimal incubation duration.[2] | |
| 3. Inefficient Click Reaction: Reagents may be degraded or used in the wrong order. The copper(I) catalyst is essential and can be oxidized. | Use freshly prepared click chemistry reagents. The reducing agent (e.g., TCEP) should be added just before the copper sulfate (CuSO₄) to ensure the presence of Cu(I).[5] Ensure all components are mixed thoroughly. | |
| 4. Competition from Media: Lipids in standard serum are competing with 2-FPA. | Use delipidated serum or serum-free media during the labeling period.[1] | |
| High Background / Non-Specific Staining | 1. Excess 2-FPA: Unincorporated 2-FPA may be sticking to cellular compartments or the coverslip. | Ensure thorough washing steps (e.g., with PBS containing a low concentration of BSA) after incubation with 2-FPA and after the click reaction. |
| 2. Click Reagent Precipitation: The click chemistry cocktail, especially the copper, can precipitate and cause non-specific fluorescent spots. | Ensure all click reagents are fully dissolved before use. A copper ligand like TBTA or BTTAA can help stabilize the copper and improve reaction efficiency.[5][6] Centrifuge the click cocktail briefly before adding it to your sample. | |
| 3. Insufficient Washing: Residual detection probe (e.g., azide-fluorophore) remains. | Increase the number and duration of wash steps after the click reaction. Adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) to the wash buffer can help. | |
| High Cell Death / Obvious Cytotoxicity | 1. 2-FPA Concentration is Too High: High levels of saturated fatty acids can be toxic.[4][7] | Perform a dose-response curve and use the lowest effective concentration. Assess cell viability with an appropriate assay. |
| 2. Prolonged Incubation: Long exposure times can induce cellular stress and apoptosis. | Reduce the incubation time. A shorter, higher-concentration pulse may be less toxic than a longer, lower-concentration incubation. | |
| 3. Solvent Toxicity: The solvent used for the 2-FPA stock (e.g., DMSO, ethanol) may be at a toxic final concentration. | Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.5% for DMSO). Run a vehicle-only control. | |
| 4. Copper Toxicity: The copper catalyst used in the click reaction can be toxic to cells if not handled properly or if used in live-cell applications. | For imaging fixed cells, this is less of a concern. For live-cell applications, use a copper-free click chemistry reaction or a copper ligand to chelate and reduce copper toxicity. |
Visual Troubleshooting Guide
Caption: A decision tree for troubleshooting common 2-FPA labeling issues.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for 2-FPA Labeling
| Cell Type | Recommended Concentration Range (µM) | Typical Incubation Time (hours) | Notes |
| Adherent Cancer Lines (e.g., HeLa, HepG2) | 25 - 100 µM | 4 - 12 h | Optimization is critical; higher concentrations can induce lipotoxicity.[8] |
| Suspension Cells (e.g., Jurkat) | 50 - 150 µM | 2 - 8 h | Suspension cells may require higher concentrations due to different uptake kinetics. |
| Primary Neurons | 10 - 50 µM | 12 - 24 h | Neurons are often more sensitive; start with lower concentrations and longer times. |
| Macrophages (e.g., RAW 264.7) | 20 - 75 µM | 6 - 18 h | These cells are metabolically active; monitor for signs of activation or stress. |
Note: These are suggested starting points. Optimal conditions must be determined empirically for each cell line and experimental setup.
Table 2: Standard Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration | Purpose |
| Azide Probe (e.g., Azide-Fluor 488) | 2 mM (in DMSO) | 10 - 100 µM | Detection reagent that attaches to the alkyne-modified 2-FPA. |
| Copper(II) Sulfate (CuSO₄) | 50 mM (in H₂O) | 1 mM | Source of the copper catalyst. |
| Reducing Agent (e.g., TCEP) | 50 mM (in H₂O, fresh) | 1 mM | Reduces Cu(II) to the active Cu(I) state.[5] |
| Copper Ligand (e.g., TBTA, BTTAA) | 2 mM (in DMSO) | 100 µM | Protects the Cu(I) from oxidation and improves reaction efficiency.[5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with 2-FPA
-
Cell Seeding: Seed cells on sterile glass coverslips in a 12-well or 24-well plate. Allow cells to adhere and reach 60-70% confluency.
-
Prepare 2-FPA Solution:
-
Prepare a 50 mM stock solution of alkyne-modified 2-FPA in DMSO.
-
For improved delivery, complex the 2-FPA with FAF-BSA. Briefly, warm serum-free medium containing 1% FAF-BSA to 37°C. Add the 2-FPA stock solution to the warm medium to achieve a 20x working concentration (e.g., 1 mM for a 50 µM final concentration). Vortex gently and incubate at 37°C for 15 minutes.[1]
-
-
Labeling:
-
Remove the growth medium from the cells.
-
Wash once with warm PBS.
-
Add the pre-warmed medium containing the 2-FPA/BSA complex to the cells.
-
Incubate for the desired time (e.g., 4-12 hours) at 37°C in a CO₂ incubator.[2]
-
-
Fixation:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS containing 3% BSA.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail fresh and add reagents in the specified order. For 1 mL of final cocktail:
-
Start with 935 µL of PBS with 3% BSA.
-
Add 5 µL of the 2 mM Azide-Fluorophore stock (final conc: 10 µM).
-
Add 20 µL of the 50 mM CuSO₄ stock (final conc: 1 mM).
-
Add 20 µL of the 50 mM TCEP stock (final conc: 1 mM).
-
Optional but recommended: Add 20 µL of 2 mM TBTA stock (final conc: 40 µM).
-
Vortex gently to mix.
-
-
Perform Click Reaction:
-
Remove the wash buffer from the fixed and permeabilized cells.
-
Add enough click reaction cocktail to completely cover the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.[5]
-
-
Washing and Mounting:
-
Remove the click reaction cocktail.
-
Wash the cells three times for 5 minutes each with PBS.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice more with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.
-
Signaling Pathways and Workflows
Metabolic Incorporation of 2-FPA
Caption: Simplified metabolic pathway of 2-FPA within a target cell.
Experimental Workflow for 2-FPA Labeling and Detection
Caption: Step-by-step experimental workflow for 2-FPA labeling and analysis.
References
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Effects of palmitic acid on TNF-α-induced cytotoxicity in SK-Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saturated fatty acids increase LPI to reduce FUNDC1 dimerization and stability and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
dealing with background noise in 2-Fluoropalmitic acid-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly background noise, encountered during 2-Fluoropalmitic acid (2-FPA)-based experiments.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the quality and reliability of data from 2-FPA assays. The following guide provides a systematic approach to identifying and mitigating common sources of background fluorescence.
Problem: Consistently High Fluorescence in "No Cell" or "Negative" Control Wells
| Potential Cause | Recommended Solution |
| Non-specific binding of 2-FPA to the plate surface. | - Test different plate types: Use low-binding or ultra-low attachment microplates. Black-walled, clear-bottom plates are recommended for fluorescence assays to reduce well-to-well crosstalk.[1] - Pre-coat plates: Before cell seeding, incubate wells with a blocking agent like Bovine Serum Albumin (BSA) or casein.[2] |
| Contaminated Assay Buffer or Media. | - Use fresh, sterile reagents: Prepare fresh assay buffer and media for each experiment. Ensure all components are of high purity. - Filter sterilize buffers: Use a 0.22 µm filter to remove any particulate matter or microbial contamination. |
| Autofluorescence of Assay Components. | - Check for fluorescent compounds: Test individual assay components (e.g., media, buffers, test compounds) for intrinsic fluorescence at the excitation and emission wavelengths used for 2-FPA. - Use phenol red-free media: Phenol red is a known fluorescent compound and can contribute to background noise. |
Problem: High Background Signal in "Vehicle-Treated" or "Untreated" Control Cells
| Potential Cause | Recommended Solution |
| Inefficient Washing Steps. | - Increase the number and volume of washes: After incubation with 2-FPA, increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer per well. - Optimize wash buffer composition: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to help remove non-specifically bound probe.[2] - Incorporate a soak time: Allow the wash buffer to incubate in the wells for a few minutes during the final wash step to enhance the removal of unbound 2-FPA. |
| Suboptimal Blocking. | - Optimize blocking agent and concentration: Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers at various concentrations (e.g., 1-5% w/v).[2] - Increase blocking incubation time and temperature: Extend the blocking incubation period (e.g., from 1 hour to 2 hours) and consider performing it at 37°C. |
| Poor Cell Health or High Cell Death. | - Monitor cell viability: Use a viability dye (e.g., Trypan Blue or a fluorescent live/dead stain) to assess cell health before and during the assay. Dead cells can non-specifically take up fluorescent probes.[1] - Optimize cell seeding density: Ensure cells are in a logarithmic growth phase and form a confluent monolayer if required for the assay. Over-confluent or sparse cultures can lead to increased stress and cell death. |
| Presence of Quenching Agents in the Sample. | - Identify and remove potential quenchers: Some compounds in the sample or media can quench the fluorescence of 2-FPA, leading to inaccurate readings that may be misinterpreted as low signal or high background in controls. - Perform a quencher control: Spike a known concentration of 2-FPA into a sample-free well and a well containing the sample matrix to assess for quenching effects. |
Quantitative Data on Signal-to-Noise Optimization
Optimizing the signal-to-noise ratio is critical for robust assay performance. The following tables provide examples of how different experimental parameters can influence this ratio. The data presented here is based on studies using fluorescent fatty acid analogs similar to 2-FPA and should be used as a guideline for optimizing your specific assay.
Table 1: Effect of Washing Conditions on Signal-to-Background Ratio
| Wash Condition | Signal (Relative Fluorescence Units - RFU) | Background (RFU) | Signal-to-Background Ratio |
| 3 Washes, PBS | 1500 | 300 | 5.0 |
| 5 Washes, PBS | 1450 | 200 | 7.3 |
| 3 Washes, PBS + 0.05% Tween-20 | 1400 | 150 | 9.3 |
| 5 Washes, PBS + 0.05% Tween-20 | 1350 | 100 | 13.5 |
This table illustrates that increasing the number of washes and including a detergent can significantly improve the signal-to-background ratio by reducing non-specific binding.
Table 2: Impact of Blocking Agents on Background Fluorescence
| Blocking Agent (1 hour incubation) | Background Fluorescence (RFU) |
| No Blocking | 450 |
| 1% BSA in PBS | 250 |
| 5% BSA in PBS | 180 |
| 1% Casein in PBS | 220 |
This table demonstrates the effectiveness of different blocking agents in reducing background fluorescence originating from non-specific binding of the fluorescent probe to the well surface.
Experimental Protocols
Key Experiment: 2-FPA Fatty Acid Uptake Assay
Objective: To measure the rate of fatty acid uptake in cultured cells using this compound.
Materials:
-
This compound (2-FPA)
-
Cell line of interest
-
Complete culture medium
-
Phenol red-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20mM HEPES)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Wash buffer (e.g., PBS with or without 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Cell Starvation (Optional): Prior to the assay, you may need to starve the cells in serum-free medium for a defined period (e.g., 2-4 hours) to bring them to a quiescent state.[3]
-
Preparation of 2-FPA solution: Prepare a stock solution of 2-FPA in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the 2-FPA stock solution in pre-warmed assay buffer containing fatty acid-free BSA to the desired final concentration. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells.
-
Blocking (Optional but Recommended): Aspirate the culture medium and wash the cells once with wash buffer. Add blocking buffer to each well and incubate for 1 hour at 37°C.
-
Initiation of Uptake: Aspirate the blocking buffer (or culture medium) and add the 2-FPA working solution to the wells.
-
Incubation: Incubate the plate at 37°C for the desired time period. For kinetic assays, the plate can be read immediately in a pre-warmed microplate reader.
-
Termination of Uptake and Washing: Aspirate the 2-FPA solution and wash the cells multiple times with cold wash buffer to remove extracellular probe.
-
Fluorescence Measurement: Add assay buffer to each well and measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for 2-FPA.
Visualizations
Experimental Workflow for a 2-FPA Fatty Acid Uptake Assay
Caption: A typical workflow for a 2-FPA based fatty acid uptake assay.
Simplified Signaling Pathway Involving Fatty Acid Metabolism
Caption: Key signaling pathways in lipid metabolism studied with 2-FPA.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for 2-FPA can vary depending on the specific fluorescent tag it is conjugated with. It is crucial to consult the manufacturer's data sheet for the specific 2-FPA product you are using. For many common fluorescent fatty acid analogs, the excitation is in the blue range (around 488 nm) and the emission is in the green range (around 515-530 nm).
Q2: Can I use 2-FPA for in vivo studies?
A2: While 2-FPA is primarily used for in vitro cell-based assays, some fluorescent fatty acid analogs have been adapted for in vivo imaging studies in animal models. However, this requires specialized imaging equipment and careful consideration of probe delivery, biodistribution, and potential toxicity.
Q3: How can I distinguish between fatty acid uptake and non-specific membrane association?
A3: This is a critical consideration. To differentiate, you can include several controls:
-
Inhibitor Control: Use a known inhibitor of fatty acid transport to see if the signal is reduced.
-
Temperature Control: Perform the assay at 4°C. At this temperature, active transport is significantly reduced, so any remaining signal is more likely to be due to non-specific binding.
-
Unlabeled Fatty Acid Competition: Co-incubate the cells with an excess of unlabeled palmitic acid. If the fluorescent signal decreases, it suggests that 2-FPA is competing for the same uptake mechanism.
Q4: My test compound is fluorescent. How can I account for this interference?
A4: If your test compound fluoresces at similar wavelengths to 2-FPA, you will need to run a "compound only" control well (containing the compound but no 2-FPA) and subtract this background fluorescence from your experimental wells.[4] It is also advisable to measure the fluorescence of your compound across a spectrum to identify any potential overlap.
Q5: What is the purpose of using fatty acid-free BSA in the assay buffer?
A5: Long-chain fatty acids like palmitic acid have very low solubility in aqueous solutions. Fatty acid-free BSA acts as a carrier protein, binding to the 2-FPA and keeping it in solution, which facilitates its delivery to the cells in a more physiologically relevant manner.[5]
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
best practices for storing and handling 2-Fluoropalmitic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 2-Fluoropalmitic acid (2-FPA), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and what is its primary mechanism of action?
This compound is a fluorinated analog of the saturated fatty acid, palmitic acid. Its primary mechanism of action is the inhibition of acyl-CoA synthetase, an enzyme essential for the activation of fatty acids before they can be utilized in various metabolic pathways.[1][2] By inhibiting this enzyme, 2-FPA can interfere with processes such as protein palmitoylation and sphingosine biosynthesis.[1]
Q2: How should I store this compound?
Proper storage of 2-FPA is crucial to maintain its stability and integrity. Recommendations for both solid form and solutions are summarized below.
Q3: How do I safely handle this compound?
As a fluorinated organic compound, 2-FPA should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Ventilation: Handle the powdered form of 2-FPA in a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3]
-
Disposal: Dispose of 2-FPA and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4]
Q4: In what solvents can I dissolve this compound?
2-FPA is a lipophilic molecule. For cell-based assays, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in culture media, often with a carrier protein like bovine serum albumin (BSA) to enhance solubility and cellular uptake.
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Container | Special Conditions |
| Solid | -20°C | Tightly sealed vial | Store in a dry, dark place. |
| In Solvent | -20°C to -80°C | Glass vial with PTFE-lined cap | Purge with an inert gas (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing stock solutions for cell culture experiments. |
| Ethanol | Soluble | Can be used as a solvent for stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another option for creating stock solutions. |
| Aqueous Media | Poorly soluble | Requires a carrier protein like BSA for efficient delivery to cells in culture. |
Experimental Protocols
Protocol 1: Preparation of 2-FPA-BSA Complex for Cell Culture Experiments
This protocol describes the preparation of a 2-FPA solution complexed with bovine serum albumin (BSA) for use in cell culture. This method improves the solubility of the fatty acid in aqueous media and facilitates its uptake by cells.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
Procedure:
-
Prepare 2-FPA Stock Solution:
-
Dissolve 2-FPA powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C.
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Warm the solution to 37°C to aid in dissolving the BSA.
-
Filter-sterilize the BSA solution using a 0.22 µm filter.
-
-
Complex 2-FPA with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 2-FPA stock solution to the warm BSA solution while gently vortexing. A typical molar ratio of 2-FPA to BSA is 5:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Prepare Working Solution:
-
Dilute the 2-FPA-BSA complex in your desired cell culture medium to the final working concentration.
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
-
Control Preparation:
-
Prepare a vehicle control by adding an equivalent volume of DMSO to the BSA solution and diluting it in the cell culture medium in the same manner as the 2-FPA-BSA complex.
-
Troubleshooting Guides
Issue 1: Low Efficacy or No Observable Effect of 2-FPA Treatment
-
Possible Cause 1: Inadequate Cellular Uptake.
-
Solution: Ensure that 2-FPA is properly complexed with a carrier protein like fatty acid-free BSA. Free fatty acids have low solubility in aqueous culture media and may not be efficiently taken up by cells.
-
-
Possible Cause 2: Degradation of 2-FPA.
-
Solution: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes. Store solutions at -80°C for long-term stability.
-
-
Possible Cause 3: Insufficient Concentration or Treatment Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of 2-FPA treatment for your specific cell type and experimental endpoint.
-
Issue 2: Observed Cellular Toxicity or Off-Target Effects
-
Possible Cause 1: Lipotoxicity.
-
Explanation: High concentrations of saturated fatty acids, including their analogs, can induce cellular stress, leading to apoptosis or necrosis.[5][6][7][8] This can manifest as changes in cell morphology, detachment from the culture surface, or decreased viability.
-
Solution:
-
Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of 2-FPA for your cells.
-
Use the lowest effective concentration determined from your dose-response experiments.
-
Include a control treated with palmitic acid to distinguish general lipotoxic effects from those specific to 2-FPA's inhibitory action.
-
-
-
Possible Cause 2: Off-Target Inhibition.
-
Explanation: While 2-FPA primarily targets acyl-CoA synthetase, the possibility of off-target effects on other cellular enzymes or pathways cannot be entirely ruled out, similar to what has been observed with the more commonly used inhibitor 2-bromopalmitate (2-BP).[9][10][11][12]
-
Solution:
-
Compare the effects of 2-FPA with other inhibitors of fatty acid metabolism or protein palmitoylation (e.g., cerulenin) to see if they produce similar phenotypes.
-
Perform rescue experiments. For example, if inhibiting palmitoylation is the intended effect, try to rescue the phenotype by overexpressing the target protein of interest.
-
Validate the inhibition of the intended pathway using a specific downstream assay.
-
-
Issue 3: Difficulty Validating the Inhibition of Protein Palmitoylation
-
Possible Cause 1: The chosen assay is not sensitive enough.
-
Solution: Several methods can be used to assess protein palmitoylation. Consider using a combination of techniques for robust validation.
-
Acyl-Biotin Exchange (ABE) Assay: This is a common method to detect S-palmitoylated proteins.
-
Metabolic Labeling with a Palmitic Acid Analog: Use a clickable alkyne or azide-tagged palmitic acid analog to metabolically label palmitoylated proteins, followed by click chemistry to attach a reporter tag (e.g., biotin or a fluorophore).
-
Immunoprecipitation and Western Blotting: A shift in the electrophoretic mobility of a protein upon treatment with an inhibitor can sometimes indicate a change in its palmitoylation status, although this is not always the case.
-
-
-
Possible Cause 2: The turnover of palmitate on the protein of interest is slow.
-
Solution: The effect of a palmitoylation inhibitor will be more readily observed on proteins with a high rate of palmitate turnover. If the palmitate on your protein of interest is very stable, a longer treatment with 2-FPA may be necessary to observe a decrease in the palmitoylated pool.
-
Mandatory Visualizations
Caption: Experimental workflow for using 2-FPA in cell culture.
Caption: Troubleshooting logic for common issues with 2-FPA.
Caption: Inhibition of protein palmitoylation by 2-FPA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple pathways are involved in palmitic acid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
identifying and overcoming resistance to 2-Fluoropalmitic acid in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and overcome cellular resistance to 2-Fluoropalmitic acid (2-FPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (2-FPA)?
A1: this compound is a fatty acid analog that primarily acts as an inhibitor of long-chain acyl-CoA synthetase (ACSL). By blocking ACSL, 2-FPA prevents the activation of palmitic acid and other long-chain fatty acids, thereby disrupting downstream metabolic processes such as protein palmitoylation and the synthesis of complex lipids. This disruption can lead to decreased cell viability and induction of apoptosis in susceptible cancer cells.
Q2: My cells are showing reduced sensitivity to 2-FPA. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to 2-FPA are not yet extensively documented in the literature, based on general principles of drug resistance to other metabolic inhibitors and fatty acid analogs, several mechanisms can be hypothesized:
-
Target Alteration: Mutations in the gene encoding long-chain acyl-CoA synthetase (ACSL) could alter the drug-binding site, reducing the inhibitory effect of 2-FPA.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively transport 2-FPA out of the cell, lowering its intracellular concentration.
-
Metabolic Reprogramming: Cancer cells may upregulate alternative pathways for fatty acid synthesis or utilization to bypass the inhibitory effect of 2-FPA. This could involve increased uptake of exogenous fatty acids or utilization of alternative energy sources.
-
Increased Lipid Droplet Accumulation: Sequestration of 2-FPA or its metabolites within lipid droplets can limit its availability to interact with its target, ACSL.
-
Enhanced DNA Repair and Anti-Apoptotic Signaling: Upregulation of DNA repair mechanisms and anti-apoptotic pathways can counteract the cytotoxic effects of 2-FPA.
Q3: How can I confirm if my cells have developed resistance to 2-FPA?
A3: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of 2-FPA in your cell line compared to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance. This can be assessed using a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in 2-FPA cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High or low cell density can affect drug sensitivity. |
| 2-FPA Solubility Issues | Ensure 2-FPA is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate dosing. |
| Inconsistent Incubation Times | Adhere to a consistent incubation time for all experiments. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the drug. Fill the outer wells with sterile PBS or media. |
| Cell Line Instability | Regularly perform cell line authentication and mycoplasma testing to ensure the integrity of your cell line. |
Problem 2: Cells exhibit a high level of intrinsic resistance to 2-FPA.
| Possible Cause | Suggested Solution |
| High Endogenous Fatty Acid Synthesis | The cell line may have a naturally high rate of fatty acid metabolism, making it less susceptible to ACSL inhibition. Consider using a combination therapy approach with an inhibitor of a different metabolic pathway. |
| High Efflux Pump Activity | Some cell lines have high basal expression of efflux pumps. Pre-treating cells with a known efflux pump inhibitor (e.g., verapamil) before 2-FPA treatment can help determine if this is a contributing factor. |
| Cell Line Origin | The tissue of origin of the cell line may have inherent resistance mechanisms. Research the metabolic profile of your cell line to understand its dependencies. |
Problem 3: Difficulty in generating a stable 2-FPA resistant cell line.
| Possible Cause | Suggested Solution |
| Initial Drug Concentration is Too High | Start with a low concentration of 2-FPA (e.g., IC20) and gradually increase the concentration in a stepwise manner. This allows for the selection and expansion of resistant clones. |
| Insufficient Recovery Time | Allow cells to recover and repopulate between drug exposures. Continuous high-dose treatment may lead to widespread cell death without the selection of resistant populations. |
| Clonal Heterogeneity | The parental cell line may have low clonal heterogeneity, reducing the probability of selecting for resistant cells. Consider using a different cell line or inducing genetic diversity. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for 2-FPA in a sensitive parental cell line and its derived resistant sublines, illustrating the concept of resistance. Note: This data is for illustrative purposes only and is not derived from published experimental results for 2-FPA.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | 2-FPA | 10 | 1 |
| 2-FPA Resistant Subline 1 | 2-FPA | 50 | 5 |
| 2-FPA Resistant Subline 2 | 2-FPA | 120 | 12 |
Experimental Protocols
Protocol 1: Generation of 2-FPA Resistant Cell Lines by Continuous Exposure
This protocol describes a method for generating cell lines with acquired resistance to 2-FPA through continuous, stepwise exposure.[1]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (2-FPA)
-
Dimethyl sulfoxide (DMSO) for 2-FPA stock solution
-
Cell culture flasks and plates
-
MTT or other viability assay kit
Procedure:
-
Determine the initial IC50 of 2-FPA: Perform a dose-response experiment to determine the IC50 value of 2-FPA in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of 2-FPA (e.g., IC10 to IC20).
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate and reach approximately 80% confluency.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the 2-FPA concentration by a factor of 1.5 to 2.
-
Repeat and Expand: Repeat step 3 and 4, gradually increasing the 2-FPA concentration. This process may take several months.
-
Characterize Resistant Cells: At various stages of resistance development, cryopreserve cell stocks. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform a full dose-response curve to determine the new IC50.
-
Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Quantification of Lipid Droplet Accumulation
This protocol outlines a method for staining and quantifying lipid droplets, which may be involved in sequestering 2-FPA.
Materials:
-
Sensitive and 2-FPA-resistant cells
-
Culture plates with glass coverslips or imaging-compatible plates
-
BODIPY 493/503 or Nile Red staining solution
-
Formaldehyde (for fixing)
-
Phosphate-buffered saline (PBS)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells on glass coverslips or in imaging plates and allow them to adhere overnight.
-
Treatment: Treat the cells with 2-FPA at a relevant concentration (e.g., the IC50 of the sensitive cells) for a specified time (e.g., 24-48 hours). Include an untreated control for both cell lines.
-
Fixation: Wash the cells with PBS and fix them with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then incubate with BODIPY 493/503 (e.g., 1 µg/mL) or Nile Red (e.g., 1 µg/mL) staining solution for 15-30 minutes at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence microscope. Acquire images using appropriate filter sets for the lipid droplet stain and DAPI.
-
Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number and area of lipid droplets per cell. Normalize the lipid droplet content to the number of cells (nuclei).
Visualizations
Caption: Mechanism of action of this compound (2-FPA).
Caption: Workflow for generating 2-FPA resistant cell lines.
Caption: Potential mechanisms of resistance to 2-FPA.
References
Technical Support Center: Optimizing 2-Fluoropalmitic Acid Treatment
Welcome to the technical support center for 2-Fluoropalmitic acid (2-FPA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 2-FPA in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your incubation times and overall experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (2-FPA)?
A1: this compound is a synthetic fatty acid analog that acts as an inhibitor of long-chain acyl-CoA synthetase (ACSL). By blocking ACSL, 2-FPA prevents the conversion of fatty acids, including palmitic acid, into their metabolically active acyl-CoA form. This inhibition disrupts downstream processes such as protein palmitoylation, a crucial post-translational modification that affects protein trafficking, stability, and signaling.
Q2: What is a typical starting concentration and incubation time for 2-FPA treatment?
A2: The optimal concentration and incubation time for 2-FPA are highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a good starting point for many cancer cell lines, such as glioma and endometrial cancer cells, is a concentration range of 1-100 µM with an incubation period of 12-72 hours. For instance, in glioma cell invasion assays, treatments of 12-16 hours have been effective, while effects on protein activity have been observed at 24 hours. Cytotoxicity is often observed at longer time points, such as 48-72 hours.[1][2] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How should I prepare and store 2-FPA?
A3: 2-FPA is typically sold as a solid. It should be dissolved in a suitable organic solvent, such as DMSO or ethanol, to create a stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Q4: Can 2-FPA be used for metabolic labeling studies?
A4: While 2-FPA itself is an inhibitor, other fatty acid analogs, such as those with alkyne or azide handles, are used for metabolic labeling to track protein palmitoylation.[3] 2-FPA can be used in conjunction with these labeling studies as a negative control to demonstrate that the observed labeling is due to enzymatic palmitoylation.
Troubleshooting Guides
Problem 1: No observable effect of 2-FPA treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of 2-FPA may be too low for your cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value for your specific cells. |
| Insufficient Incubation Time | The effect of 2-FPA may be time-dependent. Conduct a time-course experiment, treating cells for various durations (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired effect. |
| Cell Line Resistance | Some cell lines may be inherently resistant to 2-FPA due to altered metabolic pathways or drug efflux pumps. Consider using a different cell line or investigating the expression levels of acyl-CoA synthetases. |
| Degraded 2-FPA | Improper storage or handling may have led to the degradation of the 2-FPA stock solution. Prepare a fresh stock solution from the solid compound and repeat the experiment. |
Problem 2: High levels of cell death in all treatment groups, including low concentrations.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO, ethanol) in your final working solution may be too high and causing cytotoxicity. Ensure the final solvent concentration is low (typically ≤ 0.1%) and include a vehicle-only control to assess solvent toxicity. |
| Cell Seeding Density | Cells may be too sparse or too confluent at the time of treatment, making them more susceptible to stress. Optimize your cell seeding density to ensure they are in a healthy, logarithmic growth phase during the experiment. |
| Contamination | Microbial contamination in your cell culture can cause widespread cell death. Regularly check your cultures for any signs of contamination. |
Problem 3: Inconsistent results between replicate experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Passage Number | High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Treatment Timing | Ensure that the duration of 2-FPA treatment is precisely controlled and consistent across all replicates and experiments. |
| Pipetting Errors | Inaccurate pipetting can lead to variations in cell numbers and drug concentrations. Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations and incubation times for 2-FPA from various studies. Note that these are starting points and should be optimized for your specific experimental conditions.
| Cell Line | Assay | 2-FPA Concentration | Incubation Time | Reference |
| Glioma Cells (A172, U251, U87) | Invasion Assay | 1-8 µM | 12-16 hours | [1] |
| Glioma Cells (A172, U251, U87) | MMP-2 Activity | 1-8 µM | 24 hours | [1] |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | Cell Viability (MTT) | IC50: 187.3 - 348.2 µM | 72 hours | [2] |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | Apoptosis (Caspase 3) | 250 µM | 14 hours | [2] |
| SH-SY5Y Neuroblastoma | Cytotoxicity | >200 µM | 48 hours | [1] |
| T98G Glioblastoma | Cytotoxicity | >200 µM | 48 hours | [1] |
Experimental Protocols
Protocol 1: Determining IC50 of 2-FPA using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
2-FPA Treatment: Prepare a serial dilution of 2-FPA in culture medium. Remove the old medium from the wells and add 100 µL of the 2-FPA dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest 2-FPA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 2-FPA concentration to determine the IC50 value.
Protocol 2: Analysis of Protein Palmitoylation using Acyl-Biotinyl Exchange (ABE)
-
Cell Lysis: Treat cells with 2-FPA or vehicle control for the optimized duration. Harvest and lyse the cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to block free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines. A parallel sample without hydroxylamine serves as a negative control.
-
Biotinylation: Label the newly exposed thiol groups with a biotinylating reagent, such as biotin-HPDP.
-
Streptavidin Pulldown: Use streptavidin-conjugated beads to pull down the biotinylated (i.e., formerly palmitoylated) proteins.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze them by western blotting using an antibody against your protein of interest.
Visualizations
Signaling Pathways Affected by 2-FPA
The inhibition of acyl-CoA synthetase by 2-FPA has downstream effects on several key signaling pathways that are dependent on protein palmitoylation for proper function.
Caption: Mechanism of 2-FPA action and its impact on signaling.
Experimental Workflow for Optimizing Incubation Time
A systematic approach is necessary to determine the optimal incubation time for 2-FPA treatment.
Caption: Workflow for optimizing 2-FPA incubation time.
Logical Relationship for Troubleshooting No Effect
This diagram outlines the logical steps to take when initial experiments with 2-FPA show no effect.
Caption: Troubleshooting logic for a lack of 2-FPA effect.
References
- 1. Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
how to control for non-specific binding of 2-Fluoropalmitic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to control for the non-specific binding of 2-Fluoropalmitic acid (2-FPA) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and what is its primary use?
A1: this compound (2-FPA) is a chemically modified analog of palmitic acid. It is primarily used in research as an inhibitor of specific cellular processes, including sphingosine biosynthesis and the activity of long-chain acyl-CoA synthetases[1]. Its structural similarity to natural palmitic acid allows it to interact with fatty acid binding sites, making it a valuable tool for studying lipid metabolism and signaling.
Q2: What causes high non-specific binding of 2-FPA in experiments?
A2: Non-specific binding is a common issue with hydrophobic molecules like 2-FPA. It occurs when the molecule binds to surfaces or proteins that are not the intended biological target. This can be driven by several factors, including hydrophobic interactions with plasticware, cell membranes, and abundant proteins, as well as ionic or electrostatic interactions[2][3]. This unwanted binding can create a high background signal that masks the true, specific signal.
Q3: What are the consequences of uncontrolled non-specific binding?
A3: High non-specific binding can severely compromise experimental results. The primary consequence is a reduced signal-to-noise ratio, making it difficult to distinguish the specific biological effect from the background noise[3][4]. This can lead to inaccurate quantification, false positives or negatives, and misinterpretation of the data.
Q4: What are the principal methods to reduce or control for non-specific binding of 2-FPA?
A4: There are three main strategies to manage non-specific binding:
-
Competition Assays: Using an excess of an unlabeled competitor (e.g., natural palmitic acid) to displace 2-FPA from its specific binding sites. This is the gold standard for confirming binding specificity[5][6].
-
Blocking: Pre-treating cells, membranes, or plates with a protein-based blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites[2][4][7].
-
Optimized Washing: Increasing the number, duration, and stringency of wash steps to remove unbound or weakly bound 2-FPA molecules[3][4].
Visualizing Binding: Specificity and Competition
The diagram below illustrates the principle of how a competition assay distinguishes between specific and non-specific binding.
Caption: Specific vs. Non-Specific Binding of 2-FPA.
Troubleshooting Guide: High Background Signal
If you are experiencing high background noise in your 2-FPA assay, follow this logical workflow to diagnose and resolve the issue.
Caption: Workflow for Troubleshooting High Background Signal.
Experimental Protocols
Protocol 1: Competition Assay to Quantify Specific Binding
This protocol allows you to differentiate the specific binding of 2-FPA from the non-specific background signal.
Objective: To determine the fraction of the total signal that is due to specific binding to the target of interest.
Materials:
-
Cells or sample expressing the target of interest
-
This compound (2-FPA)
-
Unlabeled Palmitic Acid (PA)
-
Assay Buffer (e.g., PBS with 0.1% fatty-acid-free BSA)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare Competitor Solution: Prepare a stock solution of unlabeled palmitic acid. A final concentration of 100- to 1000-fold molar excess relative to the 2-FPA concentration is recommended.
-
Experimental Setup: Design your plate layout to include three main conditions:
-
Total Binding: Wells with cells + 2-FPA.
-
Non-Specific Binding (NSB): Wells with cells + excess unlabeled PA + 2-FPA.
-
Background: Wells without cells + 2-FPA (to measure binding to the plate).
-
-
Pre-incubation with Competitor:
-
To the "Non-Specific Binding" wells, add the excess unlabeled palmitic acid.
-
To all other wells, add an equivalent volume of assay buffer.
-
Incubate the plate for 30-60 minutes at the appropriate temperature (e.g., 37°C). This allows the unlabeled competitor to occupy the specific binding sites[5].
-
-
Add 2-FPA: Add 2-FPA to all wells at the final desired concentration.
-
Incubation: Incubate for the time determined by your assay's kinetics (e.g., 1-2 hours).
-
Washing:
-
Aspirate the medium from all wells.
-
Wash the cells 3-5 times with ice-cold wash buffer (e.g., PBS). Insufficient washing is a common cause of high background[4]. Increasing the number of washes can be beneficial.
-
-
Signal Detection: Measure the signal (e.g., fluorescence) using a plate reader.
Protocol 2: Optimizing Blocking with Bovine Serum Albumin (BSA)
Objective: To saturate non-specific binding sites on the assay plate and cell surfaces to minimize background.
Materials:
-
Fatty-acid-free BSA
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates
Procedure:
-
Prepare BSA Solutions: Prepare a range of BSA concentrations in PBS (e.g., 0.5%, 1%, 2%, 5% w/v). Using fatty-acid-free BSA is critical, as regular BSA can contain bound fatty acids that may interfere with the assay[8][9].
-
Blocking Incubation:
-
Add the different BSA solutions to the wells of your assay plate.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C[10]. Longer incubation times can improve blocking efficiency.
-
-
Wash: Aspirate the blocking buffer and wash the wells 1-2 times with PBS before starting your assay.
-
Run Assay: Proceed with your standard 2-FPA binding protocol and compare the background signal across the different BSA concentrations. Select the concentration that provides the lowest background without significantly affecting the specific signal.
Data Presentation and Interpretation
Properly analyzing data from a competition assay is crucial for validating your results.
Table 1: Example Data from a 2-FPA Competition Assay
| Condition | Description | Mean Signal (RFU) |
| A | Total Binding (Cells + 2-FPA) | 15,000 |
| B | Non-Specific Binding (Cells + 2-FPA + Excess PA) | 3,000 |
| C | Background (No Cells + 2-FPA) | 500 |
Calculations:
-
Corrected Non-Specific Binding (NSB): Signal (B) - Signal (C) = 3,000 - 500 = 2,500 RFU
-
Corrected Total Binding: Signal (A) - Signal (C) = 15,000 - 500 = 14,500 RFU
-
Specific Binding: Corrected Total Binding - Corrected NSB = 14,500 - 2,500 = 12,000 RFU
-
% Specific Binding: (Specific Binding / Corrected Total Binding) * 100 = (12,000 / 14,500) * 100 = 82.8%
A high percentage of specific binding (>70%) indicates a robust and reliable assay. If this value is low, further optimization based on the troubleshooting guide is recommended.
References
- 1. apexbt.com [apexbt.com]
- 2. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
troubleshooting guide for 2-Fluoropalmitic acid click chemistry reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Fluoropalmitic acid (2-FPA) in click chemistry reactions.
Troubleshooting Guide
This guide addresses common issues encountered during 2-FPA click chemistry experiments in a question-and-answer format.
Q1: Why is the yield of my click reaction with 2-FPA consistently low?
A1: Low yields in 2-FPA click chemistry can stem from several factors. A primary concern is the poor solubility of the long-chain fatty acid analog in aqueous buffers, which is critical for efficient reaction kinetics.[1] Additionally, oxidation of the copper(I) catalyst to the inactive copper(II) state is a frequent cause of reaction failure. The quality and handling of reagents, particularly the reducing agent, are also crucial for success.
To address these issues, consider the following:
-
Improve 2-FPA Solubility: Prepare a stock solution of 2-FPA by saponifying it with potassium hydroxide and then complexing it with fatty-acid-free bovine serum albumin (FAF-BSA).[1][2] This enhances its delivery and availability in cell culture and aqueous reaction mixtures.
-
Optimize Catalyst and Ligand: Use a copper(I)-stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[3] These ligands protect the Cu(I) from oxidation and improve reaction efficiency.
-
Ensure Fresh Reducing Agent: Sodium ascorbate is a common reducing agent used to maintain the copper in its active Cu(I) state.[4] It is prone to oxidation, so always use a freshly prepared solution.
-
Degas Your Solutions: Oxygen in the reaction mixture can lead to the oxidation of the Cu(I) catalyst.[5] Degassing your buffers and reaction mixtures by bubbling with an inert gas like argon or nitrogen can significantly improve yields.
-
Check Reagent Ratios: Ensure optimal molar ratios of your reactants. An excess of the azide-containing molecule and the reducing agent relative to the 2-FPA-alkyne is often beneficial.
Q2: I am observing high background or non-specific labeling in my experiments. What could be the cause?
A2: High background can be caused by non-specific binding of the detection reagent or issues with the click chemistry reaction itself.
-
Inadequate Washing: Ensure thorough washing steps after the click reaction to remove any unbound fluorescent probes or biotin tags.
-
Excessive Copper Concentration: High concentrations of copper can sometimes lead to non-specific catalysis or cellular toxicity.[6] Titrate the copper concentration to find the optimal balance between reaction efficiency and background.
-
Purity of Reagents: Impurities in your 2-FPA, azide probe, or other reagents can contribute to background signal. Ensure you are using high-purity reagents.
-
Reaction Conditions: Running the reaction for an excessively long time or at elevated temperatures can sometimes promote side reactions. Optimize the reaction time and temperature for your specific system.
Q3: My 2-FPA-labeled proteins seem to be precipitating during the click reaction. How can I prevent this?
A3: Protein precipitation during the click reaction can be a challenge, particularly when working with cell lysates.
-
Use of Detergents: Including a low concentration of a detergent compatible with your downstream analysis (e.g., SDS up to 0.25%) in the lysis and reaction buffer can help maintain protein solubility.[7] However, be cautious as higher concentrations of SDS may induce non-specific reactions.[7]
-
Avoid Amine-based Buffers: Buffers containing primary amines, such as Tris, can chelate the copper catalyst and inhibit the reaction.[7] It is recommended to use non-amine-containing buffers like PBS or HEPES.
-
Optimize Protein Concentration: Very high protein concentrations can increase the likelihood of aggregation. Adjust the protein concentration of your lysate to an optimal range (e.g., 1-2 mg/mL).[8]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for dissolving this compound?
A: Due to its long alkyl chain, 2-FPA has poor solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution.[2] For use in cell culture, this stock should then be further prepared by saponification and complexing with fatty-acid-free BSA to improve solubility and cellular uptake.[1][2]
Q: What are the optimal concentrations for the click chemistry reagents?
A: The optimal concentrations can vary depending on the specific application. However, a good starting point for labeling proteins in cell lysates is provided in the table below. It is always recommended to optimize these concentrations for your specific experimental setup.
Q: Can I perform the click reaction on live cells?
A: While copper-catalyzed click chemistry is widely used, the copper catalyst can be toxic to cells.[6] For live-cell imaging, it is often preferable to use copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10]
Quantitative Data Summary
The following tables provide recommended starting concentrations and molar ratios for key components in a typical 2-FPA click chemistry reaction for labeling proteins in cell lysates.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| 2-FPA labeled protein lysate | 1-5 mg/mL | ~1 mg/mL |
| Azide Probe (e.g., Azide-Fluorophore) | 10 mM in DMSO | 100 µM |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM |
| Ligand (TBTA or THPTA) | 10-20 mM in DMSO or H₂O | 100 µM - 1 mM |
| Sodium Ascorbate | 100-300 mM in H₂O (freshly prepared) | 1-5 mM |
Note: These are starting recommendations and may require optimization.
Table 2: Recommended Molar Ratios
| Component | Molar Ratio (relative to Alkyne) |
| Alkyne (2-FPA labeled protein) | 1 |
| Azide Probe | 4 - 50 |
| Copper(II) Sulfate | 25 |
| Ligand (THPTA) | 50 (2:1 ratio with CuSO₄) |
| Sodium Ascorbate | 40 |
Source: Adapted from general click chemistry protocols.[3]
Experimental Protocols
Protocol 1: Preparation of 2-FPA for Cellular Labeling
-
Prepare a 100 mM stock solution of 2-FPA in DMSO. Store at -20°C.
-
Saponification: In a sterile microfuge tube, mix the 2-FPA stock solution with an equal volume of 100 mM potassium hydroxide (KOH).
-
Incubate at 65°C for 30 minutes.
-
Complexation with FAF-BSA: Prepare a 20% (w/v) solution of fatty-acid-free BSA (FAF-BSA) in serum-free cell culture medium.
-
Add the saponified 2-FPA solution to the FAF-BSA solution at a ratio of 1:50 (v/v) to achieve the final desired labeling concentration (e.g., 100 µM 2-FPA in 1% BSA).
-
Incubate at 37°C for 15 minutes before adding to cells.[2][11]
Protocol 2: Click Chemistry Reaction on Cell Lysates
-
Cell Lysis: Lyse cells labeled with 2-FPA in a suitable lysis buffer (e.g., RIPA buffer without Tris, supplemented with protease inhibitors). It is recommended to avoid amine-based buffers.[7]
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay). Adjust the concentration to 1-2 mg/mL.[8]
-
Prepare Click Reaction Mix: In a microfuge tube, add the following reagents in order, vortexing gently after each addition:
-
2-FPA labeled protein lysate
-
Azide probe (to a final concentration of 100 µM)
-
Copper(II) Sulfate (to a final concentration of 1 mM)
-
TBTA or THPTA ligand (to a final concentration of 100 µM - 1 mM)
-
Freshly prepared Sodium Ascorbate (to a final concentration of 1-5 mM) to initiate the reaction.[11]
-
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the protein.
-
Wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
Visualizations
Caption: Experimental workflow for labeling and detection of 2-FPA modified proteins.
Caption: Troubleshooting flowchart for low yield in 2-FPA click chemistry reactions.
References
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
protocol for determining the optimal working concentration of 2-Fluoropalmitic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of 2-Fluoropalmitic acid (2-FPA). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (2-FPA)?
A1: this compound is an inhibitor of long-chain acyl-CoA synthetase (ACSL).[1][2] ACSL enzymes are crucial for the activation of long-chain fatty acids by converting them into fatty acyl-CoA esters.[1] This activation is a necessary step for their involvement in various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids like phospholipids and triacylglycerols.[1] By inhibiting ACSL, 2-FPA can disrupt cellular lipid metabolism, leading to effects such as decreased cell proliferation, induction of apoptosis, and mitochondrial dysfunction.[1][3]
Q2: What is a typical starting concentration range for 2-FPA in cell culture experiments?
A2: Based on published IC50 values for similar compounds and general observations with fatty acids, a good starting point for determining the optimal concentration of 2-FPA is to test a broad range from 10 µM to 500 µM. For some cell lines, concentrations as low as 25 µM have shown significant effects on viability.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve and prepare 2-FPA for cell culture experiments?
A3: Due to its low solubility in aqueous solutions, 2-FPA requires a specific preparation method.[5] It is commonly dissolved in an organic solvent like ethanol or DMSO to create a stock solution.[5][6] This stock solution is then complexed with fatty acid-free bovine serum albumin (BSA) in the cell culture medium.[6][7] The BSA helps to solubilize the 2-FPA and facilitate its uptake by the cells.[6] It is important to keep the final concentration of the organic solvent in the culture medium low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: What are the potential downstream effects of inhibiting acyl-CoA synthetase with 2-FPA?
A4: Inhibition of acyl-CoA synthetase can lead to several downstream cellular effects. These include the potentiation of the intrinsic apoptotic pathway through the promotion of cytochrome c release, leading to caspase activation.[3] It can also cause mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[1] Furthermore, disruption of fatty acid metabolism can impact cell proliferation and survival.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of 2-FPA in culture medium | - Incomplete dissolution of 2-FPA stock.- Insufficient BSA concentration.- High concentration of 2-FPA. | - Ensure the 2-FPA stock solution is fully dissolved before adding to the medium.- Increase the concentration of fatty acid-free BSA. A common starting point is a 2:1 to 5:1 molar ratio of 2-FPA to BSA.[5]- Test a lower concentration range of 2-FPA. |
| High background cytotoxicity in control wells | - Cytotoxicity from the organic solvent (e.g., DMSO, ethanol).- Cytotoxicity from the BSA preparation. | - Prepare a vehicle control containing the same final concentration of the organic solvent and BSA as the 2-FPA treated wells.[6]- Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1%).- Use high-purity, fatty acid-free BSA. |
| No observable effect of 2-FPA treatment | - 2-FPA concentration is too low.- Insufficient incubation time.- Cell line is resistant to 2-FPA.- Degradation of 2-FPA. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time. Effects may be more pronounced at 24, 48, or 72 hours.[4]- Consider using a different cell line or a positive control inhibitor of fatty acid metabolism.- Prepare fresh 2-FPA solutions for each experiment and store the stock solution properly at -20°C or -80°C. |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete mixing of 2-FPA in the medium.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension and uniform seeding density.- Gently mix the culture plate after adding the 2-FPA solution.- Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 10 mM stock solution of 2-FPA and its complexation with BSA for use in cell culture.
Materials:
-
This compound (2-FPA) powder
-
Ethanol (100%, sterile) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Prepare a 100 mM 2-FPA stock solution: Dissolve the required amount of 2-FPA powder in 100% ethanol or DMSO to achieve a final concentration of 100 mM. Gently warm the solution at 37°C to aid dissolution.
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Filter-sterilize the solution using a 0.22 µm filter.
-
Complex 2-FPA with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM 2-FPA stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., for a 1 mM 2-FPA-BSA complex, add 10 µL of 100 mM 2-FPA to 990 µL of 10% BSA solution).
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional mixing to allow for complex formation.
-
-
Prepare working concentrations: Dilute the 2-FPA-BSA complex in your complete cell culture medium to the desired final working concentrations.
-
Prepare a vehicle control: Prepare a control solution containing the same final concentrations of ethanol/DMSO and BSA as your highest 2-FPA concentration.
Protocol 2: Determining Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of 2-FPA over a range of concentrations.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
2-FPA-BSA complex (prepared as in Protocol 1)
-
Vehicle control (BSA and solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of the 2-FPA-BSA complex in complete culture medium to cover a range of concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM).
-
Include wells for the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the prepared 2-FPA dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the 2-FPA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Quantitative Data Summary
| Parameter | Concentration Range | Incubation Time | Assay | Expected Outcome |
| Initial Range Finding | 10 µM - 500 µM | 24 hours | MTT or similar cytotoxicity assay | Identify a broad range of concentrations that affect cell viability. |
| Refined Dose-Response | Based on initial findings (e.g., 5 µM - 200 µM) | 24, 48, 72 hours | MTT or similar cytotoxicity assay | Determine the IC50 value and the optimal sub-lethal and lethal concentrations. |
| Functional Assays | Sub-lethal concentrations (e.g., below IC50) | Variable (depends on the assay) | Apoptosis assays, metabolic assays, etc. | Observe specific cellular responses to 2-FPA without causing widespread cell death. |
Visualizations
Caption: Workflow for determining the optimal working concentration of 2-FPA.
Caption: Simplified signaling pathway of 2-FPA-induced apoptosis.
References
- 1. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of long-chain acyl-CoA synthetase 3 in inhibiting cell proliferation, migration, and invasion in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl‐CoA synthetase as a cancer survival factor: its inhibition enhances the efficacy of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-Fluoropalmitic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Fluoropalmitic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
A common and practical route for the synthesis of this compound involves a two-step process:
-
α-Bromination: Conversion of palmitic acid to 2-bromopalmitic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.
-
Fluorination: Nucleophilic substitution of the bromine atom with fluoride.
Q1: My α-bromination of palmitic acid is slow or incomplete. What could be the issue?
A1: Incomplete or slow α-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction can be attributed to several factors:
-
Insufficient Catalyst: The reaction requires a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. Ensure the correct molar ratio is used.
-
Moisture Contamination: The HVZ reaction is sensitive to moisture, which can quench the acyl bromide intermediate. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Low Reaction Temperature: The reaction typically requires elevated temperatures to proceed efficiently. Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.
-
Inadequate Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I am observing multiple spots on my TLC plate after the α-bromination step. What are these byproducts?
A2: The presence of multiple spots on the TLC plate following α-bromination could indicate:
-
Unreacted Palmitic Acid: If the reaction has not gone to completion, you will see a spot corresponding to the starting material.
-
Di-brominated Product: Although less common for monobromination, prolonged reaction times or excess bromine can lead to the formation of α,α-dibromopalmitic acid.
-
Acyl Bromide Intermediate: The intermediate 2-bromopalmitoyl bromide might be visible on the TLC plate if the workup was not complete.
To identify these, you can run co-spots with your starting material. The polarity of these compounds generally follows this trend (from less polar to more polar): 2-bromopalmitoyl bromide > 2-bromopalmitic acid > palmitic acid.
Q3: The yield of my fluorination reaction is low. How can I improve it?
A3: Low yields in the nucleophilic fluorination step can be a significant challenge. Consider the following to improve your yield:
-
Choice of Fluoride Source: The reactivity of the fluoride source is critical. Anhydrous potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst like 18-crown-6 to enhance its solubility and nucleophilicity. Other sources like silver fluoride (AgF) or tetra-n-butylammonium fluoride (TBAF) can also be explored.
-
Solvent Selection: The choice of solvent is crucial for dissolving the reactants and facilitating the substitution reaction. Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally preferred.
-
Reaction Temperature: The fluorination reaction often requires heating to overcome the activation energy of C-F bond formation. Optimize the temperature based on the chosen solvent and fluoride source.
-
Anhydrous Conditions: Similar to the bromination step, the presence of water can lead to the formation of 2-hydroxypalmitic acid as a byproduct, reducing the yield of the desired product. Ensure all reagents and solvents are anhydrous.
Q4: How can I monitor the progress of the synthesis reactions?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the α-bromination and fluorination steps.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of the compounds being separated. For instance, a 4:1 hexane:ethyl acetate mixture can be effective.
-
Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable agent such as potassium permanganate or iodine vapor.
The product at each step should have a different Rf value from the starting material. For example, 2-bromopalmitic acid will be more polar than palmitic acid, and this compound will have a polarity similar to or slightly less than 2-bromopalmitic acid.
Purification Troubleshooting
Q5: I am having difficulty separating this compound from unreacted starting material and byproducts. What purification methods are most effective?
A5: Purification of this compound can be achieved through several methods:
-
Crystallization: This is a cost-effective method for purifying fatty acids. A suitable solvent system (e.g., methanol/water, acetone, or hexane) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate can be used to elute the compounds. The less polar compounds will elute first.
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reversed-phase HPLC can be employed.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape.
-
Q6: My purified this compound shows impurities in the final analysis (e.g., by GC-MS or NMR). What are the likely contaminants?
A6: Common impurities in the final product can include:
-
Unreacted 2-bromopalmitic acid: If the fluorination reaction was incomplete.
-
Palmitic acid: If the initial bromination was incomplete and carried through the purification steps.
-
2-Hydroxypalmitic acid: Formed by hydrolysis of the 2-bromo intermediate if water was present during the fluorination step.
-
Solvent Residues: From the purification process. Ensure the product is thoroughly dried under vacuum.
The presence of these impurities can be confirmed by techniques like ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Quantitative Data Summary
| Parameter | α-Bromination (HVZ Reaction) | Fluorination | Purification (Column Chromatography) |
| Typical Yield | 70-90% | 40-70% | 80-95% (recovery) |
| Purity (Post-reaction) | 80-95% (crude) | 50-80% (crude) | >95% |
| Reaction Time | 4-24 hours | 12-48 hours | N/A |
| Temperature | 80-120 °C | 80-150 °C | Room Temperature |
Note: These are typical ranges and can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromopalmitic Acid via Hell-Volhard-Zelinsky Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place palmitic acid (1 equivalent).
-
Reagent Addition: Add red phosphorus (0.1 equivalents) to the flask. Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel at room temperature with stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly add water to quench the excess bromine and phosphorus tribromide.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromopalmitic acid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve crude 2-bromopalmitic acid (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Add spray-dried potassium fluoride (3-5 equivalents) and 18-crown-6 (0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 82 °C for acetonitrile) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with diethyl ether. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and analyze them by TLC.
-
Product Collection: Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the purified product.
Visualizations
Validation & Comparative
A Researcher's Guide: Validating the Inhibitory Effect of 2-Fluoropalmitic Acid on Protein Palmitoylation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Fluoropalmitic acid (2-FPA) with other common inhibitors of protein palmitoylation, supported by experimental data and detailed protocols.
Protein palmitoylation, the reversible post-translational modification of proteins with palmitic acid, is a critical regulator of protein trafficking, localization, and function. Its involvement in numerous signaling pathways has made it a key area of research and a potential target for therapeutic intervention. Inhibitors of this process are invaluable tools for elucidating the roles of palmitoylation in cellular physiology and disease. This guide focuses on this compound (2-FPA), a fluorinated analog of palmitic acid, and compares its utility and performance against the widely used inhibitor, 2-Bromopalmitate (2-BP).
Comparison of Palmitoylation Inhibitors
While 2-FPA is a valuable tool for studying protein palmitoylation, it is important to consider its characteristics in the context of other available inhibitors. The most common comparator is 2-Bromopalmitate (2-BP), a non-metabolizable palmitate analog that has been extensively used in the field.
| Feature | This compound (2-FPA) | 2-Bromopalmitate (2-BP) | Cerulenin |
| Mechanism of Action | Metabolic incorporation and potential disruption of DHHC enzyme activity. | Irreversible inhibitor of multiple DHHC palmitoyltransferases; also affects other lipid-metabolizing enzymes and acyl-protein thioesterases.[1] | Inhibitor of fatty acid synthase, leading to depletion of the cellular palmitoyl-CoA pool. |
| Reported IC50 | Data not widely available. | ~10-15 µM for PAT inhibition in live cells.[2] | Varies depending on the cell type and experimental conditions. |
| Observed Potency | Generally considered a less potent inhibitor of protein palmitoylation compared to 2-BP in some contexts, such as viral protein production. | A widely used and potent, albeit non-specific, inhibitor of protein palmitoylation.[3][4] | Effective inhibitor, but its effects are not specific to protein palmitoylation. |
| Specificity & Off-Target Effects | Specificity is not fully characterized; as a fatty acid analog, it may be incorporated into other lipid metabolic pathways. | Known to have pleiotropic effects, including inhibition of acyl-protein thioesterases (APTs) and other enzymes involved in lipid metabolism.[1] | Broadly affects fatty acid metabolism. |
| Typical Working Concentration | Varies by study and cell type. | 10-100 µM in cell culture.[3] | 5-10 µg/mL in cell culture. |
Experimental Protocols for Validating Palmitoylation Inhibition
To rigorously assess the inhibitory effect of 2-FPA or other compounds on protein palmitoylation, several robust experimental methods can be employed. Below are detailed protocols for two widely used techniques: the Acyl-Biotinyl Exchange (ABE) assay and Click Chemistry-based metabolic labeling.
Acyl-Biotinyl Exchange (ABE) Assay
The ABE assay is a powerful method for detecting and quantifying changes in protein palmitoylation. It relies on the specific chemical modification of cysteine residues that were originally palmitoylated.
Principle:
-
Block all free (non-palmitoylated) cysteine thiols.
-
Specifically cleave the thioester bond of palmitoylated cysteines with hydroxylamine.
-
Label the newly exposed thiol groups with a biotinylated reagent.
-
Detect and quantify the biotinylated proteins.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and lyse in a buffer containing a protease inhibitor cocktail and 10 mM N-ethylmaleimide (NEM) to block free thiols.
-
Incubate for 1 hour at 4°C with constant rotation.
-
-
Protein Precipitation:
-
Precipitate proteins using the chloroform/methanol method to remove NEM.
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
-
Hydroxylamine Treatment:
-
Divide the sample into two aliquots. Treat one with 1 M hydroxylamine (pH 7.4) to cleave palmitoyl thioester bonds. Treat the other with a control buffer (e.g., Tris-HCl) as a negative control.
-
Incubate for 1 hour at room temperature.
-
-
Biotinylation:
-
Precipitate the proteins again to remove hydroxylamine.
-
Resuspend the pellets in a buffer containing a thiol-reactive biotinylating reagent (e.g., Biotin-HPDP).
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification and Detection:
-
Stop the biotinylation reaction and precipitate the proteins.
-
Resuspend the pellets and incubate with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the protein of interest.
-
Click Chemistry-Based Metabolic Labeling
This method involves metabolically incorporating a palmitic acid analog containing a "clickable" chemical handle (e.g., an alkyne or azide) into proteins. These modified proteins can then be specifically tagged with a reporter molecule for detection and analysis.
Principle:
-
Incubate cells with a palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic acid, 17-ODYA).
-
The alkyne-modified palmitate is incorporated into proteins by the cellular machinery.
-
Lyse the cells and perform a "click" reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-tagged proteins.
-
Detect and quantify the labeled proteins.
Detailed Protocol:
-
Metabolic Labeling:
-
Culture cells in the presence of the alkyne-palmitate analog (e.g., 25-50 µM 17-ODYA) for a designated period (e.g., 4-16 hours). To test for inhibition, co-incubate with 2-FPA or other inhibitors.
-
-
Cell Lysis:
-
Harvest and lyse the cells in a buffer containing a protease inhibitor cocktail.
-
-
Click Reaction:
-
To the cell lysate, add the click reaction cocktail, which includes:
-
An azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent azide).
-
A copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA).
-
-
Incubate for 1-2 hours at room temperature.
-
-
Protein Precipitation and Analysis:
-
Precipitate the proteins to remove unreacted reagents.
-
If using a biotin-azide reporter, proceed with streptavidin-based affinity purification as described in the ABE protocol.
-
If using a fluorescent azide, proteins can be directly visualized by in-gel fluorescence scanning after SDS-PAGE.
-
Alternatively, proteins can be analyzed by mass spectrometry for identification and site mapping of palmitoylation.
-
Signaling Pathways Regulated by Protein Palmitoylation
Protein palmitoylation is a key regulatory mechanism in numerous signaling pathways. The use of inhibitors like 2-FPA can help to dissect the specific roles of palmitoylation in these cascades. A prominent example is the Ras signaling pathway, where palmitoylation of Ras proteins is essential for their proper localization to the plasma membrane and subsequent activation of downstream effectors.
The Ras family of small GTPases cycles between an inactive GDP-bound state and an active GTP-bound state. For H-Ras and N-Ras, farnesylation and subsequent palmitoylation are required for their stable association with the plasma membrane. Inhibition of palmitoylation leads to their mislocalization and a block in downstream signaling, which can impact cell proliferation, differentiation, and survival.
Conclusion
Validating the inhibitory effect of this compound on protein palmitoylation requires a multi-faceted approach. While 2-FPA serves as a useful tool for studying this post-translational modification, its efficacy and specificity should be carefully evaluated in the context of the experimental system. Direct comparison with well-characterized inhibitors like 2-Bromopalmitate, coupled with robust detection methods such as the ABE assay or click chemistry, will provide a comprehensive understanding of its inhibitory properties. Furthermore, applying these inhibitors to dissect the role of palmitoylation in critical signaling pathways will continue to advance our knowledge of cellular regulation and open new avenues for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylation-driven PHF2 ubiquitination remodels lipid metabolism through the SREBP1c axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Fluoropalmitic Acid and 2-Bromopalmitate as Inhibitors of Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Fluoropalmitic acid (2-FPA) and 2-bromopalmitate (2-BP), two widely used tools in the study of fatty acid metabolism and protein palmitoylation. We delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for key assays.
Executive Summary
Both this compound and 2-bromopalmitate are valuable for investigating cellular processes involving fatty acids. However, they exhibit distinct mechanisms and potencies. 2-FPA acts as a more targeted inhibitor of acyl-CoA synthetase. In contrast, 2-BP is a broader, more promiscuous inhibitor, affecting multiple enzymes in lipid metabolism, including those involved in both palmitoylation and depalmitoylation. Recent evidence also points to unique effects of 2-BP on lipid droplet dynamics, independent of its impact on protein palmitoylation.
Mechanism of Action
This compound (2-FPA) is primarily recognized as an inhibitor of acyl-CoA synthetase (ACS), the enzyme responsible for activating fatty acids by converting them to their CoA esters.[1][2] By inhibiting ACS, 2-FPA effectively blocks the downstream utilization of palmitic acid for processes such as protein palmitoylation and sphingosine biosynthesis.[3][4][5] Its action is focused on preventing the initial step of fatty acid activation.
2-Bromopalmitate (2-BP) , a non-metabolizable palmitate analog, has a more complex and less specific mechanism of action.[6] It is widely used as a general inhibitor of protein S-palmitoylation.[7] The proposed mechanism involves its binding to palmitoyl acyltransferases (PATs), the enzymes that catalyze the attachment of palmitate to proteins, where the bromide group prevents the transfer of the lipid to the target protein.[6]
However, the inhibitory effects of 2-BP are not confined to PATs. It has been shown to be a promiscuous inhibitor of various membrane-bound enzymes involved in lipid metabolism.[8] Notably, 2-BP also inhibits acyl-protein thioesterases (APTs), the enzymes responsible for removing palmitate from proteins (depalmitoylation).[9][10] This dual inhibition of both palmitoylation and depalmitoylation complicates the interpretation of experimental results. Furthermore, 2-BP can inhibit fatty acid CoA ligase and other enzymes, impacting intracellular levels of palmitoyl-CoA.[9] A recent study also revealed that 2-BP can deplete lipid droplets, an effect not observed with 2-FPA, and that this activity is central to its potent antiviral effects.[11]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for 2-FPA and 2-BP. It is important to note that the experimental conditions and target enzymes often differ, making direct comparisons of potency challenging.
| Compound | Target/Process | Metric | Value | Cell/System Type | Reference |
| This compound | Sphingosine biosynthesis & Long-chain acyl-CoA synthetase | IC50 | 0.2 mM | Not specified | [4][5] |
| 2-Bromopalmitate | Palmitate Oxidation | IC50 | 60 µM | Rat myocytes | [12] |
| 2-Bromopalmitate | Acyl-Protein Thioesterase 1 (APT1) Activity | Inhibition | Drastic reduction | in vitro | [9] |
| 2-Bromopalmitate | Acyl-Protein Thioesterase 2 (APT2) Activity | Inhibition | 17-30% reduction | in vitro | [9] |
| 2-Bromopalmitate | Viral Replication (Murine Hepatitis Virus) | Inhibition | Stronger than 2-FPA | Cell culture | [11] |
| 2-FPA vs. 2-BP | Protein Palmitoylation | Inhibition | Similar | Cell culture | [11] |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for each compound and a typical experimental workflow, the following diagrams are provided.
Experimental Protocols
Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation
This protocol is a common method to specifically label and detect palmitoylated proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine hydrochloride
-
Tris-HCl
-
Thiol-reactive biotin (e.g., Biotin-BMCC)
-
Streptavidin-agarose beads
-
Wash buffers
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors.
-
Blocking of Free Thiols: Incubate the cell lysate with NEM to block all free cysteine residues that are not palmitoylated.
-
Thioester Cleavage: Divide the lysate into two equal aliquots. Treat one aliquot with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines. Treat the other aliquot with a neutral buffer (e.g., Tris-HCl) as a negative control.
-
Biotinylation: Add a thiol-reactive biotin reagent to both aliquots to label the newly exposed cysteine residues in the hydroxylamine-treated sample.
-
Affinity Purification: Incubate the biotinylated lysates with streptavidin-agarose beads to capture the biotin-labeled (i.e., originally palmitoylated) proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the captured proteins from the beads using SDS-PAGE sample buffer and analyze by western blotting with an antibody against the protein of interest. A signal in the hydroxylamine-treated sample but not in the negative control indicates that the protein is palmitoylated.
Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This assay measures the activity of ACS by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Cell or tissue lysate
-
Assay buffer (containing ATP, Coenzyme A, and Mg2+)
-
Radiolabeled fatty acid (e.g., [3H]palmitic acid or [14C]palmitic acid) bound to BSA
-
Inhibitors (2-FPA or 2-BP)
-
Stopping solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and the inhibitor at the desired concentration.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding the stopping solution. This will create a biphasic system.
-
Phase Separation: Add heptane and water to the tube and vortex to extract the unreacted radiolabeled fatty acid into the upper organic phase, while the radiolabeled acyl-CoA remains in the lower aqueous phase.
-
Quantification: Take an aliquot of the lower aqueous phase, add it to a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation of Activity: The amount of radioactivity in the aqueous phase is proportional to the ACS activity. Compare the activity in the presence and absence of the inhibitors to determine the extent of inhibition.
Conclusion and Future Directions
This compound and 2-bromopalmitate are both effective inhibitors of processes involving fatty acids, but their specificities differ significantly. 2-FPA appears to be a more targeted inhibitor of acyl-CoA synthetase, making it a suitable tool for studying the consequences of blocking fatty acid activation. In contrast, 2-BP is a broad-spectrum inhibitor affecting multiple enzymatic steps in lipid metabolism, including both protein palmitoylation and depalmitoylation, as well as lipid droplet formation.
The finding that 2-BP has stronger antiviral effects than 2-FPA, despite similar inhibition of overall palmitoylation, underscores the importance of its off-target effects.[11] Researchers using 2-BP should be aware of its promiscuity and consider its effects on multiple cellular pathways.
Future research should focus on head-to-head comparisons of the IC50 values of 2-FPA and 2-BP on a wider range of purified enzymes involved in fatty acid metabolism. This would provide a clearer picture of their relative potencies and selectivities. Additionally, the development of more specific inhibitors for individual palmitoyl acyltransferases and acyl-protein thioesterases will be crucial for dissecting the complex roles of protein palmitoylation in health and disease.
References
- 1. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Cross-Validation of 2-Fluoropalmitic Acid Analysis: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the quantitative analysis of 2-Fluoropalmitic acid (2-FPA), a synthetic fatty acid inhibitor of sphingosine biosynthesis and long-chain acyl-CoA synthetase.[1][2][3][4] Given the critical role of 2-FPA in metabolic research, particularly in cancer studies, robust and reliable analytical methods are paramount. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) and discusses the principles of cross-validation with Nuclear Magnetic Resonance (NMR) spectroscopy as a viable orthogonal method.
Quantitative Performance Comparison
The selection of an analytical technique for 2-FPA quantification depends on various factors, including sensitivity, selectivity, sample throughput, and the specific research question. Below is a summary of the key performance characteristics of GC-MS and LC-MS for the analysis of fatty acids, which can be extrapolated to 2-FPA.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wide range of polarities and volatilities | Non-destructive, suitable for soluble samples |
| Derivatization | Generally required for fatty acids to increase volatility | Often not required, but can enhance ionization | Not required |
| Sensitivity | High, often in the picogram to femtogram range | Very high, can reach attomolar concentrations | Lower, typically in the micromolar range |
| Selectivity | High, based on chromatographic retention time and mass spectrum | High, based on retention time, precursor ion, and fragment ions | High, based on unique chemical shifts of the ¹⁹F nucleus |
| Quantitative Accuracy | Excellent with appropriate internal standards | Excellent with appropriate internal standards | Highly quantitative, directly proportional to the number of nuclei |
| Structural Information | Provides fragmentation patterns for identification | Provides precursor and product ion information for structural elucidation | Provides detailed information about the chemical environment of the fluorine atom |
| Sample Throughput | Moderate, limited by chromatographic run times | High, with the use of UHPLC systems | Lower, as longer acquisition times may be needed for sensitivity |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of 2-FPA. The following sections provide representative protocols for GC-MS and LC-MS analysis, which can be adapted and optimized for specific instrumentation and research needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-FPA Analysis
This protocol is based on established methods for fatty acid analysis, incorporating derivatization to enhance the volatility of 2-FPA.
1. Sample Preparation and Lipid Extraction:
-
Biological samples (cells, tissues, plasma) are homogenized in a suitable solvent system, such as chloroform/methanol (2:1, v/v).
-
An internal standard, such as a deuterated analog of a fatty acid, should be added at the beginning of the extraction to correct for sample loss and ionization variability.
-
The lipid-containing organic phase is separated, dried under a stream of nitrogen, and reconstituted in a known volume of solvent.
2. Derivatization:
-
To increase volatility for GC analysis, the carboxylic acid group of 2-FPA must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.
-
For FAMEs: The extracted lipid residue is incubated with a reagent such as boron trifluoride in methanol (14% BF₃/methanol) at 100°C for 30-60 minutes.
-
For PFB esters: The sample is reacted with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst like diisopropylethylamine (DIPEA) at room temperature.[5]
3. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a capillary column suitable for FAMEs or PFB esters (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode at a temperature of 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.
-
Ion Source Temperature: 230°C.
-
Data Acquisition: Full scan mode to identify the fragmentation pattern of the 2-FPA derivative and selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for 2-FPA Analysis
LC-MS offers the advantage of analyzing 2-FPA without derivatization, although derivatization can be used to enhance sensitivity.
1. Sample Preparation and Lipid Extraction:
-
The same lipid extraction procedure as for GC-MS can be used.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient: A typical gradient could be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-20 min, 30% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically preferred for fatty acids, detecting the [M-H]⁻ ion.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification. This involves selecting the precursor ion of 2-FPA and a specific fragment ion. High-resolution mass spectrometers can use extracted ion chromatograms for quantification.
Cross-Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy
Cross-validation with an orthogonal technique is crucial to ensure the accuracy and reliability of quantitative data. ¹⁹F NMR is an excellent choice for cross-validating mass spectrometry results for 2-FPA due to the unique properties of the fluorine nucleus.
Principles of ¹⁹F NMR for 2-FPA Quantification:
-
¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR spectroscopy.
-
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing excellent specificity.
-
Quantitative NMR (qNMR) can be performed by integrating the area of the ¹⁹F signal corresponding to 2-FPA and comparing it to the integral of a known amount of an internal standard containing a fluorine atom.
Protocol for ¹⁹F NMR Analysis of 2-FPA:
-
The extracted and purified lipid sample containing 2-FPA is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A known amount of a fluorinated internal standard (e.g., trifluorotoluene) is added to the NMR tube.
-
¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
The concentration of 2-FPA is determined by comparing the integral of its ¹⁹F signal to the integral of the internal standard's ¹⁹F signal.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for cross-validation of 2-FPA analysis.
Caption: Key components of a GC-MS system for 2-FPA analysis.
References
Confirming the On-Target Effects of 2-Fluoropalmitic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of 2-Fluoropalmitic acid (2-FPA), a valuable tool in studying protein palmitoylation and lipid metabolism. We present a comparative analysis of 2-FPA with other commonly used inhibitors, detailed experimental protocols, and visual workflows to facilitate robust experimental design and data interpretation.
Comparative Analysis of Palmitoylation Inhibitors
This compound (2-FPA) is a synthetic fatty acid analog used to probe and inhibit protein palmitoylation. Its fluorine substitution at the alpha-carbon position makes it a useful tool for studying the roles of palmitoylation in various cellular processes. However, like other lipid analogs, its effects can be pleiotropic. Understanding its characteristics in comparison to other inhibitors is crucial for interpreting experimental results.
| Inhibitor | Primary Target(s) | Known Off-Target Effects | Reported IC50/EC50 | Key Considerations |
| This compound (2-FPA) | Protein Acyltransferases (PATs) / DHHC enzymes (putative), Long-chain acyl-CoA synthetase (ACSL)[1], Sphingosine biosynthesis | Potential for broad effects on lipid metabolism due to ACSL inhibition. | Not widely reported for specific DHHC enzymes. | Offers a potentially more specific tool for studying fatty acid metabolism compared to broader inhibitors. Its impact on multiple lipid pathways requires careful consideration of experimental controls. |
| 2-Bromopalmitate (2-BP) | Protein Acyltransferases (PATs) / DHHC enzymes | Fatty acid CoA ligase, enzymes involved in triacylglycerol biosynthesis, carnitine palmitoyltransferase-1. Can also affect protein deacylation.[2][3] | ~10-15 µM for DHHC enzymes in vitro[1][4]; EC50 of 12.5 µM in a yeast-based Ras palmitoylation assay.[5] | Widely used, but its promiscuity necessitates careful interpretation of results. Its effects on both palmitoylation and depalmitoylation can complicate kinetic studies. |
| Cerulenin | Fatty Acid Synthase (FAS) | Can inhibit other enzymes with active site cysteine residues. | Varies depending on the cell type and assay. | Primarily an inhibitor of de novo fatty acid synthesis, its effect on palmitoylation is indirect by limiting the available palmitate pool. |
Experimental Workflows and Protocols
Confirming the on-target effects of 2-FPA requires a multi-pronged approach. Below are key experimental workflows and detailed protocols.
General Workflow for On-Target Validation
This workflow outlines the logical steps to confirm that the observed cellular effects of 2-FPA are due to its intended inhibitory action on protein palmitoylation.
Detailed Experimental Protocols
This method allows for the specific detection and enrichment of S-palmitoylated proteins.
Materials:
-
Cells of interest
-
This compound (2-FPA)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Blocking Buffer: Lysis buffer containing 10 mM N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) Solution: 0.7 M Hydroxylamine-HCl in Lysis Buffer, pH 7.4.
-
Control Buffer: 0.7 M NaCl in Lysis Buffer, pH 7.4.
-
Thiol-reactive Biotin: EZ-Link HPDP-Biotin or similar.
-
Streptavidin-agarose beads.
-
Wash Buffer: Lysis buffer with 0.5 M NaCl and 0.1% SDS.
-
Elution Buffer: SDS-PAGE sample buffer with 5% β-mercaptoethanol.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 2-FPA or vehicle control for the appropriate time.
-
Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer.
-
Blocking of Free Thiols: Add NEM to a final concentration of 10 mM to the lysate. Incubate at 4°C for 1 hour with gentle rotation.
-
Protein Precipitation: Precipitate proteins using chloroform/methanol to remove excess NEM.
-
Resuspension: Resuspend the protein pellet in Lysis Buffer containing 1% SDS.
-
Thioester Cleavage and Biotinylation:
-
Divide the sample into two equal aliquots.
-
To one aliquot, add the HAM solution. To the other, add the Control Buffer.
-
To both aliquots, add the thiol-reactive biotin. Incubate at room temperature for 1 hour.
-
-
Affinity Capture: Add streptavidin-agarose beads to each sample and incubate at 4°C for 2 hours with rotation.
-
Washing: Wash the beads three times with Wash Buffer.
-
Elution: Elute the biotinylated proteins by boiling the beads in Elution Buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and western blotting with an antibody against the protein of interest. A reduced signal in the 2-FPA treated, HAM-positive sample compared to the vehicle control indicates inhibition of palmitoylation.
This assay allows for the quantification of the stoichiometry of protein palmitoylation.
Materials:
-
Cell lysates prepared as in the ABE protocol.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) solution.
-
Methoxy-polyethylene glycol-maleimide (mPEG-maleimide).
-
SDS-PAGE reagents.
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described for the ABE assay.
-
Reduction and Blocking:
-
Reduce disulfide bonds by incubating the lysate with TCEP at 55°C for 45 minutes.
-
Block free thiols by adding NEM and incubating at room temperature for 3 hours.[6]
-
-
Protein Precipitation: Precipitate proteins to remove excess NEM.
-
Thioester Cleavage:
-
Resuspend the protein pellet.
-
Divide the sample into two aliquots. Treat one with HAM solution and the other with a control buffer at room temperature for 1 hour.[6]
-
-
PEGylation: Add mPEG-maleimide to both samples and incubate for 2 hours at room temperature.
-
Analysis: Quench the reaction with SDS-PAGE sample buffer and analyze by SDS-PAGE and western blotting. Each palmitoylated cysteine will be labeled with a PEG molecule, resulting in a distinct molecular weight shift for each palmitoylation state. A decrease in the higher molecular weight bands in the 2-FPA treated sample indicates inhibition.
This protocol provides a general framework for assessing the global impact of 2-FPA on the cellular lipidome.
Materials:
-
Cells treated with 2-FPA or vehicle.
-
Methanol, Chloroform, and Water (LC-MS grade).
-
Internal lipid standards.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Cell Harvesting and Quenching: Rapidly harvest cells and quench metabolism by washing with ice-cold saline.
-
Lipid Extraction:
-
Perform a two-phase lipid extraction using a modified Bligh-Dyer or Folch method.[7]
-
Add a mixture of internal lipid standards to the sample prior to extraction for quantification.
-
Briefly, add a 2:1 mixture of chloroform:methanol to the cell pellet, vortex, and incubate.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.[8]
-
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
LC-MS Analysis:
-
Separate lipid species using reverse-phase or hydrophilic interaction liquid chromatography.
-
Detect and identify lipids using high-resolution mass spectrometry.
-
-
Data Analysis: Process the data using specialized lipidomics software to identify and quantify changes in lipid species between 2-FPA and vehicle-treated samples. Look for alterations in sphingolipids, long-chain fatty acyl-CoAs, and other lipid classes to assess the broader metabolic impact of 2-FPA.
Signaling Pathways Affected by Palmitoylation
Protein palmitoylation is a critical post-translational modification that regulates the trafficking, localization, and function of numerous signaling proteins. Inhibition of this process by 2-FPA can have profound effects on various signaling cascades.
Ras Signaling Pathway
The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Their proper localization to the plasma membrane and subsequent signaling activity are dependent on palmitoylation.
Inhibition of Ras palmitoylation by 2-FPA would be expected to prevent its stable association with the plasma membrane, thereby attenuating downstream signaling through the Raf-MEK-ERK pathway and impacting cell proliferation.[9]
By employing the comparative data and detailed protocols in this guide, researchers can more effectively design experiments to confirm the on-target effects of this compound and gain deeper insights into the critical roles of protein palmitoylation and lipid metabolism in cellular function.
References
- 1. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-PEGyl Exchange Gel Shift Assay for Quantitative Determination of Palmitoylation of Brain Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Acyltransferase Analysis: Validating 2-Fluoropalmitic Acid as a Research Tool
For researchers, scientists, and drug development professionals, the study of acyltransferases—enzymes that catalyze the transfer of acyl groups—is crucial for understanding a myriad of cellular processes and disease pathologies. The selection of appropriate research tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of 2-Fluoropalmitic acid (2-FPA), a commonly used inhibitor, with alternative methods for studying acyltransferases, supported by experimental data and detailed protocols.
This compound: A Tool with Broad Implications
This compound (2-FPA) is a synthetic fatty acid analog that has been utilized as a tool to investigate processes involving protein acylation. It is recognized as an inhibitor of sphingosine biosynthesis and long-chain acyl-CoA synthetase, with a reported IC50 value of 0.2 mM for this inhibition.[1] While often categorized as a palmitoylation inhibitor, its mechanism of action is broad, affecting the overall pool of acyl-CoA available for acylation reactions. This lack of specificity is a critical consideration for researchers, as effects observed upon 2-FPA treatment may not be solely attributable to the inhibition of a specific palmitoyl acyltransferase (PAT), but could also arise from interference with other metabolic pathways.
Recent studies have highlighted the importance of carefully interpreting data from experiments using fatty acid-based inhibitors. For instance, a comparative study of 2-FPA, 2-bromopalmitate (2-BP), and cerulenin in the context of viral replication revealed that while all three compounds exhibited similar inhibitory effects on palmitoylation, 2-BP had a significantly more potent antiviral effect. This difference was attributed to 2-BP's ability to deplete lipid droplets, an off-target effect not observed with 2-FPA. Such findings underscore the potential for pleiotropic effects with these inhibitors and the need for orthogonal validation using more specific methods.
Comparative Analysis of Research Tools
The selection of a research tool for studying acyltransferases should be guided by the specific research question, the desired level of specificity, and the experimental system. Below is a comparative overview of 2-FPA and alternative methods.
| Research Tool | Principle | Advantages | Disadvantages | Quantitative Data |
| This compound (2-FPA) | Metabolic inhibitor of long-chain acyl-CoA synthetase and sphingosine biosynthesis. | Cell-permeable, easy to use in cell culture. | Lacks specificity for individual acyltransferases, potential for off-target metabolic effects. | IC50 = 0.2 mM for long-chain acyl-CoA synthetase and sphingosine biosynthesis.[1] |
| Acyl-Biotin Exchange (ABE) Assay | Chemical labeling of S-acylated cysteines with biotin after cleavage of the thioester bond. | Allows for the identification and quantification of palmitoylated proteins. Can be used on cell lysates and tissues. | Does not directly measure enzyme activity. Can be technically challenging. | Semi-quantitative to quantitative, depending on the detection method (e.g., Western blot vs. mass spectrometry). |
| Fluorescent Probes | Fatty acid analogs linked to a fluorophore (e.g., BODIPY) that are metabolically incorporated into lipids. | Enables visualization of lipid trafficking and localization in live cells. Can be used in high-throughput screening. | Indirect measure of acyltransferase activity. Potential for altered metabolism of the probe compared to the natural fatty acid. | Fluorescence intensity can be quantified to reflect relative levels of acylation. |
| Click Chemistry Probes | Fatty acid analogs with alkyne or azide handles for subsequent "click" reaction with a reporter tag. | Highly specific and bioorthogonal reaction. Allows for both visualization and enrichment of acylated proteins. | Requires metabolic incorporation of the modified fatty acid, which may not be efficient for all cell types or enzymes. | Can be used for quantitative proteomics (e.g., SILAC) to measure changes in acylation. |
| In Vitro Acyl-CoA Synthetase Assay | Measures the formation of acyl-CoA from a fatty acid and coenzyme A, often using radiolabeled or fluorescent substrates. | Direct measurement of enzyme activity. Allows for kinetic studies and inhibitor screening. | Requires purified or enriched enzyme preparations. May not reflect cellular activity. | Provides quantitative data on enzyme kinetics (Km, Vmax) and inhibitor potency (IC50). |
Experimental Protocols
Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating cultured cells with 2-FPA. The optimal concentration and treatment time should be determined empirically for each cell line and experimental endpoint.
-
Preparation of 2-FPA Stock Solution:
-
Dissolve this compound powder in ethanol or DMSO to create a stock solution (e.g., 10-20 mM).
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Treatment:
-
Dilute the 2-FPA stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing 2-FPA.
-
For a vehicle control, treat a parallel set of cells with the same concentration of ethanol or DMSO used to dilute the 2-FPA.
-
Incubate the cells for the desired treatment period (e.g., 4-24 hours).
-
-
Downstream Analysis:
-
After treatment, harvest the cells for downstream analysis, such as Western blotting, mass spectrometry, or functional assays.
-
Protocol for Acyl-Biotin Exchange (ABE) Assay
This protocol outlines the key steps for performing an ABE assay to detect protein S-palmitoylation.
-
Lysis and Blocking of Free Thiols:
-
Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (MMTS), to block all free cysteine residues.
-
-
Thioester Cleavage:
-
Treat the lysate with a neutral hydroxylamine (HAM) solution to specifically cleave the thioester bonds of S-acylated cysteines. A parallel sample treated with a control buffer (e.g., Tris-HCl) instead of HAM serves as a negative control.
-
-
Biotinylation of Newly Exposed Thiols:
-
Incubate the lysates with a thiol-reactive biotinylating reagent, such as HPDP-biotin, to label the cysteine residues that were previously S-acylated.
-
-
Affinity Purification of Biotinylated Proteins:
-
Use streptavidin-conjugated beads to capture the biotinylated proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads and analyze them by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of palmitoylated proteins.
-
Visualizing Acyltransferase-Related Pathways and Workflows
Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of development and tissue homeostasis, and the function of Wnt proteins is dependent on their acylation by the acyltransferase Porcupine (PORCN).
References
Unveiling the Cellular Targets of 2-Fluoropalmitic Acid: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of fatty acid analogs is paramount. 2-Fluoropalmitic acid (2-FP), a synthetic analog of palmitic acid, is utilized as a tool to investigate the roles of protein lipidation, particularly S-palmitoylation. This guide provides a comparative overview of proteomic approaches to identify the cellular targets of 2-FP and contrasts its use with alternative chemical probes. While direct comparative proteomic studies on 2-FP are not extensively available in published literature, this document synthesizes existing data on related probes and outlines the established methodologies for such investigations.
Introduction to this compound in Proteomics
This compound is a valuable chemical tool for studying protein S-palmitoylation, a reversible post-translational modification that attaches a 16-carbon fatty acid to cysteine residues. This modification plays a critical role in regulating protein trafficking, stability, and function. By substituting a hydrogen atom with fluorine, 2-FP can act as an inhibitor of enzymes involved in palmitate metabolism and protein acylation. Identifying the proteins that are affected by 2-FP is crucial for elucidating its mechanism of action and for discovering new therapeutic targets.
While studies have compared the biological effects of 2-FP with other palmitoylation inhibitors like 2-bromopalmitate (2-BP) in specific contexts such as viral replication, comprehensive, head-to-head comparative proteomic analyses to identify their respective protein targets are not yet widely published. However, the methodologies for such studies are well-established, primarily relying on the use of "clickable" fatty acid analogs.
Alternative Probes for Comparative Analysis
To understand the landscape of protein-palmitoylation analysis, it is essential to consider alternative probes that have been successfully used in proteomic studies. These alternatives provide a framework for what a comparative analysis involving 2-FP would entail.
-
2-Bromopalmitate (2-BP): A widely used, irreversible inhibitor of protein palmitoylation. Proteomic studies using clickable versions of 2-BP have revealed its targets, but have also highlighted its promiscuous reactivity, binding to a broad range of proteins beyond those involved in palmitoylation.
-
Alkynyl and Azido Palmitic Acid Analogs (e.g., 17-ODYA): These are bioorthogonal chemical reporters that are metabolically incorporated into proteins. The alkyne or azide handle allows for the "click" attachment of a biotin or fluorescent tag, enabling the enrichment and identification of acylated proteins by mass spectrometry. These probes are instrumental in global profiling of S-palmitoylated proteins.
Comparative Data on Protein Targets
As direct comparative quantitative data for 2-FP is not available, we present a summary of identified targets for a commonly used clickable palmitic acid analog, 17-octadecynoic acid (alk-16/17-ODYA), to illustrate the type of data generated in such studies. This serves as a benchmark for what a similar study with a clickable 2-FP analog would aim to produce.
| Target Protein Category | Examples of Proteins Identified with Clickable Palmitate Analogs | Cellular Function |
| Signaling Proteins | H-Ras, N-Ras, G proteins (Gαs, Gαi) | Signal transduction, cell growth |
| Receptors & Channels | Transferrin receptor, GPCRs, ion channels | Cell surface signaling, transport |
| Enzymes | Endothelial nitric oxide synthase (eNOS) | Catalysis, metabolic pathways |
| Structural & Trafficking | Caveolin, Flotillin | Membrane organization, protein transport |
| Other | Calnexin, various tetraspanins | Protein folding, cell adhesion |
This table is a representative summary based on multiple proteomic studies using clickable palmitic acid analogs and is not exhaustive.
Experimental Protocols
The identification of protein targets for fatty acid analogs like 2-FP typically involves metabolic labeling with a "clickable" version of the molecule, followed by affinity purification and mass spectrometry.
Protocol: Metabolic Labeling and Target Identification using a Clickable Fatty Acid Analog
-
Metabolic Labeling:
-
Culture cells of interest (e.g., HEK293T, Jurkat) in standard growth medium.
-
Replace the medium with serum-free medium containing the clickable fatty acid analog (e.g., alkynyl-2-FP) at a predetermined concentration (e.g., 25-100 µM).
-
Incubate for a specified period (e.g., 4-16 hours) to allow for metabolic incorporation of the probe into cellular proteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing detergents (e.g., SDS) and protease inhibitors to solubilize proteins and prevent degradation.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the click reaction cocktail. This typically includes:
-
An azide-containing reporter tag (e.g., biotin-azide).
-
A copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA) to stabilize the catalyst.
-
-
Incubate the reaction at room temperature for 1-2 hours to covalently link the biotin tag to the incorporated fatty acid probe.
-
-
Affinity Purification of Labeled Proteins:
-
Incubate the biotin-tagged lysate with streptavidin-conjugated beads (e.g., agarose or magnetic beads).
-
Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
-
Proteomic Analysis by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Quantify the relative abundance of identified proteins between different experimental conditions (e.g., probe-treated vs. control) using label-free or label-based quantification methods.
-
Visualizing the Workflow and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for identifying protein targets of a clickable fatty acid analog.
Validating the Anti-Cancer Effects of 2-Fluoropalmitic Acid In Vivo: A Comparative Guide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Fluoropalmitic acid (2-FPA), a novel acyl-CoA synthetase inhibitor, and the current standard-of-care chemotherapy, Temozolomide (TMZ), for the treatment of glioblastoma (GBM). While in vivo data for 2-FPA is emerging, this document summarizes the existing preclinical evidence, its proposed mechanism of action, and compares it with the well-established in vivo efficacy of TMZ. This guide is intended to highlight the potential of 2-FPA and provide a rationale for its further in vivo validation.
Executive Summary
Glioblastoma is a highly aggressive brain tumor with a poor prognosis.[1] The current standard-of-care includes treatment with the alkylating agent Temozolomide (TMZ); however, resistance to TMZ is common.[2] this compound (2-FPA) has been identified as a potential therapeutic agent against GBM, demonstrating promising in vitro results.[1] 2-FPA has been shown to suppress the viability of glioma stem cells, inhibit cancer cell proliferation and invasion, and synergistically enhance the efficacy of TMZ.[2] The primary mechanism of 2-FPA appears to involve the inhibition of fatty acid metabolism and modulation of key signaling pathways implicated in GBM progression. Although comprehensive in vivo studies on 2-FPA are still needed, this guide presents the available data and draws comparisons with the established in vivo performance of TMZ.
Performance Comparison: 2-FPA vs. Temozolomide
At present, a direct in vivo comparison between 2-FPA and TMZ from a single study is not available. The following tables summarize the available in vitro data for 2-FPA's efficacy against glioblastoma cell lines and established in vivo data for TMZ from xenograft models. This comparison underscores the potential of 2-FPA and the necessity for its evaluation in animal models.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Citation |
| A172 | Invasion Assay | 1 µM | 32.3% reduction in invasion | [3] |
| A172 | Invasion Assay | 8 µM | 71.2% reduction in invasion | [3] |
| U251 | Invasion Assay | 1 µM | 31.4% reduction in invasion | [3] |
| U251 | Invasion Assay | 8 µM | 67.4% reduction in invasion | [3] |
| U87 | Invasion Assay | 1 µM | 16.7% reduction in invasion | [3] |
| U87 | Invasion Assay | 8 µM | 65.8% reduction in invasion | [3] |
| Glioma Stem Cells | Sphere Formation Assay | Not Specified | Suppression of sphere formation (in combination with TMZ) | [4] |
| Glioma Cell Lines | Proliferation Assay | Not Specified | Suppression of proliferation (alone and with TMZ) | [4] |
Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Models
| Xenograft Model | Treatment Regimen | Key Findings | Citation |
| Intracranial GBM10 (TMZ-resistant) | 3 cycles of TMZ/nutlin3a | Significant increase in survival compared to single-agent therapy | [5] |
| Intracranial PDX models | RT + 1 or 3 cycles of TMZ | Development of stable TMZ resistance in vivo | [6] |
| Subcutaneous D341 Med | 750 mg/m², single dose | Growth delays of -3.1 and 1.1 days (TMZ alone) | [7] |
| U-87MG orthotopic | 2.5 or 1.25 mg/kg for 5 days | Inhibition of tumor growth and angiogenesis | [8] |
Signaling Pathways and Mechanism of Action
This compound:
2-FPA is an inhibitor of acyl-CoA synthetase, suggesting its primary mechanism involves the disruption of fatty acid metabolism, which is crucial for the rapid proliferation of cancer cells.[1][9] In vitro studies have elucidated its impact on several key signaling pathways in glioblastoma:
-
ERK Pathway: 2-FPA suppresses the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1] The MAPK/ERK pathway is a critical regulator of glioma cell susceptibility to anti-tumoral immunity and is associated with cell growth.[10][11]
-
Stem Cell Markers: It downregulates the expression of CD133 and SOX2, which are markers associated with glioma stem cells (GSCs) and contribute to tumor initiation and drug resistance.[1][12]
-
Invasion and Metastasis: 2-FPA reduces the activity of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in the degradation of the extracellular matrix, facilitating tumor invasion.[1][13]
-
Drug Resistance: It increases the methylation of the O6-methylguanine-DNA methyltransferase (MGMT) promoter.[1] MGMT is a DNA repair protein that removes alkyl groups from guanine, and its silencing via promoter methylation is a key predictor of response to TMZ.[14]
Figure 1. Proposed signaling pathway of this compound in glioblastoma.
Temozolomide:
TMZ is an oral alkylating agent that damages DNA in cancer cells, leading to apoptosis. Its efficacy is significantly influenced by the methylation status of the MGMT promoter. When the promoter is methylated, the MGMT gene is silenced, preventing the repair of TMZ-induced DNA damage and thus increasing the drug's effectiveness.
Experimental Protocols
In Vivo Xenograft Model for Glioblastoma (General Protocol)
This protocol provides a general framework for establishing and evaluating the efficacy of anti-cancer agents in an orthotopic glioblastoma xenograft model. Specific parameters will need to be optimized for each cell line and therapeutic agent.
Figure 2. General experimental workflow for an in vivo glioblastoma xenograft model.
Detailed Methodologies:
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87MG, A172) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor xenografts.
-
Intracranial Xenograft Implantation:
-
Mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic frame is used to precisely inject a suspension of glioblastoma cells (typically 1 x 10^5 to 5 x 10^5 cells in 5-10 µL of sterile PBS) into the striatum or frontal cortex.
-
-
Treatment Administration:
-
This compound: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage would need to be determined based on pharmacokinetic and toxicity studies.
-
Temozolomide: Typically administered orally or via intraperitoneal injection. Dosages in mouse models have ranged from 1.25 mg/kg to 66 mg/kg daily for 5-day cycles.[5][8]
-
-
Monitoring and Efficacy Evaluation:
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Animal well-being, including body weight and clinical signs, is monitored regularly.
-
The primary endpoint is typically overall survival, with secondary endpoints including tumor growth delay.
-
-
Histological and Molecular Analysis: Upon termination of the experiment, brains are harvested for histological analysis (e.g., H&E staining) and molecular studies (e.g., immunohistochemistry for proliferation markers like Ki-67, or analysis of signaling pathway components).
Conclusion and Future Directions
The preclinical in vitro data for this compound presents a compelling case for its potential as a novel therapeutic agent for glioblastoma. Its ability to target key pathways involved in tumor proliferation, stemness, and invasion, coupled with its potential to sensitize tumors to standard chemotherapy, warrants further investigation.
The critical next step is the rigorous in vivo validation of 2-FPA's anti-cancer effects in orthotopic glioblastoma xenograft models. Such studies should aim to:
-
Determine the optimal dose and treatment schedule for 2-FPA.
-
Evaluate the single-agent efficacy of 2-FPA on tumor growth and survival.
-
Assess the synergistic effects of 2-FPA in combination with Temozolomide in vivo.
-
Investigate the in vivo mechanism of action by analyzing biomarkers in treated tumors.
Successful in vivo validation will be a crucial milestone in the development of this compound as a potential new therapy for glioblastoma patients.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. DDIS-05. IDENTIFICATION OF 2-FLUORO PALMITIC ACID AS A POTENTIAL THERAPEUTIC AGENT AGAINST GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeting fatty acid metabolism in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK signaling in gliomas modulates interferon responses, T cell recruitment, microglia phenotype, and immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK inhibition in glioblastoma is associated with autophagy activation and tumorigenesis suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 13. Matrix Metalloproteinases in Glioma: Drivers of Invasion and Therapeutic Targets [mdpi.com]
- 14. MGMT status as a clinical biomarker in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Metabolic Probes for Elucidating Fatty Acid Metabolism
For researchers, scientists, and drug development professionals navigating the complex landscape of fatty acid metabolism, the selection of an appropriate metabolic probe is a critical determinant of experimental success. This guide provides a comprehensive side-by-side comparison of 2-Fluoropalmitic acid (2-FPA) with other widely used metabolic probes, including BODIPY-labeled fatty acids, click chemistry-enabled probes, and stable isotope-labeled analogues. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Introduction to Metabolic Probes for Fatty Acid Research
The study of fatty acid metabolism is fundamental to understanding numerous physiological and pathological processes, from energy homeostasis to the progression of diseases like cancer, diabetes, and cardiovascular disorders. Metabolic probes are indispensable tools in this field, allowing for the tracing, imaging, and quantification of fatty acid uptake, trafficking, and utilization within cells and in vivo. These probes are typically analogues of natural fatty acids, modified to incorporate a reporter moiety—such as a fluorescent tag, a bioorthogonal handle, or a stable isotope—that enables their detection and measurement.
This guide focuses on a comparative analysis of four major classes of metabolic probes for studying palmitate metabolism, a key saturated fatty acid in cellular processes.
Side-by-Side Comparison of Metabolic Probes
The choice of a metabolic probe is dictated by the specific biological question, the experimental system, and the available analytical instrumentation. Below is a detailed comparison of 2-FPA and its alternatives, summarizing their key characteristics and performance metrics in a structured table.
| Feature | This compound (2-FPA) | BODIPY FL C16 | ω-Alkynyl Palmitate (Click Chemistry) | [U-13C]Palmitate (Stable Isotope) |
| Principle of Detection | Inhibition of Acyl-CoA Synthetase[1][2][3] | Direct Fluorescence | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry)[4][5] | Mass Spectrometry[6] |
| Primary Application | Studying protein palmitoylation and as an anti-glioma agent.[1][2][3] | Live-cell imaging of fatty acid uptake and intracellular localization[7][8] | Detection and identification of fatty acylated proteins and metabolites[4][9] | Tracing fatty acid flux and metabolic fate in cells and in vivo[6][7] |
| Advantages | - Inhibits protein palmitoylation.[2] - Potential therapeutic agent.[1][3] | - High fluorescence quantum yield and photostability.[] - Suitable for live-cell imaging and flow cytometry.[] - Commercially available in various chain lengths.[2] | - High sensitivity and specificity.[4] - Bioorthogonal reaction minimizes background. - Enables proteomic and metabolomic analyses.[4][9] | - Closely mimics natural palmitate. - Provides detailed information on metabolic pathways.[6] - Can be used for in vivo human studies. |
| Disadvantages | - Indirect measure of metabolic flux. - Potential off-target effects. - Limited quantitative data in comparative studies. | - Bulky fluorophore may alter metabolism and distribution. - Virtually no esterification observed under some conditions.[7][8] - Background fluorescence can be an issue.[11] | - Requires multi-step processing (lysis, click reaction). - Copper catalyst can be toxic to cells.[9] | - Requires expensive instrumentation (mass spectrometer). - Lower spatial resolution compared to fluorescence methods. |
| Typical Concentration | IC50 of 0.2 mM for inhibition of sphingosine biosynthesis and long-chain acyl-CoA synthetase.[6] | 1-5 µM for cell-based assays.[12] | 50-300 µM for labeling in cell culture.[13] | 0.1 mM for cell culture experiments.[7] |
| Detection Method | Indirectly through downstream effects (e.g., cell viability, protein localization) | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Western Blot, Mass Spectrometry, Fluorescence Scanning | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are representative protocols for utilizing each of the discussed metabolic probes.
Protocol 1: Assessing Inhibition of Protein Palmitoylation using this compound
This protocol provides a general workflow to determine the effect of 2-FPA on the palmitoylation of a target protein.
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 2-FPA (e.g., 0-100 µM) for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Metabolic Labeling (Optional): To directly visualize changes in palmitoylation, cells can be co-incubated with a "clickable" palmitate analog like ω-alkynyl palmitate during the final hours of 2-FPA treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction (if applicable): If a clickable probe was used, perform the click reaction by adding the reaction cocktail (e.g., azide-biotin or azide-fluorophore, copper(I) catalyst, and ligands) to the cell lysate.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest to immunoprecipitate the protein.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Detection:
-
If a clickable probe with a fluorescent azide was used, the gel can be scanned directly for fluorescence.
-
If a biotinylated probe was used, the membrane is probed with streptavidin-HRP and visualized by chemiluminescence.
-
To confirm equal loading, the membrane can be subsequently probed with an antibody against the protein of interest.
-
Protocol 2: Live-Cell Imaging of Fatty Acid Uptake with BODIPY FL C16
This protocol describes the use of BODIPY FL C16 to visualize fatty acid uptake in real-time.
-
Cell Preparation: Seed cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere.
-
Probe Preparation: Prepare a stock solution of BODIPY FL C16 in DMSO. Immediately before use, dilute the stock solution in serum-free culture medium to the final working concentration (e.g., 1-5 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the BODIPY FL C16 working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes.[14]
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or a suitable washing buffer to remove excess probe.[14]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation/Emission: ~488/515 nm).[15]
Protocol 3: Detection of Protein Palmitoylation using ω-Alkynyl Palmitate and Click Chemistry
This protocol outlines the steps for labeling and detecting palmitoylated proteins using a clickable fatty acid analog.
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the culture medium with fresh medium containing ω-alkynyl palmitate (e.g., 50 µM) and incubate for 4-16 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in a buffer compatible with the click reaction (e.g., RIPA buffer).
-
Click Reaction: To the cell lysate, add the click reaction cocktail containing an azide-functionalized reporter tag (e.g., azide-biotin for western blotting or azide-fluorophore for in-gel fluorescence), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate at room temperature for 1 hour.
-
Protein Precipitation (Optional): To concentrate the protein and remove excess reagents, perform a methanol/chloroform precipitation.
-
Analysis:
-
In-gel fluorescence: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a gel, and visualize the labeled proteins using a fluorescence gel scanner.
-
Western Blot: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a gel, transfer to a membrane, and probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
Protocol 4: Tracing Fatty Acid Metabolism with [U-13C]Palmitate
This protocol provides a framework for tracing the metabolic fate of palmitate using a stable isotope-labeled probe.
-
Cell Culture and Labeling: Culture cells in a medium containing a known concentration of unlabeled palmitate. To initiate the tracing experiment, replace the medium with a medium containing [U-13C]palmitate (e.g., 0.1 mM) complexed to fatty acid-free BSA.[7] Incubate for the desired time course (e.g., 0, 1, 3, 6, 24 hours).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell suspension.
-
Phase Separation: Separate the polar and nonpolar metabolites by adding chloroform and water, followed by centrifugation. Collect the different phases for analysis.
-
Sample Preparation: Derivatize the fatty acids in the nonpolar phase to their fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the incorporation of 13C into palmitate and its downstream metabolites (e.g., other fatty acids, complex lipids).
-
Data Analysis: Calculate the fractional enrichment of 13C in each metabolite to determine the contribution of exogenous palmitate to different lipid pools and metabolic pathways.
Visualization of Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: General overview of fatty acid uptake and metabolic pathways within a cell.
Caption: Comparative workflow for different fatty acid metabolic probes.
Conclusion
The selection of a metabolic probe for studying fatty acid metabolism is a multifaceted decision that requires careful consideration of the research question, experimental system, and available resources.
-
This compound serves as a valuable tool for investigating the functional consequences of inhibiting fatty acid activation and protein palmitoylation.
-
BODIPY-labeled fatty acids are unparalleled for real-time visualization of fatty acid uptake and trafficking in living cells, providing important spatio-temporal information.
-
Click chemistry-based probes offer exceptional sensitivity and specificity for the identification and quantification of fatty acylated proteins and metabolic products, bridging the gap between imaging and omics.
-
Stable isotope-labeled fatty acids remain the gold standard for quantitative flux analysis and detailed metabolic pathway tracing, offering the most physiologically relevant data.
By understanding the distinct advantages and limitations of each approach, researchers can design more robust experiments and gain deeper insights into the intricate world of fatty acid metabolism. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately fostering more precise and impactful scientific discoveries.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 14. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 15. moleculardevices.com [moleculardevices.com]
confirming the mechanism of action of 2-Fluoropalmitic acid through genetic approaches
A detailed examination of 2-Fluoropalmitic acid (2-FP) as a chemical probe to investigate fatty acid metabolism and protein acylation, with a focus on its mechanism of action and comparison with other widely used alternatives. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to critically evaluate and utilize 2-FP in their studies.
This compound (2-FP) is a synthetic fatty acid analog that has emerged as a valuable tool for studying the intricate roles of fatty acids in cellular processes. Its primary mechanism of action is believed to involve the inhibition of enzymes that mediate protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, localization, and function. While direct genetic confirmation of its specific targets is still an active area of research, much of our understanding is extrapolated from studies of its well-characterized analog, 2-bromopalmitate (2-BP). This guide synthesizes the current knowledge on 2-FP, compares its performance with alternative compounds, and provides detailed experimental protocols to facilitate its use in the laboratory.
Mechanism of Action: Insights from Analogs and Cellular Effects
2-FP is reported to inhibit sphingosine biosynthesis and long-chain acyl-CoA synthetase, with a reported IC50 of 0.2 mM for this combined activity.[1][2] Structurally similar to the widely studied 2-bromopalmitate (2-BP), 2-FP is presumed to act as an inhibitor of enzymes involved in protein S-palmitoylation. This dynamic post-translational modification is regulated by two main enzyme families: the zinc finger DHHC-type containing (ZDHHC) palmitoyl acyltransferases (PATs) that add palmitate to proteins, and the acyl-protein thioesterases (APTs) that remove it.
While direct genetic knockout or knockdown studies specifically validating the targets of 2-FP are not yet prevalent in published literature, the extensive research on 2-BP provides a strong inferential framework. 2-BP has been shown to inhibit both PATs and APTs, thereby disrupting the palmitoylation cycle.[3] A comparative study has shown that 2-FP and 2-BP exhibit similar inhibitory effects on overall protein palmitoylation. However, 2-BP possesses a unique, additional activity of depleting lipid droplets, which contributes to its stronger antiviral effects in certain contexts.[4]
Furthermore, 2-FP has been identified as a potential therapeutic agent against glioblastoma. In these cancer cells, 2-FP treatment suppressed viability, proliferation, and invasion. Mechanistically, it was shown to reduce the phosphorylation of ERK and the expression of stem cell markers CD133 and SOX-2.[5]
Comparative Analysis of Palmitoylation Inhibitors
To aid researchers in selecting the appropriate tool for their studies, the following table summarizes the known characteristics of 2-FP and compares it with other commonly used inhibitors of fatty acid metabolism and protein palmitoylation.
| Inhibitor | Reported Target(s) | Reported IC50/Effective Concentration | Key Features & Distinctions | References |
| This compound (2-FP) | Sphingosine biosynthesis, Long-chain acyl-CoA synthetase, likely ZDHHCs and APTs | 0.2 mM (for sphingosine biosynthesis and ACSL) | Similar palmitoylation inhibition to 2-BP but lacks the lipid droplet-depleting effect. Potential anti-glioblastoma agent. | [1][2][4][5] |
| 2-Bromopalmitate (2-BP) | ZDHHCs, APTs, Fatty acid-CoA ligase, and other enzymes | ~10 µM (for PAT inhibition in vitro) | Broadly studied, inhibits both palmitoylation and depalmitoylation. Also depletes lipid droplets, contributing to its antiviral activity. Known for off-target effects. | [3][4][6] |
| Cerulenin | Fatty acid synthase (FAS) | Varies by system | Inhibits de novo fatty acid synthesis. | [4] |
| Palmostatin B | Acyl-protein thioesterases (APT1 and APT2) | Ki = 34 nM (for APT2) | More specific inhibitor of depalmitoylation compared to 2-BP. | [7] |
Experimental Protocols
To facilitate the use of 2-FP and related compounds in research, detailed protocols for key experimental assays are provided below.
Acyl-Biotin Exchange (ABE) Assay to Detect Protein Palmitoylation
This protocol allows for the specific detection of S-palmitoylated proteins.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) Solution: 1 M hydroxylamine in Lysis Buffer, pH 7.4.
-
Biotinylation Buffer: Lysis buffer containing 1 mM HPDP-Biotin.
-
Streptavidin-agarose beads.
-
Elution Buffer: SDS-PAGE sample buffer with 5% β-mercaptoethanol.
Procedure:
-
Lyse cells in Lysis Buffer and clarify the lysate by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Block free thiol groups by incubating the lysate with Blocking Buffer for 1 hour at 4°C with rotation.
-
Precipitate proteins using acetone and resuspend the pellet in Lysis Buffer.
-
Divide the sample into two equal aliquots. Treat one with HAM Solution and the other with Lysis Buffer (as a negative control) for 1 hour at room temperature to cleave thioester bonds.
-
Precipitate the proteins again and resuspend in Biotinylation Buffer. Incubate for 1 hour at room temperature to label the newly exposed thiols with biotin.
-
Capture biotinylated proteins by incubating with streptavidin-agarose beads for 1 hour at 4°C.
-
Wash the beads extensively with Lysis Buffer.
-
Elute the captured proteins by boiling in Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting with antibodies against the protein of interest.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of 2-FP on cell viability.[1][2][8][9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-FP (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the S-palmitoylation cycle, the experimental workflow for target validation, and the hypothesized mechanism of 2-FP.
Figure 1: The dynamic cycle of protein S-palmitoylation and depalmitoylation.
Figure 2: A proposed experimental workflow for confirming the mechanism of action of 2-FP using genetic approaches.
Figure 3: Hypothesized inhibitory action of this compound on the S-palmitoylation cycle.
Future Directions
While 2-FP is a promising tool, further research is necessary to delineate its precise mechanism of action. Future studies employing genetic approaches, such as CRISPR-Cas9 mediated knockout of individual ZDHHC and APT enzymes, will be instrumental in definitively identifying its molecular targets. Quantitative proteomic approaches will also be valuable in assessing the global impact of 2-FP on the palmitoyl-proteome and comparing its off-target effects with other inhibitors. Such studies will solidify the position of 2-FP in the toolkit for researchers investigating the dynamic landscape of protein lipidation.
References
- 1. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile assay for zDHHC palmitoyl transferase activation elucidates effects of mutation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Genome-Wide CRISPR Activation Screen Identifies PRRX2 as a Regulator of Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 2-Fluoropalmitic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 2-Fluoropalmitic acid (2-FPA) against relevant alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their studies.
Executive Summary
This compound (2-FPA) is a synthetic fatty acid analog that has demonstrated significant biological activity, primarily as an inhibitor of several key cellular processes including sphingosine biosynthesis, long-chain acyl-CoA synthetase (ACSL) activity, and protein palmitoylation. Its inhibitory actions make it a valuable tool for studying lipid metabolism and signaling, and it has shown potential as an anti-glioma agent. This guide compares the efficacy and mechanisms of 2-FPA with its parent compound, palmitic acid, another halogenated analog, 2-bromopalmitate (2-BP), and an inhibitor of fatty acid oxidation, etomoxir.
Data Presentation: Quantitative Comparison of Biological Effects
The following tables summarize the quantitative data on the biological effects of 2-FPA and its alternatives.
| Compound | Target/Process | IC50 / Effective Concentration | Cell Type/System | Reference |
| This compound (2-FPA) | Sphingosine Biosynthesis & Long-chain Acyl-CoA Synthetase | 0.2 mM | Not specified | [1] |
| Glioma Cell Viability | Not specified (Suppresses viability) | Glioma stem cells (GSCs) and glioma cell lines | ||
| Palmitic Acid | Cytotoxicity | 12.5 - 50 µg/ml | Human leukemic cells | [1] |
| Apoptosis Induction | 50 µg/ml | Human leukemic cell line MOLT-4 | [1] | |
| Cytotoxicity | > 200 µM (at 24h) | BV2 microglia cells | ||
| 2-Bromopalmitate (2-BP) | Protein Acyltransferases (DHHC enzymes) | ~10 µM | In vitro assay with purified enzymes | [2] |
| Inhibition of PAT activity in vivo | 25 - 150 µM | Not specified | [3] | |
| Etomoxir | Carnitine Palmitoyltransferase-1a (CPT-1a) | 5 - 20 nM | Not specified | [4] |
| Palmitate β-oxidation (human hepatocytes) | 0.1 µM | Human hepatocytes | [5] | |
| Palmitate β-oxidation (rat hepatocytes) | 10 µM | Rat hepatocytes | [5] | |
| Palmitate β-oxidation (guinea pig hepatocytes) | 1 µM | Guinea pig hepatocytes | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and further research.
Inhibition of Long-Chain Acyl-CoA Synthetase (ACSL) Activity
Objective: To quantify the inhibitory effect of 2-FPA on ACSL activity.
Method: A radiometric assay is a straightforward method to measure ACSL activity.[4]
Procedure:
-
Cell Lysate Preparation: Homogenize cultured cells or tissue samples in a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]-oleic acid) bound to bovine serum albumin (BSA).
-
Incubation: Add the cell lysate to the reaction mixture and incubate at 37°C for a defined period.
-
Partitioning and Scintillation Counting: Stop the reaction and use differential phase partitioning to separate the radiolabeled acyl-CoA product from the unreacted fatty acid.
-
Quantification: Quantify the amount of generated acyl-CoA by scintillation counting.
-
Inhibitor Testing: Perform the assay in the presence of varying concentrations of 2-FPA to determine the IC50 value.
Inhibition of Sphingosine Biosynthesis
Objective: To assess the inhibitory effect of 2-FPA on the de novo synthesis of sphingolipids.
Method: This can be evaluated by metabolic labeling with a radioactive precursor and subsequent lipid extraction and analysis.
Procedure:
-
Cell Culture and Labeling: Culture cells in the presence of a radioactive precursor of sphingolipid biosynthesis, such as [3H]-serine.
-
Inhibitor Treatment: Treat the cells with different concentrations of 2-FPA.
-
Lipid Extraction: After incubation, harvest the cells and perform a total lipid extraction using a method like the Bligh-Dyer procedure.
-
Chromatographic Separation: Separate the different lipid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Visualize and quantify the radiolabeled sphingolipids (e.g., sphingosine, sphinganine) using autoradiography or a scintillation counter.
-
Data Analysis: Compare the amount of newly synthesized sphingolipids in treated versus untreated cells to determine the inhibitory effect of 2-FPA.
Inhibition of Protein Palmitoylation
Objective: To measure the inhibition of protein acyltransferases (PATs or DHHC enzymes) by 2-Bromopalmitate.
Method: An in vitro assay using purified DHHC enzymes and a protein substrate.[2]
Procedure:
-
Enzyme and Substrate Preparation: Purify the desired DHHC enzyme and its protein substrate.
-
Reaction Setup: In a reaction buffer, combine the purified enzyme, substrate, and palmitoyl-CoA.
-
Inhibitor Addition: Add varying concentrations of 2-BP to the reaction mixture.
-
Incubation: Incubate the reaction at an appropriate temperature and for a specific duration to allow for palmitoylation to occur.
-
Detection: The level of palmitoylation can be detected using various methods, such as:
-
Radiolabeling: Using radiolabeled palmitoyl-CoA and detecting the incorporation of radioactivity into the protein substrate via SDS-PAGE and autoradiography.
-
Click Chemistry: Using a modified palmitoyl-CoA with a clickable tag (e.g., an alkyne) and subsequently attaching a reporter molecule (e.g., a fluorophore or biotin) via a click reaction.
-
-
Analysis: Quantify the amount of palmitoylated protein in the presence of different 2-BP concentrations to calculate the IC50.
Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)
Objective: To determine the inhibitory effect of Etomoxir on CPT-1, a key enzyme in fatty acid oxidation.
Method: Measurement of CPT-1 activity in isolated mitochondria or permeabilized cells.
Procedure:
-
Sample Preparation: Isolate mitochondria from tissue or permeabilize cultured cells to allow substrate access to the mitochondrial enzymes.
-
Reaction Buffer: Prepare a reaction buffer containing the necessary cofactors for CPT-1 activity, such as L-carnitine and radiolabeled palmitoyl-CoA.
-
Inhibitor Treatment: Pre-incubate the mitochondrial or cell preparations with varying concentrations of Etomoxir.
-
Reaction Initiation: Initiate the reaction by adding the substrate mixture.
-
Product Measurement: After a defined incubation period, measure the formation of the product, radiolabeled palmitoylcarnitine. This can be achieved by separating the product from the substrate using chromatography and quantifying the radioactivity.
-
IC50 Determination: Plot the CPT-1 activity against the Etomoxir concentration to determine the IC50 value.
Assessment of Anti-Glioma Effects
Objective: To evaluate the cytotoxic and anti-proliferative effects of 2-FPA on glioma cells.
Method: A cell viability assay, such as the MTT or CellTiter-Glo assay.[6][7]
Procedure:
-
Cell Seeding: Seed glioma cell lines (e.g., T98G, U87-MG) or primary glioma stem cells in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of 2-FPA. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 or the concentration at which 2-FPA significantly reduces cell viability.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: Inhibition of Fatty Acid Oxidation by Etomoxir.
Caption: Inhibition of Protein Palmitoylation by 2-Bromopalmitate.
Caption: Workflow for Assessing Anti-Glioma Cell Viability.
Caption: Inhibition of Sphingolipid Biosynthesis by 2-FPA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]
- 7. Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals
The proper disposal of 2-Fluoropalmitic acid is critical to ensure laboratory safety and environmental protection. As a fluorinated organic compound, this substance requires careful handling and adherence to specific disposal protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that you are familiar with its properties and have the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, consult a doctor.[2]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes.[2] If you wear contact lenses, remove them if it is easy to do so and continue rinsing. Seek medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen. If you are not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]
Waste Characterization and Collection
Properly characterizing and collecting waste at the source is the first step in a compliant disposal process. Although some safety data sheets may state that this compound is not classified as hazardous, it is best practice in a laboratory setting to treat all chemical waste, especially fluorinated compounds, with caution.
| Waste Type | Description | Container Requirement | Labeling |
| Solid Waste | Unused or expired this compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels). | A suitable, closed, and clearly labeled container.[2] | "Hazardous Waste," "this compound (Solid)," and list all components. |
| Liquid Waste | Solutions containing this compound. | A sealed, leak-proof container compatible with the solvent used. | "Hazardous Waste," "this compound (Liquid)," and list all components and concentrations. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | A designated, puncture-resistant sharps container. | "Hazardous Waste - Sharps," and list chemical contaminants. |
Important Considerations:
-
Do Not Mix Wastes: Avoid mixing this compound waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Step-by-Step Disposal Procedure
The recommended method for the final disposal of this compound is through a licensed hazardous waste management company, which will typically use high-temperature incineration. Due to the strong carbon-fluorine bond, specialized incineration is necessary to ensure complete destruction and prevent the release of harmful byproducts.[3]
Step 1: Waste Segregation and Collection
-
Segregate waste containing this compound at the point of generation.
-
Use the appropriate waste containers as detailed in the table above.
Step 2: Container Sealing and Labeling
-
Ensure that all waste containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with its contents. Include the full chemical name, concentration (for liquids), and any other components of the mixture.
Step 3: Temporary Storage
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory.
-
Ensure the SAA is secure and that access is limited to authorized personnel.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5] Fatty acids can solidify and cause blockages in plumbing, and the environmental impact of releasing fluorinated compounds into wastewater is a significant concern.[6][7][8]
Step 5: Documentation
-
Maintain a log of all hazardous waste generated, including the type of waste, quantity, and date of disposal. This documentation is essential for regulatory compliance.
Emergency Spill Procedures
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean Up:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. targetmol.com [targetmol.com]
- 3. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. acrwc.ab.ca [acrwc.ab.ca]
- 7. Fat, Oils, and Grease (FOG) Waste FAQs | Waste Managed [wastemanaged.co.uk]
- 8. Treating Fat, Oil and Grease in Wastewater | Enva [enva.com]
Safeguarding Your Research: A Guide to Handling 2-Fluoropalmitic Acid
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Fluoropalmitic acid.
This document provides immediate, essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting reports regarding the hazard classification of this compound. One Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS)[1]. However, another SDS classifies it as "Acute toxicity, Oral (Category 4)" and "Acute aquatic toxicity (Category 1)," with the corresponding warnings: "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[2]. Given this discrepancy, it is imperative to handle this compound with a conservative approach, assuming it is hazardous.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Due to a lack of specific breakthrough time data, double gloving is recommended. | To prevent skin contact. The glove material should be impermeable and resistant to the chemical[1][2]. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from splashes[2][3]. |
| Skin and Body Protection | Laboratory coat or impervious clothing. | To prevent contamination of personal clothing[2]. |
| Respiratory Protection | A suitable respirator should be used if working in a poorly ventilated area or if dust/aerosols may be generated. | To avoid inhalation[2][3]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficacy.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources[2].
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Avoid the formation of dust and aerosols[3].
-
Do not eat, drink, or smoke when using this product[2].
-
Wash hands thoroughly after handling[2].
-
This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide[4].
3. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.
-
Mechanically pick up the spilled solid material[1].
-
Prevent the substance from entering sewers or waterways[1].
-
Collect the spilled material and any contaminated surfaces into a suitable container for disposal.
4. Disposal:
-
Disposal of this compound and its containers must be carried out in accordance with official regulations[1].
-
Dispose of the contents and container to an approved waste disposal plant[2].
First Aid Measures
-
After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician[1][2].
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician[2].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1][2].
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2].
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
